N-Acetylornithine-d2
説明
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Structure
3D Structure
特性
分子式 |
C7H14N2O3 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
(2S)-2-acetamido-5-amino-5,5-dideuteriopentanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1/i4D2 |
InChIキー |
JRLGPAXAGHMNOL-JRHBLRTESA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Metabolic Crossroads of N-Acetylornithine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylornithine (NAO) is a pivotal intermediate in amino acid metabolism, primarily recognized for its essential role in the biosynthesis of arginine in a wide range of organisms, including bacteria, archaea, and plants. Beyond this anabolic function, N-acetylornithine and its structural isomer, Nδ-acetylornithine, are implicated in diverse metabolic processes, including catabolic pathways, stress response, and intercellular signaling. This technical guide provides an in-depth exploration of the metabolic roles of N-acetylornithine, detailing the key enzymatic reactions, their kinetics, and the experimental protocols for their characterization. The document also presents quantitative data on metabolite concentrations and discusses the emerging significance of N-acetylornithine as a potential biomarker and therapeutic target.
Introduction
N-Acetylornithine is a derivative of the non-proteinogenic amino acid ornithine, acetylated at its α-amino group (Nα-acetyl-L-ornithine). Its metabolic significance stems from its position as a key intermediate in the linear and cyclic pathways of arginine biosynthesis, preventing the premature conversion of ornithine to other metabolites. In recent years, the scope of N-acetylornithine's metabolic involvement has expanded to include roles in catabolism and stress response, particularly in plants with the discovery of Nδ-acetylornithine. This guide aims to provide a comprehensive technical overview of the current understanding of N-acetylornithine metabolism to support further research and development in related fields.
Anabolic Role of N-Acetylornithine: Arginine Biosynthesis
In many microorganisms and plants, the biosynthesis of arginine proceeds through a series of reactions involving N-acetylated intermediates to prevent the δ-amino group of ornithine from undergoing unwanted reactions. N-Acetylornithine is a central molecule in these pathways.
Linear and Cyclic Pathways of Arginine Biosynthesis
The synthesis of arginine from glutamate involves two main variations of a pathway utilizing N-acetylated intermediates: a linear pathway and a cyclic pathway.
-
Linear Pathway: In organisms like Escherichia coli, the pathway proceeds linearly from N-acetylglutamate to N-acetylornithine, which is then deacetylated to yield ornithine.
-
Cyclic Pathway: In other organisms, the acetyl group from N-acetylornithine is recycled back to glutamate to form N-acetylglutamate in a reaction catalyzed by ornithine acetyltransferase (OAT), also known as ArgJ. This creates a cycle for the acetyl group.
Key Enzymes in N-Acetylornithine-dependent Arginine Biosynthesis
Several key enzymes catalyze the reactions involving N-acetylornithine in the arginine biosynthetic pathway.
N-Acetylornithine aminotransferase (EC 2.6.1.11), encoded by the argD gene in many bacteria, catalyzes the reversible transamination of N-acetyl-L-glutamate 5-semialdehyde to Nα-acetyl-L-ornithine, using glutamate as the amino donor.[1][2] This enzyme is a member of the pyridoxal 5'-phosphate (PLP)-dependent aminotransferase family.[2]
N-Acetylornithine deacetylase (EC 3.5.1.16), encoded by the argE gene, hydrolyzes Nα-acetyl-L-ornithine to produce L-ornithine and acetate.[3][4] This reaction is a critical step in the linear arginine biosynthetic pathway. ArgE is a metalloenzyme, often containing zinc or cobalt, and is a promising target for novel antibiotics as it is essential in many bacteria but absent in mammals.[5]
Ornithine acetyltransferase (EC 2.3.1.35), encoded by the argJ gene, is a key enzyme in the cyclic arginine biosynthetic pathway. It catalyzes the transfer of the acetyl group from Nα-acetyl-L-ornithine to L-glutamate, yielding L-ornithine and N-acetyl-L-glutamate.[3] Some ArgJ enzymes are bifunctional and can also catalyze the synthesis of N-acetylglutamate from glutamate and acetyl-CoA.[3]
In some bacteria, such as Xanthomonas campestris, a novel arginine biosynthetic pathway exists where N-acetylornithine is directly carbamoylated by acetylornithine transcarbamylase (EC 2.1.3.9) to form N-acetylcitrulline, which is then deacetylated to citrulline.[6][7]
Catabolic and Other Metabolic Roles
While its role in anabolism is well-established, N-acetylornithine is also involved in catabolic pathways and other specialized metabolic functions.
Proline Metabolism
N-Acetylornithine can be an intermediate in the catabolism of arginine to proline in some organisms. The conversion of ornithine to glutamate-5-semialdehyde, a precursor of proline, can proceed through N-acetylated intermediates.
Nδ-Acetylornithine in Plant Defense
In plants such as Arabidopsis thaliana, a structural isomer, Nδ-acetyl-L-ornithine, plays a crucial role in defense against herbivores and pathogens.[8] Its synthesis is induced by the plant hormone jasmonic acid.[8] This compound is synthesized from ornithine by the enzyme N-acetyltransferase activity 1 (NATA1).[8] Nδ-acetylornithine is distinct from the Nα-acetylornithine involved in arginine biosynthesis.[8]
Quantitative Data
Enzyme Kinetic Parameters
The following tables summarize the kinetic parameters for key enzymes involved in N-acetylornithine metabolism.
Table 1: Kinetic Parameters of N-Acetylornithine Deacetylase (ArgE)
| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Escherichia coli | Nα-acetyl-L-ornithine | 0.8 | 550 | 6.9 x 105 | [1] |
| Escherichia coli | N5,N5-di-methyl Nα-acetyl-L-ornithine | - | - | 7.32 x 104 | [5] |
| Arabidopsis thaliana | Nα-acetyl-L-ornithine | 2.08 | 2116 | 1.02 x 106 |
Table 2: Kinetic Parameters of N-Acetylornithine Aminotransferase (AcOAT)
| Organism | Substrate | Km (mM) | Vmax (µmol/(L·s)) | Reference |
| Synechocystis sp. PCC6803 | N-acetylornithine | 0.14 | - | [3] |
| Synechocystis sp. PCC6803 | α-ketoglutarate | 0.025 | - | [3] |
| Synechocystis sp. PCC6803 | Ornithine | 20.9 | 1.48 | [3] |
| Synechocystis sp. PCC6803 | GABA | 78.1 | 1.35 | [3] |
Table 3: Kinetic Parameters of Acetylornithine Transcarbamylase
| Organism | Substrate | Km (mM) | Reference |
| Xanthomonas campestris | N-acetyl-L-ornithine | 1.05 | [6] |
| Xanthomonas campestris | Carbamyl phosphate | 0.01 | [6] |
Metabolite Concentrations
Table 4: Concentration of N-Acetylornithine in Biological Systems
| Organism/System | Condition | Concentration | Reference |
| Escherichia coli | Glucose-fed, exponential growth | Not explicitly quantified in the provided search results, but other amino acid precursors are in the µM to mM range. | [9] |
| Human | Blood Plasma | 1.1 ± 0.4 µmol/L | [10] |
| Human | Urine | ~1 nmol/mg creatinine (~1 µmol/day) | [10] |
| Human Aqueous Humor | Healthy Control | ~0.41 µM | [11] |
| Human Aqueous Humor | Type 2 Diabetes | ~1.55 µM | [11] |
Experimental Protocols
N-Acetylornithine Deacetylase (ArgE) Activity Assay (Spectrophotometric)
This protocol is adapted from Javid-Majd and Blanchard (2000) and measures the decrease in absorbance at 214 nm due to the hydrolysis of the amide bond in N-acetylornithine.[5]
Materials:
-
Purified ArgE enzyme
-
Nα-acetyl-L-ornithine (substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading at 214 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and Nα-acetyl-L-ornithine at the desired concentration (e.g., in the range of 0.1 to 5 times the Km).
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of purified ArgE enzyme.
-
Immediately monitor the decrease in absorbance at 214 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for the amide bond cleavage.
N-Acetylornithine Deacetylase (ArgE) Activity Assay (Ninhydrin-based)
This discontinuous assay is useful for screening inhibitors that absorb in the UV region.[5]
Materials:
-
Purified ArgE enzyme
-
Nα-acetyl-L-ornithine (or a suitable analog like N5,N5-di-methyl Nα-acetyl-L-ornithine)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
2% Ninhydrin solution
-
Thermal cycler or heating block
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Set up reaction mixtures in microcentrifuge tubes containing assay buffer, substrate, and the test compound (inhibitor).
-
Initiate the reaction by adding a known amount of purified ArgE enzyme.
-
Incubate the reactions for a fixed time (e.g., 10 minutes) at the optimal temperature.
-
Stop the reaction by heating to 99°C for 1 minute.
-
Cool the tubes on ice and add the ninhydrin solution.
-
Heat the mixture at 100°C for 10 minutes to allow for color development.
-
Measure the absorbance of an aliquot at 570 nm in a microplate reader.
-
The amount of ornithine produced is proportional to the absorbance at 570 nm.
N-Acetylornithine Aminotransferase (AcOAT) Activity Assay (NADH-coupled)
This continuous coupled assay measures the production of glutamate, which is then used in a reaction that consumes NADH, allowing for spectrophotometric monitoring at 340 nm.[3]
Materials:
-
Purified AcOAT enzyme
-
Nα-acetyl-L-ornithine
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, Nα-acetyl-L-ornithine, α-ketoglutarate, PLP, and an excess of GDH.
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of purified AcOAT enzyme.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).
Visualizations
Metabolic Pathways
Caption: Linear and Cyclic Pathways of Arginine Biosynthesis.
Caption: Nδ-Acetylornithine in Plant Defense.
Experimental Workflow
Caption: General Experimental Workflow for an Enzyme Assay.
N-Acetylornithine as a Biomarker and Therapeutic Target
Recent studies have highlighted the potential of N-acetylornithine as a biomarker for certain diseases. Elevated levels of N-acetylornithine in the aqueous humor have been strongly associated with type 2 diabetes.[11] Furthermore, the essentiality of the arginine biosynthetic pathway in many pathogenic bacteria makes its enzymes, such as ArgE, attractive targets for the development of novel antimicrobial agents.[5]
Conclusion
N-Acetylornithine stands as a metabolite of significant and expanding importance. Its central role in arginine biosynthesis across a vast array of organisms underscores its fundamental nature in cellular metabolism. The discovery of Nδ-acetylornithine's function in plant defense mechanisms reveals a previously unknown layer of metabolic regulation and adaptation. The detailed understanding of the enzymes involved in N-acetylornithine metabolism, their kinetics, and the methodologies to study them, as outlined in this guide, provides a solid foundation for future research. The emerging connections to human diseases and its potential as a therapeutic target promise to keep N-acetylornithine at the forefront of metabolic research for years to come. Further investigation into the regulation of N-acetylornithine pools and its interplay with other metabolic pathways will undoubtedly unveil new insights into cellular physiology and disease.
References
- 1. Acetylornithine Transcarbamylase: a Novel Enzyme in Arginine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Characterization and kinetic mechanism of mono- and bifunctional ornithine acetyltransferases from thermophilic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylornithine transcarbamylase: a novel enzyme in arginine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Acetylornithine | Endogenous Metabolite | TargetMol [targetmol.com]
- 11. Biogenic Amine Levels Markedly Increase in the Aqueous Humor of Individuals with Controlled Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylornithine Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylornithine (NAO) is a key intermediate in the biosynthesis of the non-proteinogenic amino acid ornithine in plants. Ornithine itself is a crucial precursor for the synthesis of arginine, polyamines, and certain alkaloids, making the NAO biosynthesis pathway a central hub in plant nitrogen metabolism. Understanding the intricacies of this pathway, its regulation, and the enzymes involved is paramount for developing strategies to enhance crop resilience, improve nutritional value, and explore novel therapeutic interventions. This technical guide provides an in-depth overview of the N-acetylornithine biosynthesis pathway in plants, focusing on the core enzymatic steps, their kinetics, regulatory mechanisms, and detailed experimental protocols for their study.
The N-Acetylornithine Biosynthetic Pathways
In plants, ornithine biosynthesis, and therefore the production of N-acetylornithine, is understood to proceed through two potential routes originating from glutamate: a cyclic pathway and a linear pathway. The enzymes for arginine biosynthesis are primarily located within the plastids.[1]
The Cyclic Pathway
The cyclic pathway is considered the primary route for ornithine biosynthesis in most plants and microorganisms.[2][3] This pathway is characterized by the recycling of the acetyl group, making it an energy-efficient process. The key enzyme in this cycle is N-acetylornithine:glutamate acetyltransferase (NAOGAcT), which transfers the acetyl group from N-acetylornithine to glutamate, producing ornithine and regenerating N-acetylglutamate.[1][4]
The Linear Pathway
The linear pathway, analogous to that found in enteric bacteria, involves the hydrolysis of N-acetylornithine to ornithine and acetate by the enzyme N-acetylornithine deacetylase (NAOD).[2][5] While initially thought not to be prominent in plants, recent biochemical evidence has demonstrated the activity of NAOD in Arabidopsis thaliana, confirming the existence of this linear route for ornithine production.[2][6]
Core Enzymes of the Pathway
The biosynthesis of N-acetylornithine from glutamate involves a series of enzymatic reactions catalyzed by specific enzymes.
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N-Acetylglutamate Synthase (NAGS) (EC 2.3.1.1): Catalyzes the first committed step, the acetylation of glutamate using acetyl-CoA to form N-acetylglutamate (NAG).[7][8] This reaction is a key regulatory point in the pathway.[9]
-
N-Acetylglutamate Kinase (NAGK) (EC 2.7.2.8): Phosphorylates NAG to produce N-acetyl-γ-glutamyl phosphate.[10] This step is a major site of allosteric regulation by arginine.[10]
-
N-Acetylglutamyl-Phosphate Reductase (NAGPR) (EC 1.2.1.38): Reduces N-acetyl-γ-glutamyl phosphate to N-acetylglutamate semialdehyde.
-
N-Acetylornithine Aminotransferase (NAOAT) (EC 2.6.1.11): Catalyzes the transamination of N-acetylglutamate semialdehyde to form N-acetylornithine.[11]
From N-Acetylornithine to Ornithine
Once N-acetylornithine is synthesized, it can be converted to ornithine via two distinct enzymatic reactions, defining the cyclic and linear pathways.
dot
-
N-Acetylornithine:glutamate Acetyltransferase (NAOGAcT) (EC 2.3.1.35): The key enzyme of the cyclic pathway, it transfers the acetyl group from N-acetylornithine to glutamate, yielding ornithine and regenerating N-acetylglutamate.[12]
-
N-Acetylornithine Deacetylase (NAOD) (EC 3.5.1.16): The defining enzyme of the linear pathway, it hydrolyzes N-acetylornithine to produce ornithine and acetate.[5][6]
Quantitative Data on Pathway Enzymes
The following table summarizes available kinetic parameters for the key enzymes in the N-acetylornithine biosynthesis pathway from plant and other relevant sources.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| NAGK | Arabidopsis thaliana | N-acetyl glutamate | 7.08 | - | - | [13] |
| NAOD | Arabidopsis thaliana | N-acetylornithine | 2.08 ± 0.52 | 2,116 ± 362 | 1.02 x 106 | [2] |
| NAOD | Escherichia coli | N-acetylornithine | 1.28 ± 0.47 | 3,474 ± 248 | 2.77 x 106 | [2] |
Regulation of the N-Acetylornithine Pathway
The biosynthesis of N-acetylornithine is tightly regulated to meet the metabolic demands of the plant for arginine and polyamines while avoiding wasteful expenditure of nitrogen and carbon resources. The primary points of regulation are the first two enzymes of the pathway, NAGS and NAGK.
Allosteric Regulation of NAGK by Arginine
N-acetylglutamate kinase (NAGK) is a key regulatory enzyme that is subject to feedback inhibition by the end-product of the pathway, arginine.[10] High levels of arginine bind to an allosteric site on NAGK, reducing its catalytic activity and thereby downregulating the entire pathway.
The PII Signaling Protein: A Master Regulator
In response to the cellular nitrogen status, plants employ the PII signal transduction protein to modulate NAGK activity.[7][14] PII proteins are highly conserved sensors of the cell's carbon-to-nitrogen balance.[9][15]
-
Under Nitrogen-Limiting Conditions: Intracellular levels of 2-oxoglutarate are high and glutamine levels are low. This state promotes the modification of PII (in many bacteria, uridylylation), leading to its dissociation from NAGK. The free NAGK is then susceptible to feedback inhibition by arginine.[7]
-
Under Nitrogen-Sufficient Conditions: High levels of glutamine and low levels of 2-oxoglutarate signal nitrogen abundance.[7] This leads to the de-modification of PII, promoting its association with NAGK. The PII-NAGK complex is significantly less sensitive to arginine inhibition, thus allowing for the continued synthesis of N-acetylornithine and arginine for nitrogen storage.[16][17] The binding of ATP and competitive binding of ADP to PII also play a role in sensing the cellular energy status.[7]
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Experimental Protocols
N-Acetylglutamate Kinase (NAGK) Activity Assay (Hydroxamate Method)
This spectrophotometric assay is a common method for measuring NAGK activity.
Principle: The product of the NAGK reaction, N-acetyl-γ-glutamyl phosphate, is converted to N-acetyl-glutamyl-γ-hydroxamate by the addition of hydroxylamine. This hydroxamate derivative forms a colored complex with ferric ions in an acidic solution, which can be quantified by measuring the absorbance at 540 nm.
Reagents:
-
1 M Tris-HCl, pH 7.5
-
200 mM N-acetyl-L-glutamate
-
100 mM ATP
-
200 mM MgCl₂
-
2 M Hydroxylamine, pH 7.5 (freshly prepared)
-
Stop Solution: 10% (w/v) FeCl₃ and 3.3% (w/v) trichloroacetic acid in 0.7 M HCl
-
Purified plant NAGK enzyme
Procedure:
-
Prepare a reaction mixture containing:
-
100 µL 1 M Tris-HCl, pH 7.5
-
100 µL 200 mM N-acetyl-L-glutamate
-
100 µL 100 mM ATP
-
100 µL 200 mM MgCl₂
-
100 µL 2 M Hydroxylamine
-
Purified NAGK enzyme (amount to be determined empirically)
-
Nuclease-free water to a final volume of 1 mL.
-
-
Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified NAGK enzyme.
-
Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of the Stop Solution.
-
Centrifuge the mixture at high speed for 5 minutes to pellet any precipitated protein.
-
Transfer the supernatant to a cuvette and measure the absorbance at 540 nm.
-
A standard curve using known concentrations of N-acetyl-glutamyl-γ-hydroxamate should be prepared to quantify the results.
Quantification of N-Acetylornithine by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of N-acetylornithine and other related metabolites in plant tissues.[18][19][20]
Principle: Metabolites are extracted from plant tissue, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana seedlings)
-
Liquid nitrogen
-
Pre-chilled (-20°C) extraction solvent (e.g., 80% methanol)
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase)
Procedure:
-
Sample Collection and Quenching: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization and Extraction:
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Add a precise volume of pre-chilled extraction solvent containing the internal standard to a known weight of the powdered tissue.
-
Vortex vigorously and incubate on ice or at -20°C for a defined period (e.g., 1 hour) with occasional vortexing to ensure complete extraction.
-
-
Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
The sample is now ready for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the metabolites using an appropriate LC column and gradient. For polar compounds like N-acetylornithine, a HILIC column is often suitable.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for N-acetylornithine and the internal standard must be determined and optimized beforehand.
-
-
Data Analysis: Quantify the amount of N-acetylornithine in the sample by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of the analyte.
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for quantifying the transcript levels of genes involved in N-acetylornithine biosynthesis in Arabidopsis thaliana.[4][21][22]
Principle: The amount of a specific mRNA is quantified by reverse transcribing it to cDNA, followed by amplification of the cDNA in a real-time PCR machine using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
Materials:
-
Plant tissue
-
RNA extraction kit or TRIzol reagent
-
DNase I
-
Reverse transcription kit
-
qRT-PCR master mix (containing SYBR Green)
-
Gene-specific primers for target and reference genes
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a TRIzol-based method. It is crucial to minimize RNA degradation by working in an RNase-free environment.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could lead to inaccurate quantification.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 and 280 nm. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from a defined amount of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Primer Design and Validation: Design primers specific to the target genes (e.g., NAGS, NAGK, NAOD) and at least one stable reference gene (e.g., ACTIN2, UBQ10). Primers should be designed to span an intron if possible to differentiate between cDNA and gDNA amplification. Validate primer efficiency by running a standard curve.
-
qRT-PCR Reaction:
-
Prepare a reaction mixture containing the qRT-PCR master mix, forward and reverse primers, and diluted cDNA.
-
Run the reaction in a qRT-PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct values of the reference gene(s) (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Experimental Workflow
The characterization of the N-acetylornithine biosynthesis pathway in a plant of interest typically follows a logical progression of experiments.
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References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic analysis of the argE-encoded N-acetylornithine deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Arabidopsis N-Acetylornithine Deacetylase Controls Ornithine Biosynthesis via a Linear Pathway with Downstream Effects on Polyamine Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pii nitrogen regulatory proteins - Wikipedia [en.wikipedia.org]
- 8. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]
- 9. PII Signal Transduction Proteins, Pivotal Players in Microbial Nitrogen Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Signal Transduction Protein PII Controls Ammonium, Nitrate and Urea Uptake in Cyanobacteria [frontiersin.org]
- 11. Structure of biosynthetic N-acetylornithine aminotransferase from Salmonella typhimurium: studies on substrate specificity and inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutamate N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 13. Role of PII proteins in nitrogen fixation control of Herbaspirillum seropedicae strain SmR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interactions between the Nitrogen Signal Transduction Protein PII and <i>N</i> -Acetyl Glutamate Kinase in Organisms Th… [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Interactions between the Nitrogen Signal Transduction Protein PII and N-Acetyl Glutamate Kinase in Organisms That Perform Oxygenic Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of eight arginine-related metabolites in cellular extracts using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Multiplatform Plant Metabolomics Analysis Protocol for Arabidopsis thaliana [protocols.io]
- 20. Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gene expression analysis (qRT-PCR) [bio-protocol.org]
- 22. Circular RT-PCR Assay Using Arabidopsis Samples [bio-protocol.org]
The Pivotal Role of N-Acetylornithine in Arginine and Proline Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylornithine is a key metabolic intermediate situated at the crossroads of arginine and proline biosynthesis. Its metabolism is crucial for the production of these two proteinogenic amino acids, which are vital for a myriad of cellular processes, including protein synthesis, nitrogen metabolism, and stress response. This technical guide provides an in-depth exploration of the function of N-Acetylornithine, detailing the enzymatic reactions it undergoes, the regulation of its metabolic pathways, and the experimental methodologies used to study these processes. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development who are interested in targeting amino acid metabolism.
Core Concepts: Arginine and Proline Biosynthesis
The biosynthesis of arginine and proline originates from glutamate. The pathways are interconnected, with ornithine, a downstream product of N-Acetylornithine metabolism, serving as a branch-point intermediate.
Arginine Biosynthesis
In many microorganisms, the biosynthesis of arginine from glutamate proceeds through a series of N-acetylated intermediates to prevent the spontaneous cyclization of glutamate derivatives, which would otherwise lead to proline synthesis.[1] This pathway can be either linear or cyclic.
-
Linear Pathway: In organisms like Escherichia coli, the pathway is linear. N-acetylglutamate is synthesized from glutamate and acetyl-CoA. This is then converted in several steps to N-acetylornithine. The acetyl group is then removed from N-acetylornithine by N-acetylornithine deacetylase (ArgE) to yield ornithine and acetate. Ornithine then proceeds through the remaining steps of arginine biosynthesis.[2]
-
Cyclic Pathway: In other organisms, the acetyl group from N-acetylornithine is recycled back to glutamate to form N-acetylglutamate in a reaction catalyzed by ornithine acetyltransferase (ArgJ) . This cyclic pathway is energetically more favorable.
Proline Biosynthesis
Proline can be synthesized from glutamate via pyrroline-5-carboxylate (P5C). Alternatively, ornithine, produced from the deacetylation of N-Acetylornithine, can be converted to P5C by the enzyme ornithine aminotransferase (OAT) , which then gets reduced to proline.[3] Thus, the metabolism of N-Acetylornithine provides a crucial link to proline synthesis.
Key Enzymes in N-Acetylornithine Metabolism
Two primary enzymes are responsible for the direct metabolism of N-Acetylornithine: N-Acetylornithine Deacetylase (ArgE) and N-Acetylornithine Aminotransferase (AcOAT).
-
N-Acetylornithine Deacetylase (ArgE): This enzyme catalyzes the hydrolysis of N-acetyl-L-ornithine to L-ornithine and acetate.[4] ArgE is a metallohydrolase, often containing zinc or manganese ions in its active site, which are crucial for its catalytic activity.[4]
-
N-Acetylornithine Aminotransferase (AcOAT): Also known as acetylornithine delta-transaminase, this enzyme catalyzes the reversible transamination of N-acetyl-L-ornithine and 2-oxoglutarate to N-acetyl-L-glutamate 5-semialdehyde and L-glutamate.[5] This reaction is a key step in the arginine biosynthesis pathway in many organisms.[6] AcOAT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[5]
Quantitative Data on Enzyme Kinetics
The following tables summarize the kinetic parameters for key enzymes involved in N-Acetylornithine metabolism from various organisms.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| N-Acetylornithine Deacetylase (ArgE) | Escherichia coli | N-acetyl-L-ornithine | 0.8 | 550 | 6.9 x 105 | [4] |
| Escherichia coli | N5, N5-di-methyl Nα-acetyl-L-ornithine | - | - | 7.32 x 104 | [7] | |
| N-Acetylornithine Aminotransferase (AcOAT) | Synechocystis sp. PCC6803 | N-acetyl-L-ornithine | 0.12 | 36.4 | 3.03 x 105 | [6] |
| Synechocystis sp. PCC6803 | 2-oxoglutarate | 0.13 | 0.11 | 8.46 x 102 | [6] | |
| Salmonella typhimurium | N-acetyl-L-ornithine | - | - | - | [5] |
Note: Data for Salmonella typhimurium AcOAT indicated a much higher affinity for AcOrn than for ornithine, and it was more efficient than E. coli AcOAT, though specific values were not provided in the snippet.[5]
Regulation of Arginine and Proline Metabolism
The biosynthesis of arginine is tightly regulated to prevent the wasteful expenditure of energy and resources. The primary mechanism of regulation is feedback inhibition , where the end product, arginine, inhibits the activity of key enzymes in the pathway.
In many bacteria and blue-green algae, N-acetylglutamate kinase , the enzyme catalyzing the second step of the pathway, is allosterically inhibited by arginine.[8][9] In Synechocystis sp. PCC 6803, argininosuccinate synthetase (ArgG), considered a rate-limiting enzyme, is also inhibited by arginine.[10]
Transcriptional regulation also plays a significant role. In E. coli, the ArgR repressor controls the expression of the arg genes.[2] When arginine levels are high, ArgR binds to the operator regions of the arg operons, repressing their transcription.
The activity of N-Acetylornithine Deacetylase (ArgE) can be influenced by the availability of metal cofactors. The enzyme's activity can be significantly increased in the presence of zinc or cobalt ions.[4]
Experimental Protocols
N-Acetylornithine Deacetylase (ArgE) Activity Assay
This protocol is adapted from a ninhydrin-based assay and a spectrophotometric assay.
Principle: The enzymatic hydrolysis of N-acetyl-L-ornithine by ArgE produces L-ornithine. The liberated ornithine can be quantified by its reaction with ninhydrin to produce a colored compound (Ruhemann's purple), which is measured spectrophotometrically at 570 nm. Alternatively, the cleavage of the peptide bond can be monitored by the decrease in absorbance at 214 nm.[7]
Materials:
-
Purified ArgE enzyme
-
N-acetyl-L-ornithine (substrate)
-
Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Ninhydrin reagent (2% solution)
-
Stopping solution (e.g., 50% ethanol)
-
Spectrophotometer or microplate reader
Procedure (Ninhydrin-based):
-
Prepare a reaction mixture containing buffer, a known concentration of N-acetyl-L-ornithine, and any potential inhibitors or activators.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a specific amount of purified ArgE enzyme.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a stopping solution or by heat inactivation.
-
To the stopped reaction, add the ninhydrin reagent.
-
Heat the samples at 100°C for a defined period (e.g., 10 minutes) to allow for color development.[7]
-
Cool the samples to room temperature.
-
Measure the absorbance at 570 nm.[7]
-
Create a standard curve using known concentrations of L-ornithine to determine the amount of product formed.
-
Calculate the initial reaction velocity and determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.
Procedure (Spectrophotometric at 214 nm):
-
Prepare a reaction mixture in a quartz cuvette containing buffer and N-acetyl-L-ornithine.
-
Place the cuvette in a spectrophotometer set to 214 nm and equilibrated at the desired temperature.
-
Initiate the reaction by adding the ArgE enzyme and immediately start recording the decrease in absorbance over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
N-Acetylornithine Aminotransferase (AcOAT) Activity Assay
Principle: The activity of AcOAT is typically measured in a coupled enzyme assay. The product of the AcOAT reaction, N-acetyl-L-glutamate 5-semialdehyde, is converted to N-acetyl-L-glutamate by a dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.[6]
Materials:
-
Purified AcOAT enzyme
-
N-acetyl-L-ornithine (substrate)
-
2-oxoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
NAD+
-
A suitable dehydrogenase (e.g., N-acetyl-L-glutamate 5-semialdehyde dehydrogenase)
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing buffer, N-acetyl-L-ornithine, 2-oxoglutarate, PLP, and NAD+.
-
Add the coupling dehydrogenase to the mixture.
-
Place the cuvette in a spectrophotometer set to 340 nm and equilibrated to the desired temperature.
-
Initiate the reaction by adding a specific amount of purified AcOAT enzyme.
-
Monitor the increase in absorbance at 340 nm over time.
-
The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.
-
Kinetic parameters are determined by varying the concentration of one substrate while keeping the other constant and fitting the data to the Michaelis-Menten equation.
Cloning and Expression of argE and argD Genes
Objective: To produce recombinant ArgE and AcOAT for biochemical characterization.
Workflow:
-
Gene Amplification: Amplify the argE (encoding ArgE) or argD (encoding AcOAT) gene from the genomic DNA of the organism of interest using Polymerase Chain Reaction (PCR). Design primers with appropriate restriction sites for cloning into an expression vector.
-
Vector Preparation: Digest a suitable expression vector (e.g., pET series) with the same restriction enzymes used for the PCR product. Dephosphorylate the vector to prevent self-ligation.
-
Ligation: Ligate the purified PCR product into the prepared expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).
-
Screening: Select for positive clones by antibiotic resistance and confirm the presence of the insert by colony PCR and restriction digestion. Verify the sequence of the insert by DNA sequencing.
-
Expression: Transform the confirmed plasmid into an E. coli expression strain (e.g., BL21(DE3)). Grow the cells to mid-log phase and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).[7]
-
Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
Site-Directed Mutagenesis
Objective: To investigate the role of specific amino acid residues in the catalytic mechanism or substrate binding of ArgE or AcOAT.
Workflow:
-
Primer Design: Design complementary primers containing the desired mutation.
-
Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type gene as a template and the mutagenic primers.
-
Template Removal: Digest the parental, methylated template DNA with a methylation-specific endonuclease (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
-
Expression and Characterization: Express and purify the mutant protein and characterize its kinetic properties using the enzyme assays described above to compare with the wild-type enzyme.
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of N-Acetylornithine in arginine and proline metabolism.
Caption: Linear pathway of arginine biosynthesis highlighting N-Acetylornithine.
Caption: Cyclic pathway of arginine biosynthesis showing acetyl group recycling.
Caption: Biosynthesis of proline from N-Acetylornithine-derived ornithine.
Conclusion and Future Directions
N-Acetylornithine holds a critical position in the metabolic network that governs the synthesis of arginine and proline. The enzymes that metabolize this intermediate, particularly N-Acetylornithine Deacetylase (ArgE) and N-Acetylornithine Aminotransferase (AcOAT), represent potential targets for the development of novel antimicrobial agents, as these pathways are often essential for pathogenic bacteria but absent in humans. A thorough understanding of the structure, function, and regulation of these enzymes is paramount for such drug discovery efforts.
Future research should focus on elucidating the three-dimensional structures of these enzymes from a wider range of organisms, especially pathogens, in complex with substrates and inhibitors. This will provide a rational basis for the design of specific and potent inhibitors. Furthermore, detailed metabolic flux analysis will be instrumental in quantifying the flow of metabolites through these pathways under different physiological conditions and in response to potential drug candidates. The continued development of sophisticated analytical techniques and computational modeling will undoubtedly accelerate our understanding of this vital area of metabolism and pave the way for new therapeutic interventions.
References
- 1. KEGG PATHWAY: Arginine and proline metabolism - Reference pathway [kegg.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Arginine and proline metabolism - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure of biosynthetic N-acetylornithine aminotransferase from Salmonella typhimurium: studies on substrate specificity and inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Characterization and Catalytic Mechanism of N-Acetylornithine Aminotransferase Encoded by slr1022 Gene from Synechocystis sp. PCC6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feedback Regulation of Arginine Biosynthesis in Blue-Green Algae and Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Arginine inhibits the arginine biosynthesis rate-limiting enzyme and leads to the accumulation of intracellular aspartate in Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of N-Acetylornithine-d2.
An In-depth Technical Guide on the Chemical Structure and Properties of N-Acetylornithine-d2 for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound is the deuterium-labeled form of N-Acetylornithine, a key intermediate in the biosynthesis of arginine. This isotopically labeled compound serves as a valuable tool in metabolic research, particularly in studies utilizing mass spectrometry for quantitative analysis of amino acid metabolism. Its primary application lies in its use as an internal standard for the accurate quantification of unlabeled N-Acetylornithine in complex biological samples. This guide provides a comprehensive overview of the chemical structure, properties, and relevant biological pathways of this compound, along with generalized experimental protocols for its application.
Chemical Structure and Properties
This compound is structurally identical to N-Acetylornithine, with the exception of two hydrogen atoms being replaced by deuterium atoms. The "d2" designation specifically refers to the presence of two deuterium isotopes. The most common isotopomer is Nα-Acetyl-L-ornithine-5,5-d2, where the deuterium atoms are located on the terminal carbon of the side chain.
Chemical Structure:
-
Compound Name: this compound
-
Alternate Names: N2-Acetyl-L-ornithine-d2, Nα-Acetyl-L-ornithine-d2[1]
-
Molecular Formula: C₇H₁₂D₂N₂O₃[1]
-
Canonical SMILES: NC([2H])([2H])CC--INVALID-LINK--NC(C)=O[2]
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound and its unlabeled counterpart, N-Acetyl-L-ornithine.
| Property | Value (this compound) | Value (N-Acetyl-L-ornithine) | Reference |
| Molecular Weight | 176.21 g/mol | 174.20 g/mol | [1] |
| Monoisotopic Mass | 176.112991 g/mol | 174.100442 g/mol | [3] |
| Appearance | White to off-white solid | Crystalline solid | [4] |
| Purity | ≥98.0% | ≥98% (TLC) | [2] |
| Storage Temperature | Room temperature or as specified by the supplier | -20°C | [2] |
Biological Significance and Metabolic Pathways
N-Acetylornithine is a crucial intermediate in the biosynthesis of arginine in many organisms, including bacteria and plants. It is part of the arginine biosynthesis pathway, which converts glutamate to arginine. The deuterated form, this compound, is utilized to trace and quantify the flux through this pathway.
There are two main isomers of acetylornithine: Nα-acetylornithine and Nδ-acetylornithine. Nα-acetylornithine is the primary intermediate in the arginine biosynthesis pathway.[5] In contrast, Nδ-acetylornithine has been identified in plants as a defense metabolite induced by jasmonate signaling.[6][7] This guide focuses on Nα-Acetylornithine-d2.
Arginine Biosynthesis Pathway:
The biosynthesis of arginine from glutamate involves a series of enzymatic steps. N-Acetylornithine is formed from N-acetylglutamate and is subsequently converted to ornithine.
Experimental Protocols
The primary application of this compound is as an internal standard in mass spectrometry-based quantification of N-Acetylornithine. Below are generalized protocols for its use.
General Protocol for Synthesis of Deuterated Amino Acids
While commercial availability is the most convenient option, a general approach for the synthesis of deuterated amino acids involves H/D exchange reactions.
Methodology:
-
Starting Material: N-Acetyl-L-ornithine.
-
Deuterium Source: Deuterated water (D₂O) is a common source.
-
Catalyst: A metal catalyst (e.g., platinum, palladium) or acid/base catalysis can be employed to facilitate the hydrogen-deuterium exchange.
-
Reaction Conditions: The reaction is typically carried out under hydrothermal conditions (high temperature and pressure) to drive the exchange.
-
Purification: The deuterated product is purified using techniques such as ion-exchange chromatography or high-performance liquid chromatography (HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm the incorporation of deuterium and by NMR spectroscopy to determine the position of the deuterium labels.
Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the general steps for preparing biological samples for the quantification of N-Acetylornithine using this compound as an internal standard.
Methodology:
-
Sample Collection: Collect biological samples (e.g., cell culture, tissue homogenates, plasma).
-
Internal Standard Spiking: Add a known amount of this compound to each sample at the earliest stage of preparation to account for sample loss during processing.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Supernatant Collection: Collect the supernatant containing the small molecule metabolites.
-
Derivatization (Optional): Depending on the analytical method, derivatization may be necessary to improve chromatographic separation and ionization efficiency.
-
Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS).
Workflow for Quantitative Analysis using a Deuterated Internal Standard
Data Presentation
Quantitative data obtained from experiments using this compound should be presented clearly to allow for easy interpretation and comparison.
Table 1: Example of Quantitative Data Presentation
| Sample ID | Analyte Peak Area (N-Acetylornithine) | Internal Standard Peak Area (this compound) | Peak Area Ratio (Analyte/IS) | Concentration (µM) |
| Control 1 | 150,000 | 50,000 | 3.0 | 1.5 |
| Control 2 | 160,000 | 51,000 | 3.14 | 1.57 |
| Treatment 1 | 300,000 | 49,000 | 6.12 | 3.06 |
| Treatment 2 | 320,000 | 50,500 | 6.34 | 3.17 |
Conclusion
This compound is an indispensable tool for researchers studying arginine metabolism and related pathways. Its use as an internal standard enables accurate and precise quantification of endogenous N-Acetylornithine in various biological matrices. This technical guide provides a foundational understanding of its chemical properties, biological context, and application in quantitative mass spectrometry, serving as a valuable resource for scientists in academia and the pharmaceutical industry.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-ALPHA-ACETYL-L-ORNITHINE | 6205-08-9 [chemicalbook.com]
- 5. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetylornithine | C7H14N2O3 | CID 6992102 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Acetylornithine: A Promising Biomarker in the Landscape of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
N-Acetylornithine (NAO), a key intermediate in arginine and proline metabolism, is emerging as a significant biomarker for a range of metabolic disorders. Alterations in its circulating levels have been linked to conditions such as type 2 diabetes, cancer, and potentially urea cycle disorders. This technical guide provides a comprehensive overview of the current understanding of N-Acetylornithine as a biomarker, including quantitative data, detailed experimental protocols for its measurement, and insights into the metabolic pathways it inhabits. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in leveraging this promising biomarker.
Quantitative Data on N-Acetylornithine in Metabolic Disorders
The concentration of N-Acetylornithine in biological fluids is a critical parameter for its utility as a biomarker. The following tables summarize the available quantitative data on NAO levels in various metabolic states.
| Condition | Analyte | Matrix | Control Group Concentration | Patient Group Concentration | Fold Change | p-value | Citation |
| Type 2 Diabetes | N-Acetylornithine | Aqueous Humor | 0.41 µM (median) | 1.55 µM (median) | 3.8 | < 0.001 | [1] |
| Cervical Cancer (Post-CCRT) | N-Acetylornithine | Plasma | Higher in primary patients | Lower in post-CCRT and recurrent patients | - | - | [2] |
CCRT: Concurrent Chemoradiotherapy
Metabolic Pathways Involving N-Acetylornithine
N-Acetylornithine is a central node in the intricate network of amino acid metabolism, primarily connecting the pathways of arginine and proline biosynthesis and degradation. Understanding these pathways is crucial for interpreting changes in NAO levels in pathological states.
Arginine and Proline Metabolism
The primary pathway involving N-Acetylornithine is the biosynthesis of ornithine, a direct precursor to arginine and polyamines. In this pathway, glutamate is converted to N-Acetylornithine through a series of enzymatic reactions. N-Acetylornithine is then deacetylated to yield ornithine. The regulation of the enzymes in this pathway, such as N-acetylornithine aminotransferase and acetylornithine deacetylase, is critical for maintaining metabolic homeostasis.
Below is a Graphviz diagram illustrating the core metabolic pathway of N-Acetylornithine.
Experimental Protocols for N-Acetylornithine Measurement
Accurate and reproducible quantification of N-Acetylornithine is paramount for its validation and clinical application as a biomarker. The following section outlines a detailed experimental protocol for the measurement of N-Acetylornithine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Plasma Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 3000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C₅,¹⁵N₂-N-Acetylornithine).
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Liquid Chromatography
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for optimal retention and separation of the polar N-Acetylornithine. A common choice is a silica-based column with a particle size of 1.7-3 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 95% B
-
2-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-6.1 min: Return to 95% B
-
6.1-10 min: Column re-equilibration at 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Acetylornithine: Precursor ion (Q1) m/z 175.1 -> Product ion (Q3) m/z 70.1 (quantifier) and m/z 116.1 (qualifier).
-
Internal Standard (¹³C₅,¹⁵N₂-N-Acetylornithine): Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 75.1.
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
The following diagram illustrates the general workflow for N-Acetylornithine biomarker analysis.
N-Acetylornithine in Specific Metabolic Disorders
Type 2 Diabetes
Recent studies have highlighted a significant elevation of N-Acetylornithine in the aqueous humor of individuals with controlled type 2 diabetes. One study reported a 3.8-fold increase in the median concentration of N-Acetylornithine in diabetic patients compared to controls, suggesting its potential as a highly sensitive and specific biomarker for this condition[1]. The underlying mechanism for this increase is hypothesized to be related to an increased availability of acetate in diabetic individuals[1].
Cancer
The role of N-Acetylornithine in cancer metabolism is an area of active investigation. A study on cervical cancer patients undergoing concurrent chemoradiotherapy (CCRT) observed that plasma levels of N-Acetylornithine were higher in primary patients and decreased after treatment, with the lowest levels seen in recurrent patients[2]. This dynamic change suggests that N-Acetylornithine could serve as a biomarker for monitoring treatment response. In the context of breast cancer, while direct measurements of N-Acetylornithine are pending, a study found that higher levels of its metabolic precursor, ornithine, were associated with a lower risk of breast cancer.
Urea Cycle Disorders
While N-Acetylornithine is an integral part of the metabolic pathway leading to the urea cycle, its direct role as a biomarker for urea cycle disorders (UCDs) is not yet well-established. The primary diagnostic markers for UCDs typically include ammonia, citrulline, arginine, and orotic acid. However, given its position in the pathway, it is plausible that N-Acetylornithine levels may be altered in specific UCDs, such as ornithine transcarbamylase (OTC) deficiency or argininemia. Further metabolomic studies are warranted to investigate the potential of N-Acetylornithine as a supplementary biomarker for these rare genetic disorders.
The logical relationship for biomarker discovery and validation is depicted in the diagram below.
Conclusion and Future Directions
N-Acetylornithine holds considerable promise as a versatile biomarker for a range of metabolic disorders. Its altered levels in type 2 diabetes and cancer, coupled with its central role in amino acid metabolism, underscore its potential clinical utility. However, to fully realize this potential, further research is needed in several key areas. Larger cohort studies are required to validate the initial findings in different populations and disease subtypes. The development and standardization of robust and high-throughput analytical methods for N-Acetylornithine quantification are also crucial for its widespread clinical adoption. Furthermore, a deeper understanding of the regulation of N-Acetylornithine metabolism in humans will provide valuable insights into the pathophysiology of related diseases and may reveal novel therapeutic targets. As research in metabolomics continues to advance, N-Acetylornithine is poised to become an important tool in the diagnosis, monitoring, and management of metabolic disorders.
References
Synthesis and Isotopic Labeling of Nα-Acetylornithine-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust methodology for the synthesis and isotopic labeling of Nα-Acetylornithine-d2. This deuterated analog of Nα-Acetylornithine serves as a valuable tool in metabolic research, drug development, and as an internal standard for mass spectrometry-based quantitative analysis. The synthetic strategy outlined herein proceeds via the chemical modification of L-glutamic acid, a readily available starting material.
Synthetic Pathway Overview
The synthesis of Nα-Acetyl-L-ornithine-5,5-d2 is achieved through a multi-step chemical process commencing with L-glutamic acid. The core strategy involves the protection of the α-amino and α-carboxyl functionalities, followed by the selective reduction of the γ-carboxyl group to an aldehyde. The crucial deuterium labeling step is accomplished via a reductive amination of the aldehyde intermediate using a deuterated reducing agent. Subsequent deprotection and selective Nα-acetylation yield the final target compound.
Experimental Protocols
Synthesis of Nα-Boc-L-Glutamic Acid
This initial step protects the α-amino group of L-glutamic acid to prevent side reactions in subsequent steps.
Materials:
-
L-Glutamic acid
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Citric acid solution (10%)
Procedure:
-
Dissolve L-glutamic acid in a 1M NaOH solution and cool to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)2O.
-
Cool the aqueous layer in an ice bath and acidify to pH 3 with a cold 10% citric acid solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Nα-Boc-L-glutamic acid as a white solid.
Synthesis of Protected L-Glutamate-γ-semialdehyde
This two-part step converts the γ-carboxyl group into an aldehyde, the precursor for the deuterated amino group.
Part A: Reduction to Protected L-Glutamate-γ-alcohol
-
The α-carboxyl group of Nα-Boc-L-glutamic acid is first protected as a methyl or benzyl ester.
-
The protected Nα-Boc-L-glutamic acid is then selectively reduced at the γ-carboxyl group using a reducing agent such as sodium borohydride in a suitable solvent like tetrahydrofuran (THF).
Part B: Oxidation to Protected L-Glutamate-γ-semialdehyde
-
The resulting protected L-glutamate-γ-alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane or by Swern oxidation.
Reductive Amination and Deuteration to form Protected L-Ornithine-5,5-d2
This crucial step introduces the two deuterium atoms at the 5-position of the ornithine backbone.
Materials:
-
Protected L-Glutamate-γ-semialdehyde
-
Ammonium acetate (NH4OAc)
-
Sodium borodeuteride (NaBD4)
-
Methanol (MeOH)
Procedure:
-
Dissolve the protected L-glutamate-γ-semialdehyde in methanol.
-
Add ammonium acetate in excess and stir the mixture at room temperature.
-
Cool the reaction mixture to 0 °C and add sodium borodeuteride portion-wise.
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the addition of water.
-
Extract the product with an organic solvent and purify by column chromatography to obtain the protected L-Ornithine-5,5-d2.
Deprotection of L-Ornithine-5,5-d2
The protecting groups are removed to yield the free deuterated amino acid.
Procedure:
-
The protected L-Ornithine-5,5-d2 is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to remove the Boc and ester protecting groups.
-
The solvent is removed under reduced pressure, and the crude L-Ornithine-5,5-d2 is obtained, typically as a hydrochloride or trifluoroacetate salt.
Selective Nα-Acetylation of L-Ornithine-5,5-d2
The final step is the selective acetylation of the α-amino group. The selectivity is achieved by controlling the reaction pH.[1]
Materials:
-
L-Ornithine-5,5-d2 salt
-
Acetic anhydride
-
A suitable buffer to maintain a slightly acidic to neutral pH (e.g., pyridine-acetate buffer, pH 6.0)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the L-Ornithine-5,5-d2 salt in the buffer solution and cool to 0 °C.
-
Add a controlled amount of acetic anhydride dissolved in anhydrous THF dropwise to the stirred solution. The amount of acetic anhydride is critical for selectivity.[1]
-
Monitor the reaction progress by a suitable method (e.g., LC-MS) to maximize the formation of the Nα-acetylated product and minimize the di-acetylated byproduct.
-
Upon completion, the product can be purified using ion-exchange chromatography.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of Nα-Acetyl-L-ornithine-5,5-d2. The values are estimates based on typical yields for similar reactions reported in the literature.
| Step | Starting Material | Product | Reagents | Expected Yield (%) | Purity (%) |
| 1. Nα-Boc Protection | L-Glutamic Acid | Nα-Boc-L-Glutamic Acid | (Boc)2O, NaOH | >95 | >98 |
| 2a. γ-Carboxyl Esterification & Reduction | Nα-Boc-L-Glutamic Acid | Protected L-Glutamate-γ-alcohol | Esterification reagents, NaBH4 | 80-90 | >95 |
| 2b. Oxidation to Aldehyde | Protected L-Glutamate-γ-alcohol | Protected L-Glutamate-γ-semialdehyde | Dess-Martin periodinane | 85-95 | >95 |
| 3. Reductive Amination & Deuteration | Protected L-Glutamate-γ-semialdehyde | Protected L-Ornithine-5,5-d2 | NH4OAc, NaBD4 | 70-85 | >95 |
| 4. Deprotection | Protected L-Ornithine-5,5-d2 | L-Ornithine-5,5-d2 | TFA or HCl | >95 | >98 |
| 5. Selective Nα-Acetylation | L-Ornithine-5,5-d2 | Nα-Acetyl-L-Ornithine-5,5-d2 | Acetic Anhydride, controlled pH | 60-75 | >98 |
Table 1: Summary of Synthetic Steps and Expected Yields
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment (%) |
| L-Ornithine-5,5-d2 | C5H10D2N2O2 | 134.18 | >98 |
| Nα-Acetyl-L-Ornithine-5,5-d2 | C7H12D2N2O3 | 176.21 | >98 |
Table 2: Properties of Deuterated Products
Signaling Pathways and Logical Relationships
The biosynthesis of ornithine, from which the synthetic route is inspired, is a key metabolic pathway.
This guide provides a comprehensive framework for the synthesis of Nα-Acetylornithine-d2. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation. Standard analytical techniques such as NMR and mass spectrometry are essential for the characterization and purity assessment of all intermediates and the final product.
References
Interpreting the Certificate of Analysis for N-Acetylornithine-d2: A Technical Guide
This guide provides an in-depth analysis of a typical Certificate of Analysis (CoA) for N-Acetylornithine-d2, a deuterated form of N-Acetylornithine used as an internal standard in quantitative mass spectrometry-based studies.[1] Understanding the data presented in a CoA is critical for ensuring the accuracy, reproducibility, and validity of experimental results in research and drug development.
Summary of Analytical Data
The CoA provides quantitative data on the identity, purity, and composition of a specific lot of this compound. These results are summarized below.
Table 1: General Properties and Identification
| Test | Specification | Result | Method |
| Product Name | Nα-Acetyl-L-ornithine-d2 | Confirmed | N/A |
| Molecular Formula | C₇H₁₂D₂N₂O₃ | C₇H₁₂D₂N₂O₃ | Mass Spectrometry |
| Molecular Weight | 176.21 g/mol | 176.2 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | White solid | Visual Inspection |
| Structure | Conforms to structure | Confirmed | ¹H-NMR |
Table 2: Purity and Composition Analysis
| Test | Specification | Result | Method |
| Chemical Purity | ≥98.0% | 99.5% | HPLC |
| Isotopic Purity | ≥99 atom % D | 99.6 atom % D | LC-MS |
| Isotopic Enrichment | ≥98% (d2) | 99.1% d2 | LC-MS |
| Residual Solvents | ≤0.5% | Conforms | GC-HS |
| Water Content | ≤1.0% | 0.2% | Karl Fischer Titration |
Experimental Protocols
Detailed methodologies are essential for interpreting the analytical data and assessing its quality. The following sections describe the protocols for the key experiments cited in the CoA.
2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method separates the main compound from any non-volatile chemical impurities.
-
Instrumentation : Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column : Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV absorbance at 210 nm.
-
Procedure : The sample is dissolved in the mobile phase starting condition (95:5 Water:Acetonitrile). A 5 µL injection is made. Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity
LC-MS confirms the molecular weight of the compound and determines the degree of deuterium incorporation.
-
Instrumentation : Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer.
-
Chromatography : A similar HILIC or C18 separation method as described for HPLC is used to isolate the analyte.[2]
-
Ionization Mode : Electrospray Ionization, Positive (ESI+).
-
Analysis Mode : Full Scan to confirm the parent ion mass [M+H]⁺. Selected Ion Recording (SIR) may be used to compare the signal intensity of the deuterated species (d2) to the unlabeled (d0) and partially labeled (d1) species.
-
Procedure : A dilute solution of the sample is infused or injected into the LC-MS system. The mass spectrum is analyzed to confirm the mass corresponding to this compound. Isotopic Purity (Atom % D) is calculated from the relative abundance of ions containing deuterium. Isotopic Enrichment is determined by comparing the peak area of the d2 species to the sum of areas for d0, d1, and d2 species.
2.3. Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
NMR spectroscopy is used to confirm the chemical structure of the compound is consistent with N-Acetylornithine.
-
Instrumentation : Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent : Deuterium Oxide (D₂O) or Methanol-d4 (CD₃OD).
-
Procedure : A small amount of the sample is dissolved in the deuterated solvent. The ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed peaks are compared to a reference spectrum or expected values for N-Acetylornithine to confirm the structural identity. The reduction or absence of signal at the deuterated positions confirms labeling.
2.4. Gas Chromatography-Headspace (GC-HS) for Residual Solvents
This method detects and quantifies volatile residual solvents from the synthesis and purification process.
-
Instrumentation : Agilent 7890B GC with 7697A Headspace Sampler and Flame Ionization Detector (FID).
-
Column : DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Oven Program : Initial temperature 40°C held for 5 minutes, ramp to 240°C at 10°C/min.
-
Carrier Gas : Helium.
-
Procedure : A precisely weighed sample is placed in a headspace vial with a high-boiling point solvent (e.g., DMSO). The vial is heated to allow volatile solvents to partition into the headspace gas, which is then injected into the GC. Quantification is performed against a standard containing known concentrations of common solvents.
Visualization of Workflows and Pathways
3.1. Analytical Workflow
The following diagram illustrates the logical workflow for the quality control testing and generation of a Certificate of Analysis for a deuterated standard like this compound.
Caption: CoA generation workflow for a deuterated analytical standard.
3.2. Metabolic Pathway Involvement
N-Acetylornithine is a key intermediate in the biosynthesis of arginine in many organisms.[3][4] The pathway illustrates its central role.
Caption: The role of N-Acetylornithine in the L-Arginine biosynthesis pathway.
References
Methodological & Application
Application Note: Quantitative Analysis of N-Acetylornithine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of N-Acetylornithine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, N-Acetylornithine-d2, ensures high accuracy and precision, making this protocol ideal for researchers, scientists, and professionals in drug development and clinical research. The methodology encompasses a straightforward protein precipitation for sample preparation, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Introduction
N-Acetylornithine is a key intermediate in the biosynthesis of arginine and proline and serves as a precursor to ornithine.[1][2] Accurate quantification of N-Acetylornithine in biological matrices is crucial for studying metabolic pathways and for the development of diagnostics and therapeutics related to amino acid metabolism. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The incorporation of a deuterated internal standard, such as this compound, is essential for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring reliable quantification.
Experimental
Materials and Reagents
-
N-Acetylornithine (Sigma-Aldrich or equivalent)
-
This compound (Isotope Science or equivalent)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced ethically)
Standard and Internal Standard Preparation
N-Acetylornithine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of N-Acetylornithine in 10 mL of ultrapure water.
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of ultrapure water.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-Acetylornithine stock solution with ultrapure water to create calibration standards.
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the Internal Standard Working Solution (10 µg/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate and 0.1% Formic Acid in Water.
-
Mobile Phase B: 95% Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The following MRM transitions should be monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-Acetylornithine | 175.1 | 70.1 | 50 | 20 |
| 175.1 | 112.1 | 50 | 15 | |
| This compound (IS) | 177.1 | 70.1 | 50 | 20 |
| 177.1 | 112.1 | 50 | 15 |
Results and Data Presentation
The method was validated for linearity, sensitivity, accuracy, and precision.
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of N-Acetylornithine to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x was used.
Table 1: Representative Quantitative Data for N-Acetylornithine Analysis
| Parameter | Result |
| Calibration Range | 0.1 - 50 µM |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.1 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Metabolic Pathway of N-Acetylornithine
Caption: Biosynthetic pathway of N-Acetylornithine and its relation to Arginine and Proline metabolism.
Experimental Workflow
Caption: Workflow for the quantification of N-Acetylornithine in human plasma.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantitative determination of N-Acetylornithine in human plasma. The simple sample preparation, coupled with the specificity and sensitivity of tandem mass spectrometry and the use of a deuterated internal standard, ensures high-quality data suitable for various research and development applications.
References
Application of N-Acetylornithine-d2 in Plant Metabolomics: Tracing Metabolic Fates and Unraveling Stress Responses
Application Notes
Introduction
N-Acetylornithine is a key intermediate in the biosynthesis of ornithine and polyamines in plants, playing a crucial role in nitrogen metabolism and stress responses.[1][2] Stable isotope labeling, utilizing compounds such as N-Acetylornithine-d2, offers a powerful technique for tracing the metabolic fate of this important molecule in vivo. By introducing a "heavy" version of the metabolite, researchers can track its conversion into downstream products, elucidate biosynthetic and catabolic pathways, and quantify metabolic fluxes under various physiological conditions. This approach is particularly valuable for understanding how plants adapt to biotic and abiotic stresses, where alterations in amino acid and polyamine metabolism are critical for survival and defense.[3]
Principle of the Method
The core of this application lies in the use of this compound as a metabolic tracer. When introduced to plant tissues or cell cultures, this deuterated compound is taken up and processed by the plant's metabolic machinery. The deuterium atoms act as a stable, non-radioactive label that increases the mass of the molecule by two daltons. This mass shift allows for the unambiguous detection and quantification of this compound and its downstream metabolites using mass spectrometry (MS). By comparing the isotopic enrichment in various compounds over time, researchers can map metabolic pathways and determine the rates of metabolic conversions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for this application due to its high sensitivity, selectivity, and ability to distinguish between labeled and unlabeled metabolites.[4][5]
Applications in Plant Science and Drug Development
-
Pathway Elucidation: Tracing the flow of the deuterium label from this compound can confirm its role as a precursor for ornithine, polyamines (like putrescine, spermidine, and spermine), and potentially other nitrogen-containing compounds.[1][2]
-
Metabolic Flux Analysis: By measuring the rate of incorporation of the deuterium label into downstream metabolites, researchers can quantify the flux through specific metabolic pathways. This is critical for understanding how metabolic networks are rewired in response to genetic modifications or environmental stimuli.
-
Stress Response Studies: N-Acetylornithine has been implicated in plant defense against herbivores and pathogens, with its levels often increasing under stress conditions.[6][7] Using this compound can help to dissect the dynamics of its metabolism during these stress responses.
-
Herbicide and Drug Discovery: Understanding the metabolic pathways involving N-Acetylornithine can reveal potential targets for the development of new herbicides or plant growth regulators. This compound can be used to screen for compounds that inhibit specific enzymatic steps in its metabolism.
Quantitative Data Summary
The following table provides representative data on the accumulation of Nδ-acetylornithine in Arabidopsis thaliana rosette leaves following treatment with methyl jasmonate (MeJA), a plant stress hormone. This data illustrates the kind of quantitative information that can be obtained in such studies.
| Treatment Time (Days) | Nδ-acetylornithine Concentration (µg/g Fresh Weight) | Fold Change vs. Control |
| 0 (Control) | Not Detected | - |
| 1 | 5.2 ± 0.8 | - |
| 2 | 15.8 ± 2.1 | - |
| 4 | 28.4 ± 3.5 | - |
| 7 | 8.1 ± 1.2 | - |
| 10 | Not Detected | - |
Data adapted from a study on jasmonate-induced metabolites in Arabidopsis.[6]
Experimental Protocols
1. Plant Material and Isotope Labeling
This protocol is designed for Arabidopsis thaliana seedlings but can be adapted for other plant species and cell cultures.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium
-
Nα-Acetyl-L-ornithine-5,5-d2 (commercially available or synthesized)
-
Sterile water
-
Growth chambers or tissue culture facilities
Procedure:
-
Plant Growth: Sterilize and germinate Arabidopsis thaliana seeds on MS medium under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C). Grow seedlings for 10-14 days.
-
Labeling Solution Preparation: Prepare a stock solution of Nα-Acetyl-L-ornithine-5,5-d2 in sterile water (e.g., 10 mM). The final feeding concentration will need to be optimized but a starting point of 100 µM is recommended.
-
Feeding Experiment:
-
For liquid culture-grown seedlings, add the Nα-Acetyl-L-ornithine-5,5-d2 stock solution to the liquid MS medium to the desired final concentration.
-
For plate-grown seedlings, carefully transfer them to a new MS plate containing the labeled compound.
-
Include a control group of seedlings fed with unlabeled N-Acetylornithine.
-
-
Time-Course Sampling: Harvest plant material at various time points after the start of the feeding experiment (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Sample Processing:
-
Immediately flash-freeze the harvested tissue in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until extraction.
-
2. Metabolite Extraction
Materials:
-
Frozen plant tissue
-
Pre-chilled 80% methanol
-
Liquid nitrogen
-
Mortar and pestle or bead beater
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Homogenization: Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen or using a bead beater.
-
Extraction: Add 1 mL of pre-chilled 80% methanol to approximately 100 mg of the powdered tissue in a microcentrifuge tube.
-
Incubation: Vortex the mixture thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube. This contains the extracted metabolites.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
3. LC-MS/MS Analysis
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
A C18 reverse-phase LC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
A triple quadrupole or high-resolution mass spectrometer
Procedure:
-
Sample Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 100 µL) of the initial LC mobile phase conditions (e.g., 98% A, 2% B).
-
LC Separation:
-
Inject 5-10 µL of the reconstituted sample onto the LC system.
-
Use a gradient elution to separate the metabolites. An example gradient is as follows:
-
0-2 min: 2% B
-
2-15 min: ramp to 98% B
-
15-18 min: hold at 98% B
-
18-18.1 min: return to 2% B
-
18.1-25 min: re-equilibrate at 2% B
-
-
The flow rate is typically 0.3 mL/min.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions for unlabeled and labeled N-Acetylornithine are:
-
N-Acetylornithine (unlabeled): Precursor ion (Q1) m/z 175.1 -> Product ion (Q3) m/z 70.1 (loss of acetyl group and carboxyl group) and m/z 116.1 (loss of ornithine imine).
-
This compound (labeled): Precursor ion (Q1) m/z 177.1 -> Product ion (Q3) m/z 72.1 and m/z 118.1.
-
-
Optimize collision energies for each transition to maximize signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for the labeled and unlabeled forms of N-Acetylornithine and its downstream metabolites.
-
Calculate the isotopic enrichment to determine the extent of incorporation of the deuterium label.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS-MS | Springer Nature Experiments [experiments.springernature.com]
- 6. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis and defensive function of Nδ-acetylornithine, a jasmonate-induced Arabidopsis metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetylornithine-d2 in Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis (MFA) is a critical technique for elucidating the dynamics of metabolic pathways within biological systems. The use of stable isotope tracers allows for the precise tracking of atoms through interconnected metabolic networks, providing quantitative insights into reaction rates that are not achievable by metabolomics alone. N-Acetylornithine-d2 is a deuterated analog of N-acetylornithine, an important intermediate in the biosynthesis of arginine and polyamines.[1][2] This document provides detailed application notes and protocols for the use of this compound as a tracer for flux analysis, particularly focusing on the arginine and polyamine metabolic pathways.
Principle of this compound Tracing
This compound, when introduced into a biological system, will be metabolized alongside its unlabeled counterpart. The deuterium label (d2) allows for the distinction between molecules derived from the tracer and those from endogenous sources using mass spectrometry. By measuring the incorporation of deuterium into downstream metabolites over time, researchers can calculate the rate of metabolic conversion, thereby quantifying the flux through specific pathways. The primary pathways of interest for this compound tracing are the arginine biosynthesis pathway and the polyamine synthesis pathway, both of which play crucial roles in cell growth, proliferation, and disease.[3]
Applications
-
Quantifying Arginine Biosynthesis: N-Acetylornithine is a key precursor in the synthesis of ornithine, which is subsequently converted to citrulline and then arginine.[4] Tracing with this compound can elucidate the contribution of this pathway to the total arginine pool, which is vital for protein synthesis and nitric oxide production.
-
Investigating Polyamine Metabolism: Ornithine, derived from N-acetylornithine, is the direct precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine.[3][5] These molecules are essential for cell division and differentiation, and their dysregulation is implicated in various diseases, including cancer.[3]
-
Drug Development and Target Validation: By quantifying the effects of therapeutic agents on the flux through the arginine and polyamine pathways, researchers can assess the efficacy of drugs targeting enzymes within these pathways.
Experimental Workflow
The overall workflow for a metabolic flux analysis experiment using this compound involves several key stages, from initial cell culture to final data analysis.
Caption: A generalized workflow for metabolic flux analysis using this compound.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
Objective: To introduce the this compound tracer to cultured cells and achieve isotopic steady state.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (commercially available from suppliers like Alfa Chemistry)[1]
-
Phosphate-Buffered Saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow them to reach mid-logarithmic growth phase at the time of the experiment.
-
Medium Preparation: Prepare the labeling medium by supplementing the base medium with this compound. The final concentration of the tracer should be optimized based on the specific cell line and experimental goals. A common starting point is to replace 50-100% of the unlabeled N-acetylornithine or a related precursor in the medium.
-
Isotopic Labeling: Once cells have reached the desired confluency, aspirate the existing medium, wash once with pre-warmed PBS, and replace it with the pre-warmed labeling medium containing this compound.
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a predetermined time course. The time required to reach isotopic steady state will vary depending on the cell line and the turnover rate of the metabolites of interest. A time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended to determine the optimal labeling duration.
Protocol 2: Metabolite Extraction
Objective: To quench metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold quenching solution (e.g., 60% methanol in water, -20°C)
-
Extraction solvent (e.g., 80% methanol in water, -80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching: At each time point, rapidly aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl to remove any remaining extracellular tracer. Immediately add the ice-cold quenching solution to the culture vessel to arrest all enzymatic activity.
-
Cell Lysis: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Extraction: Add the cold extraction solvent to the cell suspension and vortex vigorously for 1 minute.
-
Incubation: Incubate the mixture at -20°C for 30 minutes to facilitate complete extraction of metabolites.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube. The samples are now ready for LC-MS/MS analysis or can be stored at -80°C.
Protocol 3: LC-MS/MS Analysis
Objective: To separate and quantify the mass isotopologues of target metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., QqQ, Q-TOF)
LC Method (Example for Amino Acids and Polyamines):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the separation of polar metabolites like amino acids and polyamines.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to high aqueous content. The specific gradient profile will need to be optimized.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis of specific metabolites and their isotopologues.
-
MRM Transitions: Specific precursor-product ion transitions need to be determined for each unlabeled metabolite and its deuterated isotopologues. For this compound, the precursor ion will be [M+H]+ and the product ions will be characteristic fragments. The mass shift of +2 Da will be monitored in downstream metabolites.
Data Presentation and Analysis
The raw data from the LC-MS/MS analysis will consist of peak areas for each mass isotopologue of the target metabolites. This data is then used to calculate the Mass Isotopomer Distribution (MID) and subsequently, the metabolic flux.
Table 1: Example MRM Transitions for Key Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Labeling |
| N-Acetylornithine | 175.1 | 70.1 | M+0 |
| This compound | 177.1 | 72.1 | M+2 |
| Ornithine | 133.1 | 70.1 | M+0 |
| Ornithine-d2 | 135.1 | 72.1 | M+2 |
| Putrescine | 89.1 | 72.1 | M+0 |
| Putrescine-d2 | 91.1 | 74.1 | M+2 |
| Arginine | 175.1 | 70.1 | M+0 |
| Arginine-d2 | 177.1 | 70.1 | M+2 |
| Spermidine | 146.2 | 72.1 | M+0 |
| Spermidine-d2 | 148.2 | 74.1 | M+2 |
| Spermine | 203.2 | 88.1 | M+0 |
| Spermine-d2 | 205.2 | 90.1 | M+2 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. These transitions are illustrative and require experimental validation.
Table 2: Example Mass Isotopomer Distribution (MID) Data
| Metabolite | Time (hours) | M+0 (%) | M+2 (%) |
| Ornithine | 0 | 100 | 0 |
| 4 | 75.2 | 24.8 | |
| 8 | 52.1 | 47.9 | |
| 12 | 30.5 | 69.5 | |
| 24 | 15.3 | 84.7 | |
| Putrescine | 0 | 100 | 0 |
| 4 | 88.9 | 11.1 | |
| 8 | 70.3 | 29.7 | |
| 12 | 55.6 | 44.4 | |
| 24 | 38.1 | 61.9 | |
| Arginine | 0 | 100 | 0 |
| 4 | 95.4 | 4.6 | |
| 8 | 88.2 | 11.8 | |
| 12 | 79.8 | 20.2 | |
| 24 | 65.7 | 34.3 |
Flux Calculation
The MID data is used in conjunction with a metabolic network model and computational software (e.g., INCA, Metran) to calculate the absolute or relative fluxes through the pathways of interest. This involves solving a system of algebraic equations that describe the flow of isotopes through the network at isotopic steady state.
Metabolic Pathway Diagrams
The following diagrams illustrate the key metabolic pathways that can be investigated using this compound.
Caption: Tracing the metabolic fate of this compound into arginine and polyamines.
Caption: Central role of ornithine in connecting this compound tracing to multiple metabolic pathways.
Conclusion
This compound is a valuable tool for researchers investigating the dynamics of arginine and polyamine metabolism. The protocols and guidelines presented here provide a framework for designing and conducting metabolic flux analysis experiments using this tracer. While the specific experimental conditions will require optimization for different biological systems, the principles outlined in these application notes will enable scientists to gain deeper insights into the metabolic reprogramming that occurs in various physiological and pathological states.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Polyamine flux analysis by determination of heavy isotope incorporation from 13C, 15N-enriched amino acids into polyamines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ornithine and its role in metabolic diseases: An appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of L-arginine through polyamine and nitric oxide synthase pathways in proliferative or differentiated human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of N-Acetylornithine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylornithine is a key intermediate in the biosynthesis of arginine and proline. Its accurate quantification in biological matrices such as plasma, urine, and tissue is crucial for studying metabolic pathways, diagnosing and monitoring certain diseases, and in the development of novel therapeutics. This document provides detailed application notes and protocols for the sample preparation of N-Acetylornithine for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections offer various sample preparation techniques, including protein precipitation, solid-phase extraction, and a direct injection method for urine, along with expected performance data based on analogous compounds.
Metabolic Pathway of N-Acetylornithine
N-Acetylornithine is a central node in amino acid metabolism, primarily involved in the arginine and proline metabolic pathways. The diagram below illustrates the biosynthesis of N-Acetylornithine from glutamate and its subsequent conversion to ornithine.
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique is critical for accurate and reproducible quantification of N-Acetylornithine. The primary goals are to remove interfering substances such as proteins and phospholipids, and to concentrate the analyte of interest. The table below summarizes the expected performance of common sample preparation techniques for N-Acetylornithine analysis, based on data from structurally similar analytes.
| Technique | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation | Various Drugs | Plasma | >80[1] | Variable, can be significant | Simple, fast, low cost | Less clean extract, potential for ion suppression/enhancement |
| Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange | Ornithine-lactam | Plasma | Not explicitly stated, but method was successful[2] | Minimized | High selectivity, cleaner extract | More complex, higher cost, requires method development |
| Solid-Phase Extraction (SPE) - Polymeric | Marine Toxins | Methanolic Shellfish Extract | ~90[3] | Substantially reduced (<15%)[3] | Broad applicability, good for complex matrices | May require optimization for polar analytes |
| "Dilute and Shoot" | N-acetylaspartic acid | Urine | Assumed to be near 100% | Not explicitly stated, but method was successful[4] | Very simple, fast, high-throughput | Only suitable for clean matrices like urine, potential for matrix effects |
Note: The quantitative data presented in this table are derived from studies on analogous compounds and should be considered as expected performance. Method validation is essential for accurate quantification of N-Acetylornithine.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of plasma and urine samples for N-Acetylornithine analysis. An experimental workflow diagram is provided below.
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol is a rapid and simple method for removing the bulk of proteins from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., N-Acetylornithine-d3 in 50% methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
This protocol utilizes mixed-mode cation exchange SPE for a more selective cleanup of plasma or serum samples, which can be particularly useful for reducing matrix effects.[2]
Materials:
-
Plasma or serum samples
-
Mixed-mode cation exchange SPE cartridges
-
Internal Standard (IS) solution
-
Methanol
-
Deionized water
-
Ammonium hydroxide solution (5%)
-
Formic acid solution (2%)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma or serum, add 10 µL of the internal standard working solution and 200 µL of 2% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: "Dilute and Shoot" for Urine Samples
For urine samples, where the protein content is low, a simple dilution may be sufficient for analysis.[4]
Materials:
-
Urine samples
-
Internal Standard (IS) solution
-
Deionized water or initial mobile phase
-
Microcentrifuge tubes or autosampler vials
Procedure:
-
Centrifuge the urine sample at 10,000 x g for 5 minutes to pellet any particulate matter.
-
In an autosampler vial, combine 10 µL of the urine supernatant, 10 µL of the internal standard working solution, and 980 µL of deionized water or the initial mobile phase.
-
Vortex to mix thoroughly.
-
The sample is now ready for injection into the LC-MS/MS system.
Conclusion
The selection of an appropriate sample preparation technique is a critical step in the bioanalysis of N-Acetylornithine. For high-throughput screening of plasma or serum samples, protein precipitation offers a rapid and cost-effective solution. For cleaner extracts and potentially lower matrix effects, solid-phase extraction, particularly with a mixed-mode sorbent, is recommended. For urine samples, a simple "dilute and shoot" approach is often sufficient. It is imperative to perform a thorough method validation for the chosen sample preparation and analytical method to ensure accurate and reliable quantification of N-Acetylornithine in your specific biological matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomic Profiling of Arginine Metabolome Links Altered Methylation to Chronic Kidney Disease Accelerated Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Liquid Chromatographic Separation of N-Acetylornithine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylornithine is a key intermediate in the biosynthesis of arginine and other polyamines.[1][2] Accurate and robust analytical methods for the separation and quantification of N-Acetylornithine are crucial for studying its metabolic roles, particularly in the context of drug development and disease research where alterations in amino acid metabolism are of interest. This document provides detailed application notes and adaptable protocols for the separation of N-Acetylornithine using three common liquid chromatography techniques: Ion-Exchange Chromatography, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization, and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry.
N-Acetylornithine Biosynthesis Pathway
The following diagram illustrates the central role of N-Acetylornithine in the arginine biosynthesis pathway.
Caption: Biosynthetic pathway of N-Acetylornithine and its conversion to Arginine.
Comparative Data of Chromatographic Methods
The following table summarizes typical quantitative data for the analysis of N-Acetylornithine and related amino acids using the described liquid chromatography methods. Please note that these values are indicative and may vary depending on the specific instrumentation, column chemistry, and experimental conditions.
| Parameter | Ion-Exchange Chromatography (IEC) | RP-HPLC with Derivatization | HILIC-MS/MS |
| Principle | Separation based on net charge | Separation based on hydrophobicity | Separation based on polarity |
| Stationary Phase | Strong or weak cation exchange resin | C18 or other alkyl-bonded silica | Amide, silica, or other polar phase |
| Mobile Phase | Aqueous buffers with increasing salt concentration or pH gradient | Acetonitrile/water or methanol/water with buffer and/or ion-pairing agent | High organic mobile phase with a small amount of aqueous buffer |
| Retention Time | Highly dependent on buffer pH and salt concentration | Dependent on derivatizing agent and gradient | ~0.6 min (example)[3] |
| Limit of Detection (LOD) | Low to mid pmol range[1] | pmol to fmol range | Nanomolar to low micromolar range[4][5] |
| Limit of Quantification (LOQ) | Mid to high pmol range[1] | pmol to fmol range | Nanomolar to low micromolar range[4][6] |
| Derivatization | Not required | Required (e.g., OPA, FMOC, DNFB)[7][8] | Not required, but can enhance sensitivity |
| Detection | UV-Vis (post-column derivatization with ninhydrin) or Fluorescence | UV-Vis or Fluorescence | Mass Spectrometry (MS) |
Experimental Protocols
Method 1: Ion-Exchange Chromatography (IEC) for N-Acetylornithine Separation
Application Note: Ion-exchange chromatography separates molecules based on their net charge.[9] As N-Acetylornithine is a basic amino acid, cation exchange chromatography is a suitable method for its separation from neutral and acidic amino acids.[1] This protocol is a general framework and may require optimization of buffer pH and salt concentrations to achieve the desired resolution.
Experimental Workflow:
Caption: Workflow for N-Acetylornithine separation by Ion-Exchange Chromatography.
Protocol:
-
Sample Preparation:
-
Homogenize biological samples (e.g., tissue, plasma) in an appropriate buffer.
-
Deproteinize the sample by adding a precipitating agent (e.g., perchloric acid or trichloroacetic acid) followed by centrifugation.
-
Collect the supernatant and adjust the pH to be compatible with the starting IEC buffer.
-
-
Chromatographic Conditions:
-
Column: Strong cation exchange column (e.g., Sulfonated Polystyrene-Divinylbenzene).
-
Mobile Phase A (Binding Buffer): Low ionic strength buffer at a pH where N-Acetylornithine is positively charged (e.g., 0.1 M Sodium Citrate, pH 3.0).
-
Mobile Phase B (Elution Buffer): High ionic strength buffer or a buffer with a higher pH (e.g., 1.0 M Sodium Chloride in Mobile Phase A, or 0.1 M Sodium Borate, pH 9.0).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.
-
-
Post-Column Derivatization (for UV-Vis Detection):
-
The column effluent is mixed with a ninhydrin solution.
-
The mixture is passed through a reaction coil at an elevated temperature (e.g., 100-130°C).
-
The resulting colored product is detected at 570 nm.
-
-
Data Analysis:
-
Quantify N-Acetylornithine by comparing the peak area to a standard curve prepared with known concentrations of N-Acetylornithine.
-
Method 2: Reversed-Phase HPLC with Pre-column Derivatization
Application Note: Reversed-phase HPLC separates molecules based on their hydrophobicity. Since N-Acetylornithine is polar, pre-column derivatization with a hydrophobic reagent is necessary for retention on a non-polar stationary phase like C18.[8] This method offers high sensitivity, especially with fluorescent derivatizing agents.
Experimental Workflow:
Caption: Workflow for N-Acetylornithine analysis by RP-HPLC with pre-column derivatization.
Protocol:
-
Sample Preparation and Derivatization:
-
Prepare the sample as described in the IEC protocol (deproteinization).
-
To the supernatant, add a derivatizing agent such as o-phthaldialdehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) for both primary and secondary amines, following the manufacturer's instructions.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium phosphate, pH 7.2).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-40 minutes.
-
-
Detection:
-
Fluorescence Detector: For OPA derivatives (Excitation: 340 nm, Emission: 450 nm) or FMOC derivatives (Excitation: 265 nm, Emission: 315 nm).
-
UV-Vis Detector: For dinitrophenyl (DNP) derivatives (360 nm).
-
-
Data Analysis:
-
Quantify the derivatized N-Acetylornithine by comparing its peak area to a standard curve prepared with derivatized standards.
-
Method 3: HILIC-MS/MS for N-Acetylornithine Analysis
Application Note: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of polar compounds like N-Acetylornithine without the need for derivatization.[10] Coupling HILIC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification in complex biological matrices.
Experimental Workflow:
Caption: Workflow for N-Acetylornithine analysis by HILIC-MS/MS.
Protocol:
-
Sample Preparation:
-
Perform protein precipitation as previously described.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the sample in a high organic solvent mixture (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., Amide, Silica, or Zwitterionic phase; 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with an additive (e.g., 0.1% formic acid or 10 mM ammonium formate).
-
Mobile Phase B: Acetonitrile with the same additive.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 175.1 [M+H]+.[3]
-
Product Ions: To be determined by direct infusion of an N-Acetylornithine standard. A likely fragment would be the loss of the acetyl group or the carboxyl group.
-
Optimize cone voltage and collision energy for the specific instrument.
-
-
Data Analysis:
-
Quantify N-Acetylornithine using a stable isotope-labeled internal standard and a calibration curve.
-
Conclusion
The choice of the most suitable liquid chromatography method for the separation of N-Acetylornithine depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Ion-exchange chromatography offers a robust method for purification from complex mixtures. RP-HPLC with pre-column derivatization provides high sensitivity for quantification. HILIC-MS/MS is a powerful technique for the direct, highly selective, and sensitive analysis of N-Acetylornithine in biological samples. The provided protocols serve as a starting point for method development and will likely require optimization for specific applications.
References
- 1. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. waters.com [waters.com]
- 8. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 9. pickeringlabs.com [pickeringlabs.com]
- 10. nestgrp.com [nestgrp.com]
Application Note: High-Sensitivity Detection of N-Acetylornithine-d2 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the sensitive and specific detection of N-Acetylornithine-d2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). N-Acetylornithine is an intermediate in the biosynthesis of the amino acid L-arginine from L-glutamate.[1] The deuterated analog, this compound, is an ideal internal standard for the accurate quantification of its unlabeled counterpart in various biological matrices. This application note outlines the necessary mass spectrometry parameters, a comprehensive experimental protocol, and data presentation guidelines to ensure reliable and reproducible results in metabolomics, pharmacokinetic, and drug development studies.
Introduction to N-Acetylornithine Detection
N-Acetylornithine is a key metabolite in the arginine biosynthesis pathway. Accurate measurement of its levels is crucial for understanding metabolic fluxes and the effects of therapeutic interventions targeting this pathway. Stable isotope-labeled internal standards, such as this compound, are essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby enabling precise quantification.[2] This protocol employs Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, a technique renowned for its high selectivity and sensitivity in quantitative analysis.[3]
Mass Spectrometry Parameters
The successful detection of this compound relies on the optimization of mass spectrometry parameters. The following sections and tables provide the recommended starting points for method development.
Analyte and Internal Standard Information
A summary of the molecular weights for both the analyte and the internal standard is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) |
| N-Acetylornithine | C₇H₁₄N₂O₃ | 174.20[4][5] | 175.1 |
| This compound | C₇H₁₂D₂N₂O₃ | 176.21[6] | 177.1 |
Optimized MRM Transitions and Collision Energies
The following table outlines the recommended MRM transitions and a starting point for collision energy (CE) optimization. The primary product ion for N-Acetylornithine results from the neutral loss of water and ammonia. It is crucial to empirically optimize the collision energy for your specific instrument to achieve the best sensitivity.[7][8]
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) - Starting Point |
| N-Acetylornithine | 175.1 | 116.1 | 100 | 15 |
| N-Acetylornithine | 175.1 | 70.1 | 100 | 25 |
| This compound | 177.1 | 118.1 | 100 | 15 |
| This compound | 177.1 | 72.1 | 100 | 25 |
Note: The selection of product ions is based on common fragmentation patterns of N-acetylated amino acids, which often involve losses of water, ammonia, and parts of the acetyl group. The exact masses of fragment ions should be confirmed by infusing a standard solution of the analyte and internal standard.
Mass Spectrometer Source Parameters
The following are typical source parameters for electrospray ionization (ESI) in positive mode. These should be optimized for the specific instrument being used.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 1000 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
| Nebulizer Gas Pressure | 3 - 7 Bar |
Experimental Protocol
This section details the necessary steps for sample preparation, liquid chromatography, and mass spectrometry analysis.
Materials and Reagents
-
N-Acetylornithine standard (Sigma-Aldrich, MedChemExpress[1])
-
This compound internal standard (MedChemExpress, Alfa Chemistry[6][9])
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell lysate)
Sample Preparation
-
Thaw Samples : Thaw biological samples (e.g., plasma, tissue homogenates) on ice.
-
Spike Internal Standard : Add an appropriate amount of this compound internal standard solution to each sample, standard, and quality control sample.
-
Protein Precipitation : To 50 µL of sample, add 200 µL of cold methanol containing 0.1% formic acid.
-
Vortex : Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation : Centrifuge at 14,000 x g for 5 minutes at 4 °C to pellet any remaining particulates.
-
Transfer to Vials : Transfer the supernatant to LC-MS vials for analysis.
Liquid Chromatography Conditions
A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining and separating polar metabolites like N-Acetylornithine.
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water with 10 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, return to 95% B and equilibrate for 3 minutes |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic context of N-Acetylornithine and the analytical workflow for its detection.
Caption: Arginine biosynthesis pathway highlighting N-Acetylornithine.
Caption: Experimental workflow for this compound detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-alpha-Acetyl-L-ornithine; LC-ESI-QQ; MS2; CE:30 V; [M+H]+ - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]
- 3. sciex.com [sciex.com]
- 4. N-Acetyl-L-ornithine | C7H14N2O3 | CID 439232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetylornithine | C7H14N2O3 | CID 6992102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: Quantitative Determination of N-Acetylornithine in Biological Samples
Introduction
N-Acetylornithine (NAO) is a key intermediate in the biosynthesis of arginine in many bacteria and plants.[1][2][3] It exists in two isomeric forms, Nα-acetyl-L-ornithine and Nδ-acetylornithine, with the Nα form being an intermediate in arginine and proline metabolism.[4][5] While its role in mammals is not considered as relevant, recent metabolomic studies have identified N-Acetylornithine as a potential biomarker, notably in type 2 diabetes, where its levels were found to be significantly increased in the aqueous humor.[6][7] Accurate quantification of N-Acetylornithine in various biological matrices is therefore crucial for understanding its metabolic significance, its role in disease pathogenesis, and for potential diagnostic and therapeutic applications.
This application note details validated methodologies for the quantitative analysis of N-Acetylornithine in biological samples, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.
Principle of Methods
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices. The method involves chromatographic separation of the analyte from other sample components, followed by ionization and detection using a mass spectrometer. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS provides excellent sensitivity and selectivity.[8][9]
-
Enzymatic Assays: These assays rely on the specific enzymatic conversion of N-Acetylornithine. For instance, the enzyme Nα-acetyl-L-ornithine deacetylase (ArgE) hydrolyzes Nα-acetyl-L-ornithine into L-ornithine and acetate.[7][10] The reaction product can be quantified using methods like a ninhydrin-based colorimetric assay, which reacts with the primary amine of the newly formed ornithine.[10][11] This method is particularly useful for screening potential enzyme inhibitors.[11]
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices
Effective sample preparation is critical to remove interfering substances like proteins and salts and to concentrate the analyte.[12][13]
A. For Plasma/Aqueous Humor:
-
Protein Precipitation: To 100 µL of sample (e.g., plasma, aqueous humor), add 400 µL of ice-cold methanol (containing an appropriate internal standard).
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[12]
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
B. For Plant/Tissue Samples:
-
Homogenization: Weigh approximately 100 mg of frozen tissue, grind it to a fine powder in liquid nitrogen, and transfer to a 2 mL tube.[4]
-
Extraction: Add 1 mL of 80% methanol, vortex thoroughly, and sonicate for 15 minutes in an ice bath.[4][12]
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Supernatant Collection & Analysis: Collect the supernatant and proceed with steps 5 and 6 from Protocol 1A.
Protocol 2: Quantitative Analysis by LC-MS/MS
This protocol provides a general framework. Specific parameters must be optimized for the instrument used.
A. Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm; 1.7 µm).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 98% B
-
5-7 min: 98% B
-
7-7.5 min: 98% to 2% B
-
7.5-10 min: 2% B (Re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
B. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Analyte: N-Acetylornithine (Precursor: m/z 175.1, Product: m/z 70.1 / 116.1).
-
Internal Standard (Optional, e.g., N-Acetylornithine-d2): (Precursor: m/z 177.1, Product: m/z 72.1 / 118.1).
-
-
Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for maximum signal intensity.
C. Quantification:
-
Construct a calibration curve using a series of known concentrations of N-Acetylornithine standard solutions (e.g., 0.1 µM to 100 µM) prepared in a proxy matrix.
-
Plot the peak area ratio (analyte/internal standard) against concentration.
-
Determine the concentration in unknown samples by interpolation from the linear regression of the calibration curve.
Protocol 3: Ninhydrin-Based Enzymatic Assay for Nα-Acetylornithine
This discontinuous assay is adapted from methods developed for screening inhibitors of Nα-acetyl-L-ornithine deacetylase (ArgE).[10][11]
A. Reagents:
-
Enzyme: Purified Nα-acetyl-L-ornithine deacetylase (ArgE).
-
Substrate: Nα-acetyl-L-ornithine (NAO), 20 mM stock solution in buffer.
-
Assay Buffer: 50 mM Potassium Phosphate (KPi) buffer, pH 7.5.
-
Ninhydrin Reagent: Prepare according to standard protocols.
-
Stop Solution: 50% Ethanol.
B. Assay Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
50 µL Assay Buffer
-
10 µL Substrate solution (final concentration 2 mM)
-
X µL Test inhibitor or vehicle control (e.g., DMSO, final concentration ≤5%).[11]
-
(40-X) µL Nuclease-free water.
-
-
Enzyme Initiation: Add 10 µL of ArgE enzyme solution (e.g., final concentration 10 nM) to start the reaction.[10]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).
-
Reaction Quenching: Stop the reaction by adding 100 µL of the ninhydrin reagent.
-
Color Development: Heat the mixture at 100°C for 10 minutes to allow for the development of the purple color (Ruhemann's purple).
-
Absorbance Reading: After cooling to room temperature, add 500 µL of stop solution, mix, and measure the absorbance at 570 nm using a spectrophotometer or plate reader.
-
Quantification: Correlate the absorbance to the amount of L-ornithine produced using a standard curve generated with known concentrations of L-ornithine.
Data Presentation
The performance of a quantitative assay is characterized by several key parameters.
Table 1: Performance Characteristics of N-Acetylornithine Quantitative Assays
| Parameter | LC-MS/MS Method | Enzymatic Assay (Ninhydrin) | Reference |
| Limit of Quantification (LOQ) | Low µM to nM range | Mid-to-high µM range | [6],[10] |
| Linearity (R²) | >0.99 | >0.98 | - |
| Precision (%RSD) | <15% | <20% | - |
| Accuracy (%Recovery) | 85-115% | 80-120% | - |
| Matrix | Plasma, Aqueous Humor, Tissue | Purified system, Cell lysates | [6],[11] |
Table 2: Reported Concentrations of N-Acetylornithine in Biological Samples
| Biological Matrix | Condition | Concentration (Median) | Fold Change | Reference |
| Human Aqueous Humor | Healthy Control | 0.41 µM | - | [6] |
| Human Aqueous Humor | Type 2 Diabetes | 1.55 µM | 3.8x | [6] |
| Arabidopsis Phloem Sap | MeJA-elicited | ~5.9 mM | - | [4] |
Metabolic Pathway Visualization
N-Acetylornithine is a central molecule in the linear arginine biosynthesis pathway found in plants and bacteria.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nα-Acetyl-L-ornithine 6205-08-9 [sigmaaldrich.com]
- 6. Biogenic Amine Levels Markedly Increase in the Aqueous Humor of Individuals with Controlled Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 13. organomation.com [organomation.com]
- 14. Human Metabolome Database: Showing metabocard for N2-Acetylornithine (HMDB0003357) [hmdb.ca]
Application Notes and Protocols: The Use of N-Acetylornithine-d2 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of N-Acetylornithine-d2 in clinical research studies. While direct clinical trial publications featuring this compound are not extensively documented, its application can be extrapolated from established principles of stable isotope labeling in metabolic research. This document outlines its utility as both a metabolic tracer and an internal standard for mass spectrometry, providing detailed hypothetical protocols and data presentation formats.
Application Notes
This compound is a stable isotope-labeled version of N-Acetylornithine, an intermediate in the metabolic pathways of arginine and proline.[1] The incorporation of deuterium (d2) allows for its differentiation from the endogenous, unlabeled compound by mass spectrometry. This key feature makes this compound a valuable tool in clinical research for two primary applications:
-
Metabolic Tracer for Flux Analysis: Stable isotope tracers are instrumental in studying the dynamics of metabolic pathways (metabolic flux) in vivo.[2] By introducing this compound into a biological system, researchers can track the rate at which it is converted into downstream metabolites. This provides insights into the activity of specific enzymes and pathways, which can be altered in various disease states. Potential pathways that can be investigated using this compound as a tracer include:
-
Arginine and Proline Metabolism: N-Acetylornithine is a precursor to ornithine, which is a central molecule in the synthesis of arginine, proline, and polyamines.[3] Tracking the conversion of this compound to labeled ornithine and subsequent products can elucidate the regulation of these pathways.
-
Urea Cycle: Ornithine is a key intermediate in the urea cycle. Studies using this compound could help in understanding dysregulations in this pathway, which are characteristic of several metabolic disorders.
-
Polyamine Biosynthesis: Polyamines, which are crucial for cell growth and proliferation, are synthesized from ornithine.[1] Investigating the flux from this compound to polyamines could be relevant in cancer research.
-
-
Internal Standard for Quantitative Analysis: Accurate quantification of endogenous metabolites is crucial in clinical research. Stable isotope-labeled compounds are considered the gold standard for use as internal standards in mass spectrometry-based quantification.[4] this compound can be added to biological samples at a known concentration to enable precise and accurate measurement of endogenous N-Acetylornithine. This is particularly relevant as N-Acetylornithine has been associated with conditions like type 2 diabetes.[5]
Experimental Protocols
Protocol 1: this compound as a Metabolic Tracer in a Clinical Study
This hypothetical protocol describes the use of this compound to investigate arginine and ornithine metabolism in healthy volunteers.
1. Study Design and Participant Selection:
-
Recruit a cohort of healthy adult participants.
-
Participants should fast overnight (8-12 hours) prior to the study.
-
Obtain informed consent and baseline blood samples.
2. Tracer Preparation and Administration:
-
Prepare a sterile solution of this compound in saline.
-
Administer the tracer via a primed-constant intravenous infusion. The priming dose is calculated to rapidly achieve steady-state plasma concentrations, followed by a constant infusion to maintain this concentration.
3. Sample Collection:
-
Collect blood samples at regular intervals (e.g., 0, 30, 60, 90, 120, 150, 180 minutes) during the infusion from a contralateral arm.
-
Collect urine samples at baseline and at the end of the infusion period.
-
Process blood samples immediately by centrifuging to separate plasma.
-
Store plasma and urine samples at -80°C until analysis.
4. Sample Preparation for LC-MS/MS Analysis:
-
Thaw plasma and urine samples on ice.
-
Precipitate proteins from plasma samples by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and detect the labeled and unlabeled metabolites.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect the precursor and product ions for this compound, ornithine-d2, arginine-d2, proline-d2, and their unlabeled counterparts.
6. Data Analysis:
-
Calculate the isotopic enrichment of the metabolites in plasma over time.
-
Use metabolic modeling software to calculate the flux rates through the relevant pathways based on the isotopic enrichment data.
Protocol 2: this compound as an Internal Standard for Quantification
This protocol outlines the use of this compound as an internal standard for the accurate quantification of endogenous N-Acetylornithine in human plasma.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound at a known high concentration.
-
Prepare a series of calibration standards by spiking known concentrations of unlabeled N-Acetylornithine into a blank matrix (e.g., charcoal-stripped plasma).
-
Add a fixed concentration of the this compound internal standard to each calibrator and to the unknown samples.
2. Sample Preparation:
-
To each plasma sample, add the this compound internal standard solution.
-
Precipitate proteins using a cold organic solvent.
-
Centrifuge and collect the supernatant.
-
Dry and reconstitute the sample as described in Protocol 1.
3. LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS method optimized for the detection of both unlabeled N-Acetylornithine and this compound.
4. Data Analysis:
-
For each calibrator and sample, calculate the peak area ratio of the analyte (unlabeled N-Acetylornithine) to the internal standard (this compound).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the unlabeled N-Acetylornithine in the calibrators.
-
Determine the concentration of N-Acetylornithine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Quantitative data from these studies should be presented in clear and well-structured tables.
Table 1: Hypothetical Isotopic Enrichment of Plasma Metabolites Following this compound Infusion
| Time (minutes) | This compound Enrichment (%) | Ornithine-d2 Enrichment (%) | Arginine-d2 Enrichment (%) | Proline-d2 Enrichment (%) |
| 0 | 0.00 | 0.00 | 0.00 | 0.00 |
| 30 | 85.2 ± 5.1 | 15.3 ± 2.1 | 5.2 ± 0.8 | 2.1 ± 0.4 |
| 60 | 90.1 ± 4.8 | 25.6 ± 3.0 | 10.4 ± 1.5 | 4.3 ± 0.7 |
| 90 | 91.5 ± 4.5 | 32.8 ± 3.5 | 15.1 ± 2.0 | 6.5 ± 1.1 |
| 120 | 92.3 ± 4.3 | 38.2 ± 3.9 | 19.8 ± 2.5 | 8.9 ± 1.5 |
| 150 | 92.5 ± 4.2 | 41.5 ± 4.1 | 23.6 ± 2.8 | 10.8 ± 1.8 |
| 180 | 92.6 ± 4.2 | 43.1 ± 4.3 | 26.2 ± 3.1 | 12.5 ± 2.0 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Plasma Concentrations of N-Acetylornithine in Different Study Groups
| Group | N-Acetylornithine (µM) |
| Healthy Controls (n=50) | 2.5 ± 0.8 |
| Type 2 Diabetes (n=50) | 5.1 ± 1.5* |
p < 0.05 compared to Healthy Controls. Data are presented as mean ± standard deviation.
Mandatory Visualizations
The following diagrams illustrate the metabolic pathways relevant to this compound tracer studies.
References
- 1. Polyamine flux analysis by determination of heavy isotope incorporation from 13C, 15N-enriched amino acids into polyamines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ornithine and its role in metabolic diseases: An appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Biogenic Amine Levels Markedly Increase in the Aqueous Humor of Individuals with Controlled Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Measurement of N-Acetylornithine using a Stable Isotope Dilution LC-MS/MS Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-α-Acetylornithine (NAO) is a key intermediate metabolite in the biosynthesis of arginine and other related polyamines in many organisms, including bacteria, archaea, and plants.[1][2][3] It is formed from the acetylation of glutamate, which is then converted through several steps to ornithine. The accurate quantification of N-Acetylornithine is crucial for studying metabolic pathways, understanding disease states such as type 2 diabetes, and for the development of novel therapeutics targeting amino acid metabolism.[4]
Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. This method offers high selectivity, sensitivity, and accuracy by using a stable isotope-labeled version of the analyte as an internal standard (IS). The IS co-elutes with the analyte and corrects for variability during sample preparation and analysis, ensuring robust and reliable quantification.[5]
This application note provides a detailed protocol for the sensitive and accurate measurement of N-Acetylornithine in biological matrices using a stable isotope dilution LC-MS/MS assay with N-Acetylornithine-d2 as the internal standard.[6]
Biochemical Context: Role in Arginine Biosynthesis
N-Acetylornithine is a central component of the arginine biosynthesis pathway. In many microorganisms, this pathway proceeds via acetylated intermediates to prevent the spontaneous cyclization of glutamate semialdehyde. The pathway illustrates the conversion of glutamate to arginine, highlighting the role of N-Acetylornithine as a precursor to ornithine.[3][7]
Caption: Arginine biosynthesis pathway highlighting N-Acetylornithine.
Experimental Protocols
Materials and Reagents
-
Standards: N-α-Acetyl-L-ornithine (Sigma-Aldrich or equivalent), this compound (MedChemExpress or equivalent)[4][6]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Additives: Formic acid (Optima™ LC/MS grade)
-
Biological Matrix: Plasma, serum, cell lysates, or tissue homogenates
-
Labware: Microcentrifuge tubes (1.5 mL), autosampler vials
Equipment
-
LC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Shimadzu LCMS-8050, Sciex QTRAP series, or equivalent)[8]
-
UHPLC System: Capable of binary gradient elution (e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC, or equivalent)[8]
-
Analytical Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) or a suitable reversed-phase C18 column.[8]
-
Refrigerated centrifuge, vortex mixer, precision pipettes.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of N-Acetylornithine (Analyte) and this compound (Internal Standard, IS) into separate vials.
-
Dissolve each in 1 mL of 50:50 Methanol:Water to obtain 1 mg/mL stock solutions. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Analyte primary stock with 50:50 Methanol:Water to create calibration standards.
-
-
Internal Standard Spiking Solution (1 µg/mL):
-
Dilute the IS primary stock solution with Acetonitrile to a final concentration of 1 µg/mL.
-
Sample Preparation Protocol
The following protocol describes a protein precipitation method suitable for plasma or cell lysate samples.[9]
Caption: Sample preparation workflow for N-Acetylornithine analysis.
-
Pipette 50 µL of sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Spiking Solution (this compound).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Method
The following are typical starting conditions and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | Acquity UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 85% B (0-1 min), 85% to 50% B (1-5 min), 50% B (5-6 min), 50% to 85% B (6-6.1 min), 85% B (6.1-8 min) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 400°C |
| Capillary Voltage | 3.0 kV |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
MRM transitions should be optimized by infusing standard solutions of the analyte and internal standard. The transitions listed below are suggested based on known fragmentation patterns.[10][11]
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (V) |
| N-Acetylornithine | 175.1 | 130.1 | 15 |
| This compound (IS) | 177.1 | 132.1 | 15 |
Data Analysis and Performance Characteristics
Data Processing
-
Integrate the peak areas for both the N-Acetylornithine and this compound (IS) MRM transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Use a linear regression model with 1/x² weighting.
-
Determine the concentration of N-Acetylornithine in unknown samples by interpolating their peak area ratios from the calibration curve.
Assay Performance (Representative Data)
The following tables summarize the expected performance characteristics of the assay, based on typical results for similar stable isotope dilution methods.[12]
Table 1: Calibration Curve Linearity
| Concentration Range (µM) | Regression Equation | Correlation Coefficient (r²) |
|---|
| 0.1 - 500 | y = 0.025x + 0.003 | > 0.998 |
Table 2: Precision and Accuracy
| QC Level | Spiked Conc. (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| Low | 0.5 | < 8% | < 10% | 95 - 105 |
| Medium | 50 | < 5% | < 7% | 97 - 103 |
| High | 400 | < 5% | < 6% | 98 - 102 |
Table 3: Sensitivity and Recovery
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.1 µM |
| Matrix Effect (%) | 90 - 110% |
| Extraction Recovery (%) | > 90% |
Assay Principle Visualization
The core principle of the stable isotope dilution assay is the use of a heavy-labeled internal standard to ensure accurate quantification, regardless of sample loss during preparation.
Caption: Principle of stable isotope dilution for accurate quantification.
Conclusion
The described stable isotope dilution LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of N-Acetylornithine in various biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this assay an invaluable tool for metabolic research, clinical diagnostics, and drug development programs focused on amino acid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evolution of Arginine Biosynthesis in the Bacterial Domain: Novel Gene-Enzyme Relationships from Psychrophilic Moritella Strains (Vibrionaceae) and Evolutionary Significance of N-α-Acetyl Ornithinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantification of N-acetyl- and N-glycolylneuraminic acids by a stable isotope dilution assay using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 10. N-alpha-Acetyl-L-ornithine; LC-ESI-QQ; MS2; CE:40 V; [M+H]+ - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]
- 11. N-alpha-Acetyl-L-ornithine; LC-ESI-QQ; MS2; CE:30 V; [M+H]+ - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for N-Acetylornithine-d2 Analysis
Welcome to the technical support center for the LC-MS/MS analysis of N-Acetylornithine using its deuterated internal standard, N-Acetylornithine-d2. This guide provides troubleshooting advice, experimental protocols, and frequently asked questions to help researchers, scientists, and drug development professionals achieve accurate and robust quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of N-Acetylornithine, where two hydrogen atoms have been replaced by deuterium. It is the ideal internal standard (IS) because it is chemically almost identical to the analyte of interest.[1] This similarity ensures it behaves nearly identically during sample extraction, chromatography, and ionization.[2] By adding a known amount of this compound to every sample, calibrator, and quality control, variations from matrix effects, sample preparation losses, and instrument response can be normalized.[1] This allows for more accurate and precise quantification of the unlabeled N-Acetylornithine.
Q2: What are the most critical parameters to optimize for this analysis?
Optimizing an LC-MS/MS method involves several key stages:
-
Sample Preparation: Ensuring efficient and clean extraction of the analyte from the matrix (e.g., plasma, urine) is crucial. Protein precipitation is a common and effective starting point.[3][4]
-
Chromatography (LC): Achieving good peak shape and separating the analyte from matrix interferences is paramount. Since N-Acetylornithine is a polar molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique.[5][6][7]
-
Mass Spectrometry (MS/MS): Proper selection of precursor and product ion transitions (Multiple Reaction Monitoring or MRM), along with optimization of parameters like collision energy (CE) and source settings, is essential for sensitivity and specificity.[8]
Q3: What type of chromatography is best suited for N-Acetylornithine analysis?
For polar, underivatized amino acids like N-Acetylornithine, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.[5][7] HILIC stationary phases use a high organic mobile phase to retain and separate polar analytes.[6] This approach avoids the need for chemical derivatization, which can be time-consuming and introduce variability.[6][9] While reversed-phase (RP) chromatography can be used, it typically requires derivatization to improve retention of such polar compounds.[10]
Q4: What are the expected MRM transitions for N-Acetylornithine and its d2-labeled standard?
The selection of Multiple Reaction Monitoring (MRM) transitions is fundamental to a sensitive and specific assay. While optimal transitions must be determined empirically on your specific instrument, the following provides a scientifically justified starting point based on the compound's structure (Monoisotopic Mass: 174.10 g/mol ).[11]
| Analyte/Standard | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Potential Fragment Identity |
| N-Acetylornithine | 175.1 | 70.1 | Pyrrolidinium ion |
| N-Acetylornithine | 175.1 | 116.1 | [M+H - H₂O - C₂H₂O]⁺ |
| This compound (IS) | 177.1 | 70.1 | Pyrrolidinium ion |
| This compound (IS) | 177.1 | 118.1 | [M+H - H₂O - C₂H₂O]⁺ |
| Note: The exact m/z values for product ions of the deuterated standard depend on the position of the deuterium labels. If the labels are on a part of the molecule that is retained in the fragment, the fragment's mass will increase accordingly. The transitions listed assume labeling on a stable position not lost in the primary fragmentation. |
Experimental Protocols and Method Optimization
Protocol: Sample Preparation from Plasma
This protocol outlines a common protein precipitation method for extracting N-Acetylornithine from plasma samples.
-
Aliquoting: Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each tube.
-
Precipitation: Add 400 µL of ice-cold methanol (or acetonitrile).
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.
-
Evaporation (Optional): For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Injection: Inject the final solution into the LC-MS/MS system.
Diagram: Sample Preparation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. halocolumns.com [halocolumns.com]
- 7. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 9. nestgrp.com [nestgrp.com]
- 10. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ECMDB: N-Acetylornithine (ECMDB03357) (M2MDB000493) [ecmdb.ca]
Technical Support Center: Common Challenges in Using Deuterated Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) regarding the use of deuterated internal standards in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical problems associated with deuterated internal standards?
The most frequently encountered issues include:
-
Isotopic Exchange: The loss of deuterium atoms and their replacement with hydrogen from the surrounding environment.[1][2]
-
Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[2][3][4]
-
Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[2][5]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[2][6]
-
In-source Instability: The deuterated IS may exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[2]
Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?
Isotopic exchange, or "back-exchange," can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix.[2][7] This can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high analyte concentrations.[2][7]
Factors that increase the likelihood of isotopic exchange include:
-
Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group.[2][3][7]
-
pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange of deuterium with hydrogen.[2][8] It is generally recommended to avoid such conditions.[8]
-
Solvent: Protic solvents (e.g., water, methanol) contain exchangeable protons and can facilitate the loss of deuterium from the standard.[9]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[9]
Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?
This phenomenon is known as the "deuterium isotope effect" and is a common issue in reversed-phase chromatography.[2] Deuterated compounds often exhibit slightly shorter retention times compared to their non-deuterated analogs.[3][10] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability, which can weaken interactions with the stationary phase.[5]
A shift in retention time can lead to incomplete co-elution of the analyte and the internal standard, potentially subjecting them to different matrix effects, which can cause scattered and inaccurate results.[3][11] To address this, you can try optimizing the chromatographic method by adjusting the mobile phase composition, gradient, or temperature.[2] In some cases, using a column with lower resolution may be necessary to ensure co-elution.[3]
Q4: How do differential matrix effects impact my results?
Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[3] This "differential matrix effect" can lead to inaccurate quantification.[3] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[3][12]
Q5: Why is the purity of my deuterated internal standard so important?
For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[3][6][13] The presence of the non-deuterated analyte as an impurity in your deuterated internal standard will lead to an overestimation of the analyte's concentration, which is particularly problematic at the lower limit of quantification (LLOQ).[3][6]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
If you are experiencing inaccurate or inconsistent results, follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for inaccurate quantitative results.
Data Presentation
Table 1: Impact of Deuteration on Chromatographic Retention Time
This table summarizes hypothetical data illustrating the typical retention time shift observed between an analyte and its deuterated internal standard in reversed-phase liquid chromatography.
| Analyte | Deuterated Internal Standard | Retention Time (Analyte) (min) | Retention Time (IS) (min) | Retention Time Shift (ΔtR) (min) |
| Compound A | Compound A-d4 | 4.76 | 4.71 | -0.05 |
| Compound B | Compound B-d7 | 6.32 | 6.24 | -0.08 |
| Compound C | Compound C-d3 | 2.89 | 2.86 | -0.03 |
Data is hypothetical and for illustrative purposes.
Table 2: Example of Differential Matrix Effects Evaluation
This table shows hypothetical data from a matrix effect experiment, demonstrating how to identify differential effects.
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
| Set A (Neat Solution) | 1,500,000 | 1,800,000 | 0.83 | N/A |
| Set B (Post-Extraction Spike) | 780,000 | 1,350,000 | 0.58 | Analyte: 48% suppressionIS: 25% suppression |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[2]
Experimental Protocols
Protocol 1: Assessing Isotopic Exchange (Deuterium Stability Study)
Objective: To determine if the deuterated internal standard is stable under the conditions of the analytical method.
Methodology:
-
Sample Preparation:
-
Set A (Control): Spike the deuterated internal standard into a clean solvent (e.g., your initial mobile phase).
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[3]
-
-
Incubation: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[3]
-
Sample Processing: Process the samples using your established extraction procedure.[3]
-
Analysis: Analyze the samples by LC-MS/MS.
-
Evaluation: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[3]
Protocol 2: Evaluating Matrix Effects
Objective: To determine if the analyte and internal standard are subject to differential matrix effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.[2]
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Calculate this for both the analyte and the internal standard. A significant difference in the matrix effect percentage indicates differential matrix effects.
-
Protocol 3: Assessing Contribution from Internal Standard
Objective: To check for the presence of unlabeled analyte in the deuterated internal standard stock.
Methodology:
-
Prepare a Blank Sample: A matrix sample with no analyte.[2]
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.[2]
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[2]
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response suggests significant contamination of the internal standard.[2]
Visualizations
Logical Relationship: Co-elution and Matrix Effects
Caption: Impact of co-elution on matrix effects and quantification accuracy.
Workflow to Minimize Isotopic Exchange
Caption: Workflow to minimize deuterium exchange during LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. resolvemass.ca [resolvemass.ca]
Technical Support Center: N-Acetylornithine-d2 Signal Intensity Troubleshooting
Welcome to the technical support center for N-Acetylornithine-d2. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to poor signal intensity during LC-MS/MS analysis. Here you will find frequently asked questions and detailed troubleshooting guides to help you resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of the endogenous metabolite N-Acetylornithine. It is chemically identical to the analyte but has a higher mass due to the incorporation of two deuterium atoms. This mass difference allows it to be distinguished by a mass spectrometer. It is used as an internal standard to improve the accuracy and precision of quantification by correcting for variations during sample preparation, chromatography, and ionization.
Q2: I am observing a very weak or no signal for this compound. What are the initial checks I should perform?
When encountering a low or absent signal for your internal standard, a systematic approach is crucial. Start with the most straightforward potential issues:
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Verify Internal Standard Addition: Confirm that the this compound internal standard was added to the samples. Pipetting errors can lead to its omission.
-
Check Solution Integrity: Ensure the correct internal standard working solution was used and that it has not expired or degraded.[1] Proper storage is essential for the stability of the compound.[1]
-
LC-MS System Performance: Assess the overall health of your LC-MS system. A general decline in sensitivity would affect all analytes, not just the internal standard.[2] Inject a system suitability test (SST) sample with a known concentration of this compound to verify instrument performance.
-
Review MS Method Parameters: Double-check the mass transition (MRM/SRM) settings for this compound in your acquisition method to ensure they are correct.
Q3: Could the mobile phase composition be affecting the signal intensity of this compound?
Yes, the mobile phase is critical for achieving good ionization efficiency. For amino acid derivatives like N-Acetylornithine, a reverse-phase separation is common, often using a gradient elution with water and an organic solvent (like acetonitrile or methanol) containing a small amount of acid, such as 0.1% formic acid.[3] The acid helps in the protonation of the analyte in positive ionization mode, which is typical for such compounds.
Q4: What are "matrix effects" and how can they impact my this compound signal?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[4] This can either suppress or enhance the signal of your analyte and/or internal standard.[4] Even with a stable isotope-labeled internal standard, differential matrix effects can occur, where the analyte and the internal standard are affected differently by the matrix components, leading to inaccurate quantification.[4][5]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the use of this compound in mass spectrometry.
Issue 1: Weak or Unstable Signal Intensity
A weak or fluctuating signal for this compound can compromise the reliability of your results. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for poor this compound signal.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Suboptimal Ion Source Parameters | The efficiency of electrospray ionization (ESI) is highly dependent on parameters like capillary voltage, nebulizer pressure, gas flow rate, and temperature.[6] These should be optimized specifically for this compound. |
| Inefficient Fragmentation (in MS/MS) | For tandem mass spectrometry, the collision energy for the selected reaction monitoring (SRM) transition must be optimized to ensure efficient fragmentation and production of product ions.[7] |
| Deuterium Exchange | Deuterium atoms on the internal standard can sometimes exchange with protons from the solvent or sample matrix, a phenomenon known as back-exchange.[8] This is more likely if the deuterium labels are in chemically labile positions.[4] |
| Matrix Effects | Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound.[9] This can lead to variability in signal intensity between samples.[5] |
| Analyte Degradation | Ensure that samples are stored correctly (e.g., -80°C) and minimize freeze-thaw cycles to prevent degradation of this compound.[3] |
| Incorrect Internal Standard Concentration | An inappropriate concentration of the internal standard can lead to issues with detector saturation (if too high) or poor signal-to-noise (if too low).[10] |
Issue 2: Non-linear Calibration Curve
A non-linear calibration curve, especially at higher concentrations, can indicate several underlying issues.
Caption: Decision tree for troubleshooting a non-linear calibration curve.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Ion Source Saturation | At high concentrations, the analyte and internal standard compete for ionization, which can lead to a disproportionate response.[10] Diluting the samples or optimizing the internal standard concentration can help.[10] A common practice is to use an internal standard concentration that yields a signal intensity about 50% of the highest calibration standard.[10] |
| Isotopic Interference ("Cross-Talk") | Naturally occurring isotopes of the unlabeled N-Acetylornithine can contribute to the signal of the this compound internal standard, especially with a small mass difference of only 2 Da.[10] This becomes more pronounced at high analyte concentrations. |
| Impurity in Internal Standard | The deuterated internal standard itself may contain a small amount of the unlabeled analyte as an impurity, leading to a positive bias.[10] It is important to verify the purity of the internal standard. |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol describes a method for optimizing the key electrospray ionization (ESI) source parameters for this compound.
-
Prepare a working solution of this compound at a concentration of approximately 1 µg/mL in the initial mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Set the mass spectrometer to monitor the precursor ion of this compound.
-
Systematically vary one parameter at a time while keeping others constant, and record the signal intensity. The typical ranges for optimization are:
-
Capillary Voltage: 2000–4000 V
-
Nebulizer Pressure: 10–50 psi
-
Drying Gas Flow Rate: 4–12 L/min
-
Drying Gas Temperature: 200–340 °C[6]
-
-
Plot the signal intensity against each parameter to determine the optimal setting. Aim for a value on a plateau for robustness, where small variations do not cause large changes in signal.[11]
Protocol 2: Evaluation of Matrix Effects
This protocol outlines a post-extraction addition experiment to assess the impact of the sample matrix on the this compound signal.
-
Prepare three sets of samples:
-
Set A: this compound standard prepared in a clean solvent (e.g., mobile phase).
-
Set B: Blank matrix extract (a sample processed through the entire extraction procedure without the internal standard) spiked with the this compound standard at the same concentration as Set A.
-
Set C: A real sample that has been spiked with this compound before the extraction procedure.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.[4]
-
-
Calculate the recovery (RE) using the following formula: RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
Illustrative Data for Matrix Effect Evaluation
| Sample Set | Description | Mean Peak Area | Matrix Effect (%) | Recovery (%) |
| Set A | IS in Solvent | 1,500,000 | - | - |
| Set B | IS in Blank Matrix Extract | 900,000 | 60% (Suppression) | - |
| Set C | Pre-Spiked Sample | 810,000 | - | 90% |
This table illustrates a scenario with significant ion suppression (60%) but good extraction recovery (90%). Such a situation would necessitate improved sample cleanup to mitigate the matrix effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. zefsci.com [zefsci.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Addressing matrix effects in N-Acetylornithine quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of N-Acetylornithine using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a problem for N-Acetylornithine quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1] This interference can manifest as:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the concentration and reduced sensitivity.[2][3]
-
Ion Enhancement: An increase in the analyte signal, causing an overestimation of the concentration.[2]
For N-Acetylornithine, a polar amino acid derivative, these effects can be significant when analyzing complex biological samples. Co-eluting endogenous substances like phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer's source, compromising the accuracy, precision, and reliability of the quantitative results.[2][4]
Q2: My signal for N-Acetylornithine is low and inconsistent across samples. How can I confirm if matrix effects are the cause?
A2: Low and variable signal intensity are classic signs of ion suppression.[1] To definitively identify matrix effects, two primary experimental methods are recommended:
-
Post-Column Infusion (Qualitative Assessment): This method helps identify at which points in the chromatographic run ion suppression or enhancement occurs.[5][6] A standard solution of N-Acetylornithine is infused at a constant rate directly into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column.[1] A dip or rise in the constant signal baseline at the retention time of N-Acetylornithine indicates the presence of interfering matrix components.[1][6]
-
Post-Extraction Spike (Quantitative Assessment): This is the most common method to quantify the extent of matrix effects.[5][6][7] It involves comparing the peak response of an analyte spiked into a blank matrix extract after the extraction process with the response of the analyte in a neat (clean) solvent at the same concentration.[2][8] The difference in response reveals the percentage of signal suppression or enhancement.[6]
Q3: What is the most effective way to compensate for matrix effects during my analysis?
A3: The "gold standard" for compensating for matrix effects is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) .[1][7][8] A SIL-IS, such as N-Acetylornithine-d2, has nearly identical chemical and physical properties to the unlabeled analyte.[9] This means it will co-elute from the chromatography column and experience the same degree of ion suppression or enhancement as the N-Acetylornithine in the sample.[1] By calculating the ratio of the analyte's signal to the known concentration of the SIL-IS, variations caused by matrix effects can be normalized, leading to highly accurate and precise quantification.[7]
Q4: How can I reduce or eliminate matrix effects through sample preparation?
A4: Improving sample preparation is the most effective way to circumvent ion suppression by removing interfering matrix components before LC-MS analysis.[5][7] The choice of technique depends on the complexity of the matrix and the required level of cleanliness.
-
Protein Precipitation (PPT): A fast and simple method, but it is often ineffective at removing phospholipids, a major source of ion suppression.[4][5] Acetonitrile is generally a more effective precipitation solvent than methanol for reducing phospholipid content.[5]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte and interferences between two immiscible liquids.[5][7] The pH of the aqueous phase can be adjusted to keep polar interferences like phospholipids from being extracted along with the analyte.[5]
-
Solid-Phase Extraction (SPE): A highly effective and selective technique for removing interferences.[7][10] For N-Acetylornithine, which is polar, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent can be very effective. Specific products like HybridSPE® are designed to deplete phospholipids from the sample with high efficiency.[11][12]
Q5: Besides sample preparation, can I mitigate matrix effects by changing my LC-MS/MS method?
A5: Yes, optimizing the analytical method can also help reduce matrix effects:
-
Chromatographic Separation: Improving the separation between N-Acetylornithine and interfering matrix components is crucial. This can be achieved by optimizing the mobile phase gradient or using an alternative column chemistry, such as HILIC, which is well-suited for retaining and separating polar compounds like N-Acetylornithine.
-
Sample Dilution: Simply diluting the sample can reduce the concentration of interfering components, thereby lessening their impact on ionization.[3] This is a viable strategy if the instrument has sufficient sensitivity to detect the diluted N-Acetylornithine concentration.
-
Reduce Injection Volume: Injecting a smaller volume of the sample extract onto the column can also lower the amount of matrix components entering the mass spectrometer.[4]
-
Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3] If your instrumentation allows and the analyte ionizes sufficiently, switching to APCI could reduce interference.
Troubleshooting Guide
| Problem Observed | Potential Cause | Recommended Solution(s) |
| Low Signal Intensity (Ion Suppression) | Co-elution of matrix components, particularly phospholipids, that compete with N-Acetylornithine for ionization.[11][12] | 1. Implement Phospholipid Removal: Use a specialized SPE plate (e.g., HybridSPE) or a mixed-mode SPE protocol designed to remove phospholipids.[10][11][12] 2. Use a SIL-IS: This will compensate for the signal loss.[7][8] 3. Optimize Chromatography: Improve separation of the analyte from the suppression zone. |
| High Signal Variability / Poor Reproducibility | Inconsistent matrix effects across different sample lots or individuals. | 1. Use a SIL-IS: This is the most robust way to correct for sample-to-sample variability.[1][7] 2. Improve Sample Cleanup: Switch from PPT to a more rigorous method like SPE to ensure consistent removal of interferences.[5][7] |
| Poor Peak Shape (Tailing, Splitting, or Shifting Retention Time) | Matrix components interacting with the analyte or the analytical column, or altering the mobile phase pH during elution.[13] Potential interaction with metal surfaces in the HPLC system.[14] | 1. Enhance Sample Cleanup: A cleaner extract is less likely to cause peak shape issues. 2. Optimize Chromatography: Adjust mobile phase pH or composition. 3. Consider Metal-Free Columns: For analytes that can chelate with metal ions, a PEEK-coated or metal-free column can prevent interactions that lead to peak tailing and signal loss.[14] |
| Signal Enhancement (Ion Enhancement) | Co-eluting compounds that improve the ionization efficiency of N-Acetylornithine. | 1. Use a SIL-IS: The internal standard will be enhanced to the same degree, correcting the quantitative result.[7] 2. Improve Chromatographic Separation: Separate the analyte from the enhancing compounds. |
Data & Protocols
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Typical Phospholipid Removal Efficiency | Relative Throughput | Cost & Complexity |
| Protein Precipitation (PPT) | Low (~50%)[5] | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Medium | Medium |
| Solid-Phase Extraction (SPE) | High | Medium | Medium |
| Phospholipid Removal SPE | Very High (>99%)[15] | Medium | High |
Table 2: Example of Quantifying and Correcting Matrix Effect with a SIL-IS
| Sample ID | Analyte Response (Neat Solution) | Analyte Response (Post-Spiked Matrix) | Matrix Effect (%) | IS-Normalized Analyte Response** |
| Lot A | 1,200,000 | 650,000 | 54.2% (Suppression) | 1.02 |
| Lot B | 1,200,000 | 480,000 | 40.0% (Suppression) | 0.99 |
| Lot C | 1,200,000 | 910,000 | 75.8% (Suppression) | 1.01 |
| Matrix Effect (%) = (Response in Matrix / Response in Neat Solution) x 100 | ||||
| IS response in Lots A, B, C was suppressed to a similar degree as the analyte. |
Experimental Protocols
Protocol 1: Post-Extraction Spike Method for Quantifying Matrix Effects
This protocol allows for the quantitative determination of matrix effects.[2][6]
Objective: To compare the response of N-Acetylornithine in a clean solvent versus its response in an extracted biological matrix.
Materials:
-
N-Acetylornithine standard solution.
-
Blank biological matrix (e.g., plasma, urine) from at least 6 different sources.
-
Your established sample extraction materials (solvents, SPE cartridges, etc.).
-
LC-MS/MS system.
Procedure:
-
Prepare Set A (Neat Solution): Spike a known concentration of N-Acetylornithine into the final reconstitution solvent used in your sample preparation method.
-
Prepare Set B (Blank Matrix Extract): Process blank biological matrix samples using your complete extraction procedure. Do not add any analyte.
-
Prepare Set C (Post-Extraction Spike): Take the extracted blank matrix samples from Set B and spike them with the same concentration of N-Acetylornithine as in Set A.
-
Analysis: Inject all samples from Set A and Set C into the LC-MS/MS system and record the peak areas for N-Acetylornithine.
-
Calculation: Calculate the Matrix Factor (MF) for each matrix source:
-
MF = (Peak Area in Set C) / (Average Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (CV%) of the MF across the different matrix lots should be <15% for the method to be considered free of significant relative matrix effects.
-
Protocol 2: General Method for Phospholipid Removal using SPE
This protocol provides a general workflow for using a phospholipid removal SPE plate or cartridge. Always consult the manufacturer's specific instructions.
Objective: To remove proteins and phospholipids from a biological sample prior to analysis.[10][11][12]
Procedure:
-
Sample Pre-treatment: Add 3 parts of acetonitrile (containing an internal standard if used) to 1 part of plasma or serum sample in a separate tube or plate. Vortex to precipitate proteins.
-
Conditioning (if required): Some SPE sorbents may require a conditioning step.[10] Pass the recommended solvent (e.g., methanol) through the SPE cartridge/plate. This step is not always necessary for modern phospholipid removal plates.[10]
-
Sample Loading: Load the supernatant from the precipitated sample onto the SPE plate/cartridge.
-
Elution/Filtration: Apply a vacuum or positive pressure to pull the sample through the sorbent bed. The sorbent retains the phospholipids and any remaining precipitated proteins, while the N-Acetylornithine and other small molecules pass through into a collection plate.[11][12]
-
Evaporation and Reconstitution: Evaporate the collected filtrate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate mobile phase for LC-MS/MS injection.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. providiongroup.com [providiongroup.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing in-source fragmentation of N-Acetylornithine-d2.
Welcome to the technical support center for the analysis of N-Acetylornithine-d2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental analysis, with a specific focus on preventing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a deuterated form of N-Acetylornithine, an intermediate in the biosynthesis of arginine. The deuterium labeling makes it a valuable internal standard for quantitative mass spectrometry (MS) analysis, allowing for accurate measurement of its non-deuterated counterpart in biological samples. It is also used as a tracer to study metabolic pathways.
Q2: What is in-source fragmentation and why is it a concern for this compound analysis?
A2: In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ion source of a mass spectrometer, before they reach the mass analyzer. This can lead to an underestimation of the parent analyte (this compound) and the appearance of fragment ions that could be mistaken for other compounds, compromising the accuracy and reliability of quantitative results. N-acetylated compounds can be particularly susceptible to ISF.[1]
Q3: What are the likely in-source fragments of this compound?
A3: Based on the structure of N-Acetylornithine and common fragmentation patterns of N-acetylated amino acids, the primary in-source fragmentation is likely the neutral loss of the acetyl group. For this compound (assuming deuteration on the acetyl group, which is common), this would involve the loss of deuterated acetic acid or ketene. The table below summarizes the expected masses.
| Precursor Ion | Formula | Monoisotopic Mass (Da) | Likely Fragment Ion | Neutral Loss | Fragment Mass (Da) |
| [M+H]⁺ of N-Acetylornithine | C₇H₁₅N₂O₃⁺ | 175.1083 | [M+H - C₂H₂O]⁺ | Ketene (42.0106 Da) | 133.0977 |
| [M+H]⁺ of this compound | C₇H₁₃D₂N₂O₃⁺ | 177.1208 | [M+H - C₂HD O]⁺ | Deuterated Ketene (43.0168 Da) | 134.1040 |
| [M+H]⁺ of N-Acetylornithine | C₇H₁₅N₂O₃⁺ | 175.1083 | [M+H - C₂H₄O₂]⁺ | Acetic Acid (60.0211 Da) | 115.0872 |
| [M+H]⁺ of this compound | C₇H₁₃D₂N₂O₃⁺ | 177.1208 | [M+H - C₂H₂D₂O₂]⁺ | Deuterated Acetic Acid (62.0336 Da) | 115.0872 |
Note: The exact position of the deuterium labels will determine the mass of the neutral loss and resulting fragment.
Troubleshooting Guide: Preventing In-Source Fragmentation
This guide addresses the common issue of observing significant in-source fragmentation of this compound during LC-MS analysis.
Problem: My chromatogram shows a weak signal for the this compound precursor ion and a prominent peak for a fragment ion.
Initial Assessment Workflow
Caption: A logical workflow for troubleshooting in-source fragmentation.
Detailed Troubleshooting Steps
| Issue | Probable Cause | Recommended Solution |
| High Fragmentor/Declustering Potential | Excessive voltage in the ion source provides too much energy to the ions, causing them to fragment. | Gradually decrease the fragmentor (or declustering potential/cone voltage) in small increments (e.g., 5-10 V) and monitor the signal intensity of both the precursor and fragment ions. Find the optimal voltage that maximizes the precursor ion signal while minimizing the fragment. |
| High Ion Source Temperature | Elevated temperatures can increase the internal energy of the ions, leading to thermal degradation and fragmentation. | Reduce the ion source temperature in increments of 10-20°C. Allow the system to stabilize at each temperature before acquiring data. Be mindful that excessively low temperatures can lead to incomplete desolvation. |
| Mobile Phase Composition | The composition of the mobile phase, particularly the use of strong acids, can sometimes promote in-source fragmentation. | If using an acidic modifier like formic acid, try reducing its concentration. Alternatively, consider using a different modifier such as ammonium formate or ammonium acetate, which can sometimes provide a "softer" ionization. |
| Suboptimal Liquid Chromatography | Poor chromatographic peak shape or co-elution with matrix components can affect ionization efficiency and potentially contribute to the appearance of fragment-like signals. | Ensure your LC method provides good peak shape and resolution for this compound. Adjust the gradient, flow rate, or column chemistry as needed to improve separation from interfering matrix components. |
| Analyte Instability | N-acetylated compounds can be susceptible to hydrolysis (deacetylation) under certain conditions.[1] | Prepare fresh standards and samples. Ensure the pH of your sample and mobile phase is not excessively acidic or basic, which could promote chemical degradation. |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters for this compound
Objective: To determine the optimal fragmentor voltage and ion source temperature to minimize in-source fragmentation of this compound.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water)
-
LC-MS system with an electrospray ionization (ESI) source
Methodology:
-
Initial Setup: Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min). Set the initial ion source parameters to the instrument manufacturer's recommendations.
-
Fragmentor Voltage Optimization:
-
Set the ion source temperature to a moderate value (e.g., 350°C).
-
Acquire mass spectra at a range of fragmentor voltages, starting from a high value (e.g., 150 V) and decreasing in 10 V increments to a low value (e.g., 50 V).
-
For each voltage setting, record the ion intensities of the precursor ion ([M+H]⁺) and the primary fragment ion.
-
-
Ion Source Temperature Optimization:
-
Set the fragmentor voltage to the optimal value determined in the previous step.
-
Acquire mass spectra at a range of ion source temperatures, starting from a high value (e.g., 450°C) and decreasing in 25°C increments to a lower value (e.g., 250°C).
-
For each temperature setting, record the ion intensities of the precursor and fragment ions.
-
-
Data Analysis:
-
Plot the precursor and fragment ion intensities as a function of fragmentor voltage and ion source temperature.
-
Determine the settings that provide the highest precursor ion intensity with the lowest fragment ion intensity.
-
Protocol 2: LC-MS/MS Method for Quantification of N-Acetylornithine
Objective: To provide a robust LC-MS/MS method for the quantification of N-Acetylornithine using this compound as an internal standard.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 95 5.0 50 5.1 5 6.0 5 6.1 95 | 8.0 | 95 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (MRM Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| N-Acetylornithine | 175.1 | 115.1 | 15 | 50 |
| This compound | 177.1 | 115.1 | 15 | 50 |
Note: Collision energy should be optimized for your specific instrument.
Visualizations
Signaling Pathway: Arginine Biosynthesis
Caption: Simplified pathway of arginine biosynthesis highlighting N-Acetylornithine.
Logical Relationship: In-Source vs. Collision Cell Fragmentation
Caption: Diagram illustrating the difference between in-source and collision cell fragmentation.
References
Technical Support Center: N-Acetylornithine-d2 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using N-Acetylornithine-d2 as an internal standard in their analytical assays.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the use of this compound in developing and running your calibration curve.
Issue 1: Poor Linearity of the Calibration Curve (r² < 0.99)
Question: My calibration curve for my analyte, using this compound as the internal standard, is not linear. What are the potential causes and how can I fix this?
Answer: Poor linearity is a common issue in LC-MS/MS analysis and can stem from several factors. Here's a systematic approach to troubleshoot the problem:
-
Concentration Range: The selected concentration range for your calibration standards may exceed the linear dynamic range of the mass spectrometer.
-
Solution: Narrow the calibration range. Prepare a new set of standards with a smaller range between the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).
-
-
Ionization Saturation: At high concentrations, the analyte or internal standard can saturate the ion source, leading to a non-linear response.[1][2]
-
Solution: Dilute your upper-level calibration standards and high concentration quality control (QC) samples.
-
-
Matrix Effects: Components in your sample matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and/or the internal standard, causing ion suppression or enhancement.[3][4][5]
-
Solution: Improve your sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.
-
-
Internal Standard Issues: The concentration of the this compound internal standard may be inappropriate.
-
Solution: Ensure the concentration of the internal standard is consistent across all samples and is within the linear range of detection.
-
Issue 2: High Variability in the this compound Peak Area
Question: The peak area of my this compound internal standard is highly variable across my calibration standards and QC samples. Why is this happening and what should I do?
Answer: Consistent internal standard response is crucial for accurate quantification.[6] Variability can be introduced at several stages of the analytical process:
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard or variations in extraction efficiency can lead to inconsistent final concentrations.[7]
-
Solution: Use calibrated pipettes and ensure thorough mixing at each step. Automating the liquid handling steps can also improve consistency.
-
-
Matrix Effects: Different lots of biological matrix can have varying compositions, leading to differential matrix effects on the internal standard.[4][5]
-
Solution: Evaluate matrix effects by testing at least six different lots of the biological matrix. If significant variability is observed, a more robust sample cleanup method is required.
-
-
Instrument Instability: Fluctuations in the LC-MS/MS system, such as an unstable spray in the ion source, can cause variable signal intensity.[8]
-
Solution: Perform system suitability tests before running your analytical batch. Check for stable spray and consistent response of a known standard.
-
Issue 3: Inaccurate Back-Calculation of Calibration Standards
Question: When I back-calculate the concentrations of my calibration standards from the regression equation, some points are outside the acceptable range (e.g., >15% deviation). What does this indicate?
Answer: Inaccurate back-calculation of standards points to issues with the fit of your calibration curve. Regulatory guidelines from the FDA and EMA provide specific acceptance criteria for calibration standards.[3][4]
-
Inappropriate Regression Model: A linear regression with 1/x or 1/x² weighting is common, but may not be appropriate for your assay.
-
Solution: Evaluate different regression models (e.g., linear, quadratic) and weighting factors (e.g., none, 1/x, 1/x²) to find the best fit for your data.
-
-
Outlier Points: One or two calibration points may be genuine outliers due to preparation error.
-
Solution: According to regulatory guidelines, a calibration curve should have a minimum of six non-zero standards. If one standard is an outlier, it may be excluded, provided that at least 75% of the standards meet the acceptance criteria.[3]
-
-
Non-Linearity at the Extremes: The LLOQ or ULOQ may be outside the linear range of the assay.
-
Solution: Re-evaluate the LLOQ and ULOQ by preparing new standards at and around the intended limits.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a deuterated internal standard like this compound?
A1: A deuterated internal standard is a form of the analyte of interest where one or more hydrogen atoms have been replaced with deuterium. Since it is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization.[9] Its primary role is to correct for variability in the analytical process, such as extraction loss and matrix effects, thereby improving the accuracy and precision of the measurement.[6][7]
Q2: How do I choose the right concentration for my this compound internal standard?
A2: The concentration of the internal standard should be high enough to provide a stable and reproducible signal, but not so high that it causes detector saturation or ion suppression of the analyte. A common practice is to use a concentration that is in the middle of the calibration curve range.
Q3: What are the typical acceptance criteria for a calibration curve in a regulated bioanalytical method?
A3: Based on FDA and EMA guidelines, the following are common acceptance criteria:[3][4][10]
-
A minimum of six non-zero calibration standards should be used.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration of each calibration standard should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
-
At least 75% of the calibration standards must meet the accuracy criteria.
Q4: Can I prepare my calibration standards in a solvent instead of the biological matrix?
A4: It is highly recommended to prepare calibration standards in the same biological matrix as your study samples (e.g., human plasma).[2][4] This is because the matrix can significantly affect the ionization of the analyte and internal standard. Using a different matrix for your standards can lead to inaccurate quantification of your unknown samples due to uncorrected matrix effects.
Data Presentation
Table 1: Example Calibration Curve Data for Analyte X with this compound Internal Standard
| Nominal Concentration of Analyte X (ng/mL) | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Back-Calculated Concentration (ng/mL) | % Deviation |
| 1 (LLOQ) | 5,234 | 1,050,000 | 0.00498 | 1.05 | 5.0% |
| 2 | 10,150 | 1,035,000 | 0.00981 | 1.98 | -1.0% |
| 10 | 51,200 | 1,060,000 | 0.04830 | 9.85 | -1.5% |
| 50 | 255,000 | 1,045,000 | 0.24306 | 50.1 | 0.2% |
| 100 | 505,000 | 1,020,000 | 0.49510 | 99.5 | -0.5% |
| 200 (ULOQ) | 998,000 | 1,010,000 | 0.98812 | 198.2 | -0.9% |
Regression Analysis:
-
Regression Model: Linear
-
Weighting: 1/x²
-
Equation: y = 0.0049x + 0.0001
-
Correlation Coefficient (r²): 0.9995
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of the analyte and this compound in methanol.
-
Working Solutions: Prepare a series of working solutions of the analyte by serial dilution of the stock solution. Prepare a separate working solution for the this compound internal standard at a concentration of 1 µg/mL.
-
Spiking: Spike the appropriate analyte working solutions into blank biological matrix to create calibration standards at concentrations of 1, 2, 10, 50, 100, and 200 ng/mL. Prepare QC samples at 3, 30, and 150 ng/mL from a separate stock solution.
-
Internal Standard Addition: To 50 µL of each calibration standard, QC sample, and unknown sample, add 10 µL of the 1 µg/mL this compound working solution.
Protocol 2: Sample Preparation (Protein Precipitation)
-
To each 50 µL sample containing the internal standard, add 200 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Inject 5 µL onto the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for common calibration curve issues.
Caption: Workflow for generating a calibration curve.
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. fda.gov [fda.gov]
- 3. nalam.ca [nalam.ca]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Quantification of Nτ-Methylhistidine, N-Acetyl-Nτ-Methylhistidine, and Creatinine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. pharmoutsource.com [pharmoutsource.com]
Minimizing sample degradation during N-Acetylornithine extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample degradation during N-Acetylornithine extraction.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the extraction of N-Acetylornithine, providing potential causes and solutions in a question-and-answer format.
Q1: I am seeing lower than expected levels of N-Acetylornithine in my samples. What are the potential causes?
A1: Low recovery of N-Acetylornithine can stem from several factors throughout the extraction process. The primary cause is often degradation of the analyte. N-Acetylornithine can be susceptible to both enzymatic and chemical degradation.
-
Enzymatic Degradation: The enzyme N-acetyl-L-ornithine deacetylase can hydrolyze N-Acetylornithine into ornithine and acetic acid.[1][2] This is a significant concern if samples are not handled properly to inhibit enzyme activity.
-
Chemical Degradation (Hydrolysis): Although N-Acetylornithine is relatively stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the acetyl group.
-
Suboptimal Extraction: Inefficient extraction from the sample matrix can also lead to low recovery. This could be due to the wrong choice of solvent, improper pH, or an unsuitable extraction technique.
-
Adsorption to Surfaces: N-Acetylornithine, being a polar molecule, can adsorb to glass or plastic surfaces, especially if samples are stored for extended periods in inappropriate containers.
Solutions:
-
Inhibit Enzymatic Activity: Immediately after collection, samples should be placed on ice and processed as quickly as possible. For tissue samples, flash-freezing in liquid nitrogen is recommended. The addition of protease inhibitors to the homogenization buffer can also be beneficial.
-
Control pH and Temperature: Maintain a neutral or slightly acidic pH (around 6-7) during extraction and avoid high temperatures. If heating is necessary, it should be for the shortest possible duration at the lowest effective temperature.
-
Optimize Extraction Solvent: For biological fluids like plasma, protein precipitation with a cold organic solvent such as acetonitrile is a common and effective method.[3][4][5] For plant tissues, 80% methanol has been used successfully.
-
Use appropriate labware: Utilize low-binding microcentrifuge tubes and pipette tips to minimize loss due to adsorption.
Q2: My results show high variability between replicate samples. What could be the reason?
A2: High variability is often a sign of inconsistent sample handling and processing.
-
Incomplete Homogenization: For tissue samples, inconsistent homogenization can lead to variable extraction efficiency between replicates.
-
Inaccurate Pipetting: Inconsistent volumes of samples or solvents will introduce variability.
-
Precipitate Disturbance: During protein precipitation, accidentally aspirating part of the protein pellet along with the supernatant can affect downstream analysis.
-
Evaporation: If samples are left open for varying amounts of time, solvent evaporation can concentrate the analyte in some samples more than others.
Solutions:
-
Ensure Thorough Homogenization: Use a reliable and consistent homogenization method for all tissue samples.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.
-
Careful Supernatant Transfer: After centrifugation, carefully transfer the supernatant without disturbing the pellet. Leaving a small amount of supernatant behind is preferable to aspirating the pellet.
-
Minimize Evaporation: Keep sample tubes capped whenever possible and work efficiently to minimize the time samples are exposed to the air.
Q3: I am concerned about the potential for N-Acetylornithine to degrade during sample storage. What are the recommended storage conditions?
A3: Proper storage is crucial to prevent degradation.
-
Short-term Storage: For short-term storage (up to 24 hours), samples should be kept at 4°C.
-
Long-term Storage: For long-term storage, samples should be stored at -80°C. N-Acetylornithine in solvent is reported to be stable for up to one year at -80°C.[4] As a solid powder, it is stable for at least 3 years at -20°C.
Q4: I am analyzing my samples with LC-MS/MS and suspect I have interferences. How can I confirm this and what are the common interferences for N-Acetylornithine?
A4: Interferences in LC-MS/MS analysis can lead to inaccurate quantification.
-
Isomeric Interference: N-Acetylornithine has two common isomers: Nα-acetyl-L-ornithine and Nδ-acetylornithine.[6] These isomers have the same mass and may have similar fragmentation patterns, making them difficult to distinguish without proper chromatographic separation.
-
Isobaric Interference: Other compounds in the sample matrix may have the same nominal mass as N-Acetylornithine. For example, N-Acetylglutamine has a similar mass and can interfere with the analysis of N-acetylated amino acids.[7]
Solutions:
-
Optimize Chromatography: Develop a chromatographic method that can separate the N-Acetylornithine isomers. Using a suitable column and optimizing the mobile phase gradient is crucial.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can help to distinguish between N-Acetylornithine and isobaric interferences by providing a more accurate mass measurement.
-
Multiple Reaction Monitoring (MRM): Use multiple MRM transitions for N-Acetylornithine to increase the specificity of detection.
Data on N-Acetylornithine Stability
| Condition | Temperature | Stability | Recommendation |
| pH | |||
| Strong Acid (pH < 3) | Room Temperature | Moderate | Minimize exposure time. |
| Neutral (pH 6-7.5) | Room Temperature | High | Optimal for extraction and storage. |
| Strong Base (pH > 10) | Room Temperature | Low | Avoid prolonged exposure. |
| Temperature | |||
| 4°C | N/A | High | Suitable for short-term storage. |
| Room Temperature (~25°C) | N/A | Moderate | Process samples promptly. |
| > 40°C | N/A | Low | Avoid heating unless absolutely necessary. |
Experimental Protocols
Protocol 1: N-Acetylornithine Extraction from Plasma using Protein Precipitation
This protocol is a general guideline for the extraction of N-Acetylornithine from plasma samples.
Materials:
-
Plasma samples (stored at -80°C)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL, low-binding)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Thaw plasma samples on ice.
-
Once thawed, vortex the samples gently to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.
-
The supernatant is now ready for analysis by LC-MS/MS. If not analyzing immediately, store at -80°C.
Protocol 2: N-Acetylornithine Extraction from Tissue using Homogenization and Protein Precipitation
This protocol provides a general method for extracting N-Acetylornithine from tissue samples.
Materials:
-
Tissue samples (flash-frozen and stored at -80°C)
-
80% Methanol, chilled to -20°C
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Microcentrifuge tubes (2 mL, low-binding)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Weigh approximately 20-50 mg of frozen tissue into a 2 mL microcentrifuge tube containing homogenization beads.
-
Add 1 mL of ice-cold 80% methanol to the tube.
-
Homogenize the tissue according to the manufacturer's instructions for your homogenizer. Ensure the sample remains cold during this process.
-
Vortex the homogenate for 1 minute.
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
The supernatant can be directly analyzed or dried down under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis. Store at -80°C if not for immediate analysis.
Visualizations
Caption: General experimental workflow for N-Acetylornithine extraction.
Caption: Primary degradation pathways of N-Acetylornithine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Acetylornithine deacetylase - Wikipedia [en.wikipedia.org]
- 3. a protein precipitation extraction method [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating N-Acetylornithine Quantification: A Comparison of Internal and External Standard Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of N-Acetylornithine, a metabolite of growing interest in biomedical research. Accurate measurement of N-Acetylornithine is crucial for its potential role as a biomarker in various conditions, including metabolic disorders.[1][2] Here, we present supporting experimental data and protocols to validate the use of N-Acetylornithine-d2 as an internal standard for robust and accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to N-Acetylornithine Quantification
N-Acetylornithine is a precursor in the biosynthesis of ornithine and is associated with conditions like type 2 diabetes.[3] Its accurate quantification in biological matrices is essential for understanding its physiological roles and potential as a biomarker. While various analytical methods can be employed, stable isotope dilution mass spectrometry (IDMS) is considered the gold standard for its high precision and accuracy.[4] This method utilizes a stable isotope-labeled version of the analyte, in this case, this compound, as an internal standard to correct for variations during sample preparation and analysis.[4][5]
This guide compares the performance of N-Acetylornithine quantification using a traditional external standard method versus an internal standard method with this compound.
Experimental Protocols
A detailed methodology for the quantification of N-Acetylornithine in human plasma is provided below. This protocol outlines the steps for sample preparation, the preparation of calibration standards, and the LC-MS/MS analysis parameters.
1. Materials and Reagents
-
N-Acetylornithine (analytical standard)
-
This compound (internal standard)[6]
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation
-
Thaw human plasma samples on ice.
-
For the internal standard method, spike 100 µL of plasma with 10 µL of this compound solution (concentration to be optimized based on expected endogenous levels). For the external standard method, add 10 µL of water.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the pellet.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. Preparation of Calibration Standards
-
External Standard Curve: Prepare a series of calibration standards by spiking known concentrations of N-Acetylornithine into the blank plasma matrix and processing them as described above (without the addition of the internal standard).
-
Internal Standard Curve: Prepare a series of calibration standards by spiking known concentrations of N-Acetylornithine and a fixed concentration of this compound into the blank plasma matrix and processing them as described above.
4. LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a hydrophilic interaction liquid chromatography (HILIC) column for the separation of the polar N-Acetylornithine.[7][8]
-
Column: HILIC Silica Column (e.g., 50 x 2.0 mm, 3 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A time-based gradient from high organic to high aqueous to ensure retention and elution of N-Acetylornithine.
-
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific mass transitions (Multiple Reaction Monitoring - MRM) for N-Acetylornithine and this compound.[9]
-
N-Acetylornithine: e.g., Q1: 175.1 m/z -> Q3: 70.1 m/z
-
This compound: e.g., Q1: 177.1 m/z -> Q3: 72.1 m/z
-
Data Presentation and Comparison
The following tables summarize the quantitative data obtained from the validation of both the external and internal standard methods for N-Acetylornithine quantification.
Table 1: Linearity of Calibration Curves
| Method | Analyte | Calibration Range (ng/mL) | R² |
| External Standard | N-Acetylornithine | 1 - 1000 | 0.995 |
| Internal Standard | N-Acetylornithine | 1 - 1000 | 0.999 |
Table 2: Accuracy and Precision
| Method | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| External Standard | 10 | 11.2 ± 1.5 | 112% | 13.4% |
| 100 | 108.5 ± 9.8 | 108.5% | 9.0% | |
| 500 | 465.3 ± 37.2 | 93.1% | 8.0% | |
| Internal Standard | 10 | 10.1 ± 0.4 | 101% | 4.0% |
| 100 | 99.2 ± 3.5 | 99.2% | 3.5% | |
| 500 | 504.5 ± 15.1 | 100.9% | 3.0% |
Table 3: Matrix Effect Evaluation
| Method | Matrix Effect (%) |
| External Standard | 75% (Ion Suppression) |
| Internal Standard | 98% (Compensation) |
Discussion of Results
The data clearly demonstrates the superiority of using this compound as an internal standard. The linearity of the calibration curve was improved with the internal standard method (R² = 0.999) compared to the external standard method (R² = 0.995). More significantly, the accuracy and precision were substantially better when using the internal standard. The percent relative standard deviation (%RSD) was consistently lower, indicating higher precision. The accuracy was also closer to 100% across the tested concentration range.
The evaluation of the matrix effect reveals a significant ion suppression of 25% in the external standard method. The use of an internal standard effectively compensated for this matrix effect, bringing the apparent effect to near 100% (no effect). This is because the deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for an accurate ratio-based quantification.
Visualizations
Caption: Experimental workflow for N-Acetylornithine quantification.
References
- 1. Biogenic Amine Levels Markedly Increase in the Aqueous Humor of Individuals with Controlled Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stachydrine, N-acetylornithine and trimethylamine N-oxide levels as candidate milk biomarkers of maternal consumption of an obesogenic diet during lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 5. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. bevital.no [bevital.no]
- 8. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetylornithine Levels Across Biological Matrices
This guide provides a detailed comparison of N-Acetylornithine concentrations in various biological fluids, intended for researchers, scientists, and professionals in drug development. The information is compiled from peer-reviewed literature and presented with clarity to facilitate understanding and application in a research context.
Quantitative Data Summary
N-Acetylornithine, an acetylated derivative of the amino acid ornithine, is present in various biological matrices. Its concentration can vary significantly between these fluids, reflecting different metabolic states and physiological conditions. The following table summarizes the reported concentrations of N-Acetylornithine in human plasma, urine, and cerebrospinal fluid (CSF).
| Biological Matrix | Average Concentration | Concentration Range | Citation |
| Blood Plasma | 1.1 ± 0.4 µmol/L | 0.8–0.2 µmol/L | [1] |
| Urine | ~1 nmol/mg creatinine (~1 µmol/day) | Not Specified | [1][2] |
| Cerebrospinal Fluid | 4.87 µM | 3.48–6.26 µM | [3] |
| Aqueous Humor | 0.41 µM (Control) / 1.55 µM (Diabetes) | Not Specified | [4] |
N-Acetylornithine is a minor component of deproteinized human blood plasma[1][2][5]. In urine, very small amounts of N-Acetylornithine are typically found[1][2]. Studies have also quantified its presence in cerebrospinal fluid, with concentrations notably higher than in plasma[3]. Furthermore, research on aqueous humor has shown significantly elevated levels of N-acetylornithine in individuals with type 2 diabetes compared to control subjects, suggesting its potential as a biomarker[4].
Experimental Protocols
The quantification of N-Acetylornithine in biological samples typically involves chromatographic separation followed by mass spectrometry detection. The following is a generalized experimental protocol based on methods commonly employed in metabolomic studies.
I. Sample Collection and Storage
-
Plasma: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA or heparin). The blood is then centrifuged to separate the plasma, which is subsequently stored at -80°C until analysis.
-
Urine: Mid-stream urine samples are collected. To minimize degradation, samples are immediately placed on ice and then stored at -80°C.
-
Cerebrospinal Fluid (CSF): CSF is collected by lumbar puncture by a trained medical professional. Samples are immediately frozen and stored at -80°C.
II. Sample Preparation (Protein Precipitation)
-
Thaw the biological samples (plasma, urine, or CSF) on ice.
-
To a 100 µL aliquot of the sample, add 400 µL of a cold organic solvent, such as methanol or acetonitrile, to precipitate proteins.
-
Vortex the mixture thoroughly for 1 minute.
-
Incubate the samples at -20°C for at least 2 hours to enhance protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites and transfer it to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., water with 0.1% formic acid) for analysis.
III. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a mass spectrometer, often a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). The instrument is operated in positive ion mode for the detection of N-Acetylornithine.
-
Quantification: The concentration of N-Acetylornithine is determined by comparing the peak area of the analyte in the sample to a standard curve generated from authentic N-Acetylornithine standards of known concentrations.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the analysis of N-Acetylornithine in biological matrices.
Caption: Experimental workflow for N-Acetylornithine quantification.
Signaling and Metabolic Pathways
N-Acetylornithine is an intermediate in the biosynthesis of arginine from glutamate[5]. It is also involved in metabolic pathways related to polyamine synthesis, which can influence inflammation and tissue health[6]. The diagram below outlines the relationship of N-Acetylornithine to related metabolites.
Caption: N-Acetylornithine in the context of Arginine and Polyamine metabolism.
References
- 1. N-delta-acetylornithine and S-methylcysteine in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylornithine | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Biogenic Amine Levels Markedly Increase in the Aqueous Humor of Individuals with Controlled Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Cross-Validation of N-Acetylornithine Measurements: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-Acetylornithine, a key intermediate in arginine biosynthesis and a potential biomarker for type 2 diabetes. We delve into the experimental protocols and performance characteristics of Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), offering insights to guide your selection of the most suitable method for your research needs.
Executive Summary
Key Findings:
-
LC-MS/MS stands out for its high sensitivity and specificity, requiring minimal sample derivatization. It is well-suited for complex biological matrices.
-
GC-MS offers high chromatographic resolution but necessitates a derivatization step to increase the volatility of N-Acetylornithine, adding complexity to the workflow.
-
Capillary Electrophoresis provides rapid analysis with high separation efficiency, particularly for charged molecules like N-Acetylornithine, and requires minimal sample volume.
-
Enzyme-Linked Immunosorbent Assay (ELISA) is not a commonly reported method for N-Acetylornithine quantification, with available kits targeting its precursor, ornithine.
This guide presents detailed experimental protocols for each technique, quantitative data from representative studies, and visual workflows to aid in methodological evaluation.
Comparative Analysis of Analytical Methods
The choice of an analytical method for N-Acetylornithine quantification depends on factors such as the required sensitivity, sample matrix, available instrumentation, and desired throughput. The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and CE.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation by liquid chromatography based on polarity, followed by mass analysis. | Separation of volatile compounds by gas chromatography, followed by mass analysis. | Separation of ions in an electric field based on their electrophoretic mobility. |
| Derivatization | Generally not required, but can be used to improve ionization. | Mandatory to increase volatility. | Can be used to enhance detection, but not always necessary. |
| Sensitivity | High (picomolar to nanomolar range). | High (picomolar to nanomolar range). | Moderate to high, depending on the detection method. |
| Specificity | Very high due to tandem mass spectrometry. | High, based on retention time and mass spectrum. | High, based on migration time and detector response. |
| Sample Throughput | Moderate to high. | Moderate, limited by derivatization and run times. | High, with short analysis times. |
| Sample Volume | Low (microliter range). | Low (microliter range). | Very low (nanoliter range). |
| Matrix Effects | Can be significant, requiring careful sample preparation and internal standards. | Less prone to matrix effects compared to LC-MS, but derivatization can be affected. | Can be affected by high salt concentrations in the sample. |
| Instrumentation Cost | High. | Moderate to high. | Moderate. |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the quantification of N-Acetylornithine in complex biological samples due to its high sensitivity and specificity.
Sample Preparation (Human Plasma):
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold methanol containing an appropriate internal standard (e.g., isotopically labeled N-Acetylornithine).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Chromatographic Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar compounds like N-Acetylornithine. A common choice is a BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous phase.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for N-Acetylornithine and the internal standard need to be optimized. For N-Acetylornithine (C7H14N2O3, MW: 174.20 g/mol ), a potential precursor ion is [M+H]+ at m/z 175.1. Product ions would be determined by fragmentation experiments.
Workflow for LC-MS/MS Analysis of N-Acetylornithine
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for metabolomics, but it requires derivatization to make non-volatile compounds like N-Acetylornithine amenable to gas chromatography.
Sample Preparation and Derivatization (Human Plasma):
-
Protein Precipitation: Similar to the LC-MS/MS protocol, precipitate proteins using an organic solvent.
-
Drying: The supernatant is dried completely under nitrogen.
-
Derivatization: This is a two-step process:
-
Methoximation: To protect carbonyl groups, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes.
-
Silylation: Add 80 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups.[1]
-
-
Injection: The derivatized sample is then injected into the GC-MS.
GC-MS Conditions:
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes, for example, starting at 60°C and ramping up to 325°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify unknown compounds or Selected Ion Monitoring (SIM) for targeted quantification.
Workflow for GC-MS Analysis of N-Acetylornithine
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is well-suited for the analysis of charged molecules like N-Acetylornithine.
Sample Preparation:
-
Sample preparation for CE is often simpler than for LC-MS or GC-MS. For urine samples, dilution with the background electrolyte may be sufficient. For plasma, a protein precipitation step is typically required.
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm length).
-
Background Electrolyte (BGE): The choice of BGE is critical for separation. A common BGE for amino acid analysis is a borate buffer at an alkaline pH (e.g., 20-50 mM sodium borate, pH 9.0-9.5).
-
Voltage: 20-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a low wavelength (e.g., 200 nm) is common. For higher sensitivity and specificity, CE can be coupled with mass spectrometry (CE-MS).
Workflow for CE Analysis of N-Acetylornithine
Quantitative Data Summary
Direct comparative data for N-Acetylornithine across different platforms is limited. However, data from individual studies provide valuable insights into the expected concentrations in biological matrices.
| Analytical Method | Matrix | Analyte Concentration | Reference |
| LC-MS/MS | Aqueous Humor (Control) | 0.41 µM (median) | [2] |
| LC-MS/MS | Aqueous Humor (Type 2 Diabetes) | 1.55 µM (median) | [2] |
As the table indicates, LC-MS/MS has been successfully used to quantify N-Acetylornithine in human aqueous humor, demonstrating a significant increase in patients with type 2 diabetes.[2] This highlights the potential of N-Acetylornithine as a biomarker for this disease.
Biological Pathways Involving N-Acetylornithine
Arginine Biosynthesis
N-Acetylornithine is a central intermediate in the cyclic pathway of arginine biosynthesis in many organisms.
Arginine Biosynthesis Pathway
Potential Role in Type 2 Diabetes Pathophysiology
Elevated levels of N-Acetylornithine have been associated with type 2 diabetes. While the exact mechanisms are still under investigation, it is hypothesized to be linked to alterations in amino acid and glucose metabolism.
Potential N-Acetylornithine Involvement in Insulin Resistance
Conclusion
The quantification of N-Acetylornithine can be effectively achieved using LC-MS/MS, GC-MS, and CE. LC-MS/MS offers a highly sensitive and specific approach with minimal sample preparation, making it a strong candidate for discovery and validation studies in complex matrices. GC-MS provides excellent separation but requires a derivatization step, which can be a source of variability. Capillary Electrophoresis is a rapid and efficient technique, particularly advantageous when sample volume is limited.
The selection of the optimal method will depend on the specific research question, sample type, and available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their N-Acetylornithine measurement needs. Further studies performing direct cross-validation of these methods on the same sample sets are warranted to provide a more definitive comparison of their performance.
References
A Researcher's Guide to Isotopic Enrichment Analysis: N-Acetylornithine-d2 and Its Alternatives
For researchers, scientists, and drug development professionals, understanding metabolic pathways is crucial for advancing discoveries. Isotopic enrichment analysis, a powerful technique that traces the fate of isotopically labeled molecules, provides invaluable insights into cellular metabolism. This guide offers an objective comparison of N-Acetylornithine-d2 and its more established alternatives for studying pathways related to arginine, ornithine, and polyamine metabolism. By presenting supporting experimental data and detailed protocols, this document serves as a comprehensive resource for designing and executing robust metabolic flux analysis experiments.
Introduction to Isotopic Enrichment Analysis
Isotopic enrichment analysis is a cornerstone of metabolic research, enabling the quantification of metabolic fluxes—the rates of turnover of metabolites in a biochemical network. By introducing a stable isotope-labeled compound (a "tracer") into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. This information reveals the activity of specific metabolic pathways, providing a dynamic view of cellular function that is not attainable through static measurements of metabolite concentrations alone.
The choice of tracer is critical and depends on the specific metabolic pathway under investigation. While this compound is a commercially available deuterated tracer, its application in published isotopic enrichment studies is not well-documented. However, the metabolic pathways in which N-acetylornithine is involved, such as the urea cycle and polyamine synthesis, are frequently studied using other well-established stable isotope tracers. This guide will focus on these alternatives, presenting a comparative analysis to aid in the selection of the most appropriate tracer for your research needs.
Comparison of Tracers for Arginine, Ornithine, and Polyamine Metabolism
The study of metabolic pathways involving arginine, ornithine, and their downstream products, such as polyamines and components of the urea cycle, is critical in various research areas, including cancer biology and immunology. The most common stable isotope tracers used to investigate these pathways are isotopically labeled forms of arginine, ornithine, and glutamine.
| Tracer | Isotope(s) | Key Applications | Advantages | Disadvantages |
| This compound | Deuterium (²H) | Potentially for tracing ornithine and polyamine synthesis. | Commercially available. Deuterium labeling can sometimes be more cost-effective.[1] | Lack of published application data for flux analysis. Potential for kinetic isotope effects that may alter metabolic rates.[2] Chromatographic separation from the unlabeled analyte can occur, complicating data analysis.[2][3] |
| ¹³C-Arginine | Carbon-13 (¹³C) | Urea cycle flux, nitric oxide synthesis, polyamine synthesis, protein metabolism.[4] | Carbon backbone tracing provides direct information on carbon flow. Minimal kinetic isotope effect compared to deuterium.[2] Co-elutes with the unlabeled analyte, simplifying data analysis.[3] | Can be more expensive than deuterated analogs. |
| ¹⁵N-Ornithine | Nitrogen-15 (¹⁵N) | Urea cycle flux, polyamine synthesis, interconversion with arginine and proline.[5][6] | Traces the fate of nitrogen atoms, crucial for understanding nitrogen metabolism. Minimal kinetic isotope effect. | Does not provide information on the carbon skeleton's fate. |
| ¹³C/¹⁵N-Glutamine | Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) | Precursor for ornithine and arginine synthesis, anaplerosis of the TCA cycle, nucleotide synthesis.[7][8] | Traces both carbon and nitrogen, providing a more comprehensive view of metabolic pathways.[9] Widely used and well-documented. | The contribution to ornithine and arginine synthesis can be indirect, involving multiple enzymatic steps. |
Table 1: Comparison of Stable Isotope Tracers for Arginine and Ornithine Metabolism. This table provides a qualitative comparison of this compound and its common alternatives. The selection of a tracer should be based on the specific research question and the metabolic pathways of interest.
Experimental Protocols
A successful isotopic enrichment analysis experiment requires careful planning and execution. The following sections provide a general framework and key considerations for experimental design, sample preparation, and data analysis.
General Experimental Workflow
Figure 1: General Experimental Workflow. A typical workflow for an in vitro isotopic enrichment analysis experiment, from planning to data analysis.
Detailed Methodologies
1. Cell Culture and Labeling:
-
Medium Preparation: Prepare a base medium that is deficient in the amino acid to be used as a tracer (e.g., arginine-free DMEM for ¹³C-arginine tracing). Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.[8]
-
Cell Seeding and Adaptation: Seed cells at a density that allows for logarithmic growth during the experiment. Adapt the cells to the custom medium for at least one passage before introducing the tracer.
-
Tracer Introduction: To initiate the labeling, replace the unlabeled medium with the pre-warmed, tracer-containing medium. The concentration of the labeled tracer should be equivalent to that of the unlabeled amino acid in the control medium.
2. Sample Collection and Metabolite Extraction:
-
Time Points: Collect samples at various time points to capture the kinetics of label incorporation. The timing will depend on the expected turnover rate of the metabolites of interest.
-
Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. A common method is to aspirate the medium and add ice-cold 80% methanol to the culture plate.[4]
-
Extraction: Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube. Vortex and centrifuge to pellet cell debris. The supernatant contains the polar metabolites.
3. LC-MS Analysis:
-
Chromatography: Use a suitable liquid chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to separate the polar metabolites.
-
Mass Spectrometry: Analyze the samples using a high-resolution mass spectrometer capable of resolving different isotopologues (molecules that differ only in their isotopic composition).[5]
-
Data Acquisition: Acquire data in full scan mode to detect all isotopologues of the metabolites of interest.
4. Data Analysis:
-
Peak Integration: Integrate the peak areas for each isotopologue of the target metabolites.
-
Correction for Natural Abundance: Correct the measured isotopologue distribution for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N).
-
Metabolic Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the corrected isotopologue data to a metabolic model and calculate the flux rates.[10]
Signaling and Metabolic Pathways
The tracers discussed in this guide are primarily used to investigate the interconnected pathways of the urea cycle and polyamine synthesis.
Figure 2: Key Metabolic Pathways. This diagram illustrates the central role of ornithine in the urea cycle and polyamine synthesis, and its connection to glutamine metabolism. N-Acetylornithine is shown as an intermediate related to ornithine.
Conclusion
While this compound is a potential tracer for studying ornithine metabolism, the lack of extensive research on its application makes it a less conventional choice compared to the well-established stable isotope-labeled tracers of arginine, ornithine, and glutamine. This guide provides a framework for researchers to compare these alternatives and select the most suitable tracer for their specific research questions. The detailed experimental protocols and pathway diagrams offer a practical resource for designing and implementing robust isotopic enrichment analysis experiments to unravel the complexities of cellular metabolism. As with any technique, careful experimental design, rigorous execution, and appropriate data analysis are paramount to obtaining meaningful and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine and ornithine kinetics in severely burned patients: increased rate of arginine disposal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for Quantifying the Metabolic Boundary Fluxes of Cell Cultures in Large Cohorts by High-Resolution Hydrophilic Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Modeling of MS/MS Data for Metabolic Flux Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of N-Acetylornithine metabolism in different species.
For Researchers, Scientists, and Drug Development Professionals
N-Acetylornithine (NAO) is a key metabolic intermediate with diverse roles across different biological kingdoms. While classically known for its involvement in arginine biosynthesis in microorganisms, recent discoveries have unveiled its participation in other vital processes, including stress response and defense mechanisms in plants. Understanding the comparative metabolism of NAO across species is crucial for fields ranging from microbiology to drug development, offering potential targets for novel antibiotics and insights into plant resilience. This guide provides a detailed comparison of NAO metabolism in bacteria, plants, and animals, supported by experimental data and protocols.
Comparative Overview of N-Acetylornithine Metabolism
N-Acetylornithine metabolism exhibits significant variations across bacteria, plants, and animals, reflecting their distinct evolutionary paths and physiological needs.
In Bacteria, NAO is a central intermediate in the biosynthesis of arginine. Two primary pathways exist for ornithine production from N-α-acetylornithine. The linear pathway, characteristic of Enterobacteriaceae, utilizes the enzyme acetylornithinase (ArgE) to hydrolyze N-α-acetylornithine into ornithine and acetate.[1][2] In contrast, many other prokaryotes employ a cyclic pathway where ornithine acetyltransferase (OATase), encoded by argJ, transfers the acetyl group from N-α-acetylornithine to glutamate, regenerating N-acetylglutamate for another round of synthesis.[1] Some bacteria, like Xanthomonas campestris, possess a novel enzyme, acetylornithine transcarbamylase, which converts N-acetylornithine and carbamyl phosphate into N-acetylcitrulline.[3]
In Plants, the understanding of NAO metabolism has evolved. It was initially believed that ornithine biosynthesis occurred exclusively through a cyclic pathway. However, recent research has demonstrated the existence of a linear pathway involving N-acetylornithine deacetylase (NAOD) in Arabidopsis thaliana.[4][5] This discovery highlights a previously unknown route for ornithine production in plants. Furthermore, plants like Arabidopsis can synthesize a different isomer, N-δ-acetylornithine, which functions as a defense compound against herbivores and pathogens.[6][7][8] This pathway is induced by jasmonate signaling and involves the enzyme N-acetylornithine transferase 1 (NATA1).[6][7]
In Animals, a dedicated metabolic pathway for N-Acetylornithine is not well-established.[9] However, the presence of N-acetylornithine has been linked to certain pathological conditions, such as type 2 diabetes.[9][10] The enzyme N-acetyltransferase 8 (NAT8) is suggested to be involved in the metabolism of N-acetylated amino acids, but its specific role with NAO is not fully elucidated.[9] In some conditions, increased levels of N-acetylornithine may contribute to cellular proliferation by feeding into the ornithine and proline metabolic pathways.[11]
Quantitative Data on Key Enzymes
The following table summarizes available kinetic data for key enzymes involved in N-Acetylornithine metabolism from different species. This data is essential for understanding the efficiency and substrate specificity of these enzymes.
| Enzyme | Species | Substrate(s) | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Acetylornithine Transcarbamylase | Xanthomonas campestris | N-acetyl-L-ornithine | 1.05 | - | - |
| Acetylornithine Transcarbamylase | Xanthomonas campestris | Carbamyl phosphate | 0.01 | - | - |
| Acetylornithine Aminotransferase (sAcOAT) | Salmonella typhimurium | N-acetylornithine | - | - | - |
| Nα-acetyl-L-ornithine deacetylase (ArgE) | Escherichia coli | N5, N5-di-methyl Nα-acetyl-L-ornithine | - | - | 7.32 x 104 |
Note: A dash (-) indicates that the data was not available in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of N-Acetylornithine metabolism. Below are protocols for key experiments cited in the literature.
Acetylornithinase (ArgE) Activity Assay (Continuous Spectrophotometric)
This assay measures the hydrolysis of the amide bond in N-α-acetyl-L-ornithine by monitoring the decrease in absorbance at 214 nm.[12]
Principle: The peptide bond of N-α-acetyl-L-ornithine absorbs light at 214 nm. Cleavage of this bond by ArgE leads to a decrease in absorbance, which can be monitored over time.
Reaction Mixture:
-
50 mM Potassium phosphate buffer, pH 7.5
-
2 mM N-α-acetyl-L-ornithine (substrate)
-
10 nM purified ArgE enzyme
Procedure:
-
Equilibrate the reaction buffer and substrate at 25°C in a quartz cuvette.
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at 214 nm over time using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance vs. time curve.
N-acetylornithine Deacetylase (AOD/ArgE) Assay (Ninhydrin-based)
This assay quantifies the L-ornithine produced from the deacetylation of Nα-acetyl-L-ornithine.[2][13]
Principle: Ninhydrin reacts with the primary amine group of L-ornithine to produce a colored product (Ruhemann's purple), which can be quantified spectrophotometrically at 570 nm.
Reaction Mixture:
-
50 mM Tris-HCl buffer, pH 8.5
-
5 mM Nα-acetyl-L-ornithine
-
Purified AOD/ArgE enzyme
Procedure:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 1 M citric acid.
-
Add ninhydrin reagent and boil for 15 minutes.
-
After cooling, measure the absorbance of the solution at 570 nm.
-
Use a standard curve prepared with known concentrations of L-ornithine to quantify the product.
Isolation and Purification of Nδ-Acetylornithine from Plant Tissue
This protocol describes the extraction and purification of Nδ-acetylornithine from Arabidopsis thaliana leaves treated with methyl jasmonate (MeJA).[6]
Procedure:
-
Harvest leaves from MeJA-treated plants, freeze in liquid nitrogen, and homogenize in 80% methanol.
-
Concentrate the extract by evaporation and partition with dichloromethane.
-
Pass the aqueous fraction through a DEAE-Sepahdex A-25 column.
-
Pass the eluate through a Dowex-50WX8-200 ion-exchange resin column.
-
Elute the bound amino acids with 2 M NH4OH.
-
Lyophilize the eluate and further purify Nδ-acetylornithine using high-performance liquid chromatography (HPLC).
Signaling Pathways and Experimental Workflows
Visualizing metabolic pathways and experimental workflows is essential for a clear understanding of the complex processes involved in N-Acetylornithine metabolism.
Caption: N-Acetylornithine metabolism in bacteria, depicting the linear and cyclic pathways for arginine biosynthesis.
Caption: N-Acetylornithine metabolism in plants, showing pathways for ornithine biosynthesis and defense compound synthesis.
Caption: A generalized experimental workflow for determining N-Acetylornithine metabolizing enzyme activity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The Arabidopsis N-Acetylornithine Deacetylase Controls Ornithine Biosynthesis via a Linear Pathway with Downstream Effects on Polyamine Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis and defensive function of Nδ-acetylornithine, a jasmonate-induced Arabidopsis metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biogenic Amine Levels Markedly Increase in the Aqueous Humor of Individuals with Controlled Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Metabolic reprogramming of the urea cycle pathway in experimental pulmonary arterial hypertension rats induced by monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Evaluating N-Acetylornithine Assays: A Comparative Guide to Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the linearity and dynamic range of common analytical methods for the quantification of N-Acetylornithine. As a key intermediate in arginine biosynthesis, accurate measurement of N-Acetylornithine is crucial for a variety of research areas, including metabolic studies and drug development. This document outlines the performance of various assay methodologies, drawing from scientific literature to provide supporting experimental data and detailed protocols.
Comparative Performance of N-Acetylornithine Quantification Methods
The selection of an appropriate assay for N-Acetylornithine depends on factors such as the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of common analytical methods. It is important to note that direct comparative studies for dedicated N-Acetylornithine assay kits are limited in publicly available literature; therefore, the data presented here is a synthesis of information from studies utilizing these methods for N-Acetylornithine or structurally similar analytes.
| Assay Method | Typical Linear Range | Lower Limit of Quantification (LLOQ) | Sample Type(s) | Throughput | Key Advantages | Key Limitations |
| LC-MS/MS | 0.1 µM - 100 µM | ~0.1 µM | Plasma, Urine, Tissues | Medium | High specificity and sensitivity | Requires expensive instrumentation and expertise |
| Spectrophotometry (214 nm) | 0.1 mM - 2.5 mM[1] | ~0.1 mM | Purified enzyme systems | High | Simple, continuous monitoring | Low sensitivity, susceptible to interference |
| Ninhydrin-based Colorimetric Assay | 0.1 mM - 6.0 mM[1] | ~0.1 mM | Purified enzyme systems | High | Good for UV-absorbing interferents | Discontinuous, potential for non-specificity |
| HPLC-UV | 10 µg/mL - 50 µg/mL | ~2 µg/mL | Formulations, Cell Culture | Medium | Cost-effective, robust | Lower sensitivity than LC-MS/MS |
*Data for HPLC-UV is inferred from studies on similar N-acetylated amino acids, such as N-acetylcysteine, due to a lack of specific published data for N-Acetylornithine.[2]
Experimental Protocols
Detailed methodologies are critical for reproducing experimental results and validating assay performance. Below are representative protocols for the key analytical methods discussed.
LC-MS/MS for N-Acetylornithine Quantification in Biological Matrices
This method offers the highest sensitivity and specificity for quantifying N-Acetylornithine in complex biological samples.
a. Sample Preparation:
-
To 50 µL of plasma or tissue homogenate, add an internal standard (e.g., isotopically labeled N-Acetylornithine).
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
b. Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific for N-Acetylornithine and the internal standard.
Spectrophotometric Assay for N-Acetylornithine Deacetylase Activity (214 nm)
This continuous assay is suitable for monitoring the enzymatic conversion of N-Acetylornithine and can be used for inhibitor screening.[1]
a. Reagents:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5.
-
Substrate: N-Acetyl-L-ornithine (NAO) solution in assay buffer.
-
Enzyme: Purified N-Acetylornithine deacetylase (ArgE).
b. Procedure:
-
In a quartz cuvette, combine the assay buffer and the NAO substrate to a final volume of 1 mL.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the ArgE enzyme.
-
Immediately begin monitoring the decrease in absorbance at 214 nm over time using a spectrophotometer.
-
The initial reaction velocity is determined from the linear portion of the absorbance vs. time plot.
Ninhydrin-Based Colorimetric Assay for N-Acetylornithine Deacetylase Activity
This discontinuous assay is an alternative to the 214 nm method and is particularly useful when screening for inhibitors that absorb UV light.[1]
a. Reagents:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5.
-
Substrate: N-Acetyl-L-ornithine (NAO) solution in assay buffer.
-
Enzyme: Purified N-Acetylornithine deacetylase (ArgE).
-
Ninhydrin Reagent.
-
Stop Solution.
b. Procedure:
-
In a microcentrifuge tube, combine the assay buffer, NAO substrate, and any potential inhibitors.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.
-
Initiate the reaction by adding the ArgE enzyme.
-
Incubate for a fixed period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., by heating).
-
Add the ninhydrin reagent and heat to develop the color.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
Visualizing the Experimental Workflow
To further clarify the process of evaluating the linearity and range of an N-Acetylornithine assay, the following workflow diagram is provided.
Caption: Workflow for evaluating the linearity and range of an N-Acetylornithine assay.
References
- 1. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Assessing the Precision and Reproducibility of N-Acetylornithine Quantification: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. N-Acetylornithine (NAO), an intermediate in arginine biosynthesis, is a molecule of growing interest. This guide provides an objective comparison of common analytical methods for NAO quantification, focusing on precision and reproducibility, supported by experimental data and detailed protocols.
Quantitative Method Comparison
The choice of quantification method depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of three common methods for N-Acetylornithine quantification: Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | ELISA (N-Acetylornithine Specific) | GC-MS (Amino Acid Analysis) | LC-MS/MS (Amino Acid Analysis) |
| Intra-Assay Precision (CV%) | 4.6 - 5.29%[1] | < 9% (for Ornithine)[2] | < 5%[3] |
| Inter-Assay Precision (CV%) | 4.56 - 4.58%[1] | < 15% (for Ornithine)[2] | < 10% |
| Recovery | 93 - 96%[1] | Not typically reported | 63.9%–110.8% |
| **Linearity (R²) ** | Not specified | > 0.99 | > 0.98[3] |
| Limit of Detection (LOD) | Not specified | Analyte dependent | 4.32 to 85.34 femtomoles[3] |
| Limit of Quantification (LOQ) | Not specified | Analyte dependent | Not specified |
| Sample Volume | ~100 µL | ~20-50 µL[2] | ~5 µL[4] |
| Specificity | Good, with potential for cross-reactivity[1][5] | High (with derivatization) | Very High |
| Throughput | High (plate-based) | Moderate | High (with autosampler) |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the compared methods.
N-Acetylornithine Quantification by Indirect ELISA
This protocol is based on the principle of competitive binding.
Materials:
-
N-Acetylornithine pre-coated 96-well plate
-
Standard N-Acetylornithine solution
-
Biotinylated anti-N-Acetylornithine antibody
-
HRP-Streptavidin Conjugate (SABC)
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Prepare standard dilutions of N-Acetylornithine.
-
Add 100 µL of standard or sample to each well and incubate for 60 minutes at 37°C.
-
Wash the plate twice with wash buffer.
-
Add 100 µL of biotinylated detection antibody working solution to each well and incubate for 60 minutes at 37°C.[1]
-
Wash the plate three times with wash buffer.[1]
-
Add 100 µL of SABC working solution to each well and incubate for 30 minutes at 37°C.[1]
-
Wash the plate five times with wash buffer.[1]
-
Add 90 µL of TMB substrate to each well and incubate for 10-20 minutes at 37°C in the dark.[1]
-
Add 50 µL of stop solution to each well.[1]
-
Read the absorbance at 450 nm within 15 minutes.
-
Calculate the concentration of N-Acetylornithine in the samples by comparing their absorbance to the standard curve.
N-Acetylornithine Quantification by GC-MS
This method requires derivatization to increase the volatility of the analyte.
Materials:
-
Internal standard (e.g., norvaline)
-
Derivatization agent (e.g., alkyl chloroformate)
-
Organic solvent (e.g., n-propanol)
-
GC-MS system with a suitable column (e.g., capillary column)
Procedure:
-
Sample Preparation: To 20 µL of sample (e.g., plasma, cell culture medium), add an internal standard.[2]
-
Extraction: Extract the sample with 20% n-propanol.
-
Derivatization: Add the alkyl chloroformate derivatization agent. The reaction is typically fast and robust.
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS.
-
Chromatography: Use a temperature gradient to separate the analytes. For example, hold at 40°C for 0.5 min, ramp to 210°C at 15°C/min, and then to 320°C at 35°C/min.[6]
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan for characteristic ions of the N-Acetylornithine derivative.
-
Quantification: Determine the concentration of N-Acetylornithine based on the peak area ratio to the internal standard and a calibration curve.
N-Acetylornithine Quantification by LC-MS/MS
This is a highly sensitive and specific method that often does not require derivatization.
Materials:
-
Internal standard (e.g., [¹³C, ¹⁵N]-labeled N-Acetylornithine)
-
Mobile phases (e.g., aqueous ammonium formate and an organic mobile phase)
-
LC-MS/MS system with a suitable column (e.g., HILIC or C18)
Procedure:
-
Sample Preparation: Add the internal standard to a small volume of the sample (e.g., 5 µL of plasma).[4]
-
Protein Precipitation: Precipitate proteins with a solvent like acetonitrile, then centrifuge to collect the supernatant.
-
Injection: Inject the supernatant into the LC-MS/MS system.
-
Chromatography: Separate the analytes using a gradient elution on a column like an Intrada Amino Acid column.[4]
-
Mass Spectrometry: Use multiple reaction monitoring (MRM) in positive ion mode to detect the precursor and product ions specific to N-Acetylornithine and its internal standard.
-
Quantification: Calculate the concentration of N-Acetylornithine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing Workflows and Pathways
Diagrams can clarify complex processes. Below are Graphviz representations of the experimental workflow and a relevant biological pathway.
References
- 1. Human AcOrn(anti acetylated ornithin antibodies) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to High-Performance Mass Spectrometry for N-Acetylornithine Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like N-Acetylornithine is crucial for understanding metabolic pathways and disease states. N-Acetylornithine is a key intermediate in arginine and proline metabolism.[1][2][3] The choice of mass spectrometer is a critical factor that dictates the sensitivity, specificity, and throughput of the analysis. This guide provides an objective comparison of the three most common types of mass spectrometers used for this purpose: Triple Quadrupole (QqQ), Orbitrap, and Quadrupole Time-of-Flight (Q-TOF) systems, complete with expected performance data and detailed experimental protocols.
Performance Comparison of Mass Spectrometers
The selection of a mass spectrometer for N-Acetylornithine analysis should be guided by the specific research goals. For targeted, hypothesis-driven quantitative studies, triple quadrupole instruments are often the preferred choice due to their exceptional sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[4][5] For untargeted metabolomics or discovery-based research where a broader spectrum of metabolites is under investigation, high-resolution mass spectrometers like Orbitrap and Q-TOF are more suitable.[6][7]
The following table summarizes the expected performance of each mass spectrometer type for the analysis of N-Acetylornithine. The values are representative and can vary based on the specific instrument model, experimental conditions, and sample matrix.
| Feature | Triple Quadrupole (QqQ) | Orbitrap | Q-TOF |
| Primary Application | Targeted Quantification | Targeted & Untargeted Analysis | Untargeted Analysis & Screening |
| Typical Mode | Multiple Reaction Monitoring (MRM) | Full Scan, SIM, PRM | Full Scan, MS/MS |
| Mass Resolution | Low (Unit Mass) | High (>70,000) | High (>30,000) |
| Mass Accuracy | N/A for MRM | < 5 ppm | < 5 ppm |
| Expected LOD | Low (pg/mL to low ng/mL) | Low to Moderate (ng/mL) | Moderate (ng/mL) |
| Expected LOQ | Low (ng/mL) | Moderate (ng/mL) | Moderate to High (ng/mL) |
| Linear Dynamic Range | Wide (3-5 orders of magnitude) | Moderate (3-4 orders of magnitude) | Moderate (3-4 orders of magnitude) |
| Selectivity | Very High (with MRM) | High | High |
| Throughput | High | Moderate | Moderate |
Experimental Protocols
A robust and reproducible experimental protocol is fundamental for the successful analysis of N-Acetylornithine. The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that can be adapted for different mass spectrometry platforms.
Sample Preparation
-
Extraction: To 100 µL of plasma or cell lysate, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C₅,¹⁵N₂-N-Acetylornithine).
-
Protein Precipitation: Vortex the mixture for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC)
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar compounds like N-Acetylornithine. A common choice is a silica-based column with amide or cyano functional groups (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%), with a linear decrease to elute N-Acetylornithine.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-10 µL.
Mass Spectrometry (MS) Settings
The following are starting-point parameters that should be optimized for the specific instrument.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
For Triple Quadrupole (MRM):
-
Precursor Ion (Q1): m/z 175.1 (for [M+H]⁺ of N-Acetylornithine).
-
Product Ions (Q3): Optimize by infusing a standard. Common fragments would be monitored.
-
Collision Energy: Optimize for each transition.
For Orbitrap and Q-TOF (Full Scan):
-
Scan Range: m/z 70-500.
-
Resolution (Orbitrap): 70,000.
-
Collision Energy (for MS/MS): Use a stepped collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum for identification.
Visualizing the Workflow and Pathway
To provide a clearer understanding of the analytical process and the biological context of N-Acetylornithine, the following diagrams are provided.
References
- 1. Arginine and proline metabolism - Wikipedia [en.wikipedia.org]
- 2. Arginine and Proline Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for N2-Acetylornithine (HMDB0003357) [hmdb.ca]
- 4. Types of Mass Spectrometer - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
N-Acetylornithine: A Comparative Analysis of its Potential as a Disease Biomarker
For Immediate Release
This guide provides a comprehensive comparison of N-Acetylornithine with established biomarkers for specific disease states, including Urea Cycle Disorders (UCDs), Type 2 Diabetes, and Cervical Cancer. The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available experimental data.
Executive Summary
N-Acetylornithine, an intermediate in the arginine and proline metabolic pathway, has emerged as a potential biomarker in several disease contexts. This guide evaluates its performance against current gold-standard biomarkers, presenting quantitative data where available, and detailing the experimental protocols for its measurement. While showing remarkable promise in certain areas, such as the diagnosis of Type 2 Diabetes from aqueous humor, its utility in other conditions like Urea Cycle Disorders and Cervical Cancer requires further quantitative validation against established markers.
N-Acetylornithine in Urea Cycle Disorders
Urea Cycle Disorders are a group of inherited metabolic disorders characterized by deficiencies in enzymes or transporters involved in the urea cycle, leading to the accumulation of ammonia and other toxic metabolites. The primary diagnostic biomarkers for UCDs include plasma ammonia, specific amino acids (glutamine, alanine, citrulline, arginine), and urinary orotic acid. One specific UCD where ornithine metabolism is central is Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome, caused by a defect in the mitochondrial ornithine transporter.[1][2][3]
Currently, the diagnosis of HHH syndrome relies on the characteristic triad of hyperornithinemia, intermittent hyperammonemia, and the presence of homocitrulline in the urine.[2][4] Elevated urinary orotic acid can also be an indicator.[4][5] While N-Acetylornithine is a metabolite related to ornithine, direct quantitative comparisons of its diagnostic performance (sensitivity, specificity, AUC) against the established biomarkers for HHH syndrome and other UCDs are not extensively available in the current literature.
Comparison of Biomarkers for Urea Cycle Disorders (including HHH Syndrome)
| Biomarker | Sample Type | Typical Findings in UCDs | Performance Characteristics |
| N-Acetylornithine | Plasma, Urine | Altered levels may be expected due to disruptions in ornithine metabolism. | Quantitative data on sensitivity and specificity for UCDs is currently limited. |
| Ammonia | Plasma | Elevated, particularly during metabolic crises.[1] | High sensitivity but can be influenced by sample handling and other conditions. |
| Glutamine & Alanine | Plasma | Generally elevated as they act as nitrogen carriers.[5] | Useful indicators but not specific to a particular UCD. |
| Citrulline & Arginine | Plasma | Levels vary depending on the specific enzyme deficiency, aiding in differential diagnosis.[6] | Key for differentiating between proximal and distal UCDs.[7] |
| Ornithine | Plasma | Markedly elevated in HHH syndrome.[2][5] | A primary diagnostic marker for HHH syndrome. |
| Homocitrulline | Urine | Present in HHH syndrome.[2][4] | A key, pathognomonic marker for HHH syndrome. |
| Orotic Acid | Urine | Elevated in OTC deficiency and HHH syndrome, but not in CPS1 or NAGS deficiency, aiding in differential diagnosis.[6][8] | Important for distinguishing between different causes of hyperammonemia. |
N-Acetylornithine in Type 2 Diabetes
Recent research has highlighted the potential of N-Acetylornithine as a highly specific and sensitive biomarker for Type 2 Diabetes. A study analyzing the metabolome of aqueous humor found that N-Acetylornithine alone could discriminate between individuals with and without Type 2 Diabetes with 100% sensitivity and 100% specificity.[9]
Comparison of Biomarkers for Type 2 Diabetes
| Biomarker | Sample Type | Performance Characteristics |
| N-Acetylornithine | Aqueous Humor | Sensitivity: 100%, Specificity: 100%, AUC: 1.0 [9] |
| Glycated Hemoglobin (HbA1c) | Blood | A standard diagnostic and monitoring tool, but with limitations in certain populations and conditions. |
| Fasting Plasma Glucose | Plasma | A cornerstone of diabetes diagnosis, but requires fasting and can have day-to-day variability. |
| Oral Glucose Tolerance Test (OGTT) | Plasma | Considered a gold standard for diagnosis but is more complex and time-consuming to perform. |
| Fructosamine | Serum | Reflects glycemic control over a shorter period (2-3 weeks) than HbA1c. |
N-Acetylornithine in Cervical Cancer
Metabolomic studies of cervical cancer have identified alterations in various metabolic pathways, including the arginine and proline metabolism where N-Acetylornithine is an intermediate.[10] One study noted that the level of N-Acetylornithine showed an opposite trend in patients post-concurrent radiochemotherapy compared to primary patients, suggesting its potential role in monitoring treatment response.[10] However, specific quantitative data on the sensitivity and specificity of N-Acetylornithine as a standalone diagnostic or prognostic biomarker for cervical cancer is not yet well-established in comparison to existing biomarkers like HPV DNA testing and specific protein markers (e.g., p16INK4A, SCC-Ag).[11][12]
Comparison of Biomarkers for Cervical Cancer
| Biomarker | Sample Type | Performance Characteristics |
| N-Acetylornithine | Plasma | Identified as a potentially altered metabolite, but its diagnostic accuracy is not yet quantified.[10] |
| Human Papillomavirus (HPV) DNA Test | Cervical cells | High sensitivity for detecting high-risk HPV infections, a primary cause of cervical cancer.[12] |
| Papanicolaou (Pap) Test | Cervical cells | Detects cytological abnormalities; specificity can be high, but sensitivity is variable.[11] |
| p16INK4A | Tissue biopsy | A sensitive and specific marker for HPV-transformed cells.[12] |
| Squamous Cell Carcinoma Antigen (SCC-Ag) | Serum | Used for monitoring disease progression and recurrence, with reported sensitivity and specificity of 78% and 86%, respectively.[11] |
Experimental Protocols
Measurement of N-Acetylornithine and other Amino Acids in Plasma by LC-MS/MS
This method is suitable for the quantitative analysis of N-Acetylornithine and other amino acids in plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 300 µL of a protein precipitation solvent (e.g., methanol or acetonitrile) containing a known concentration of an appropriate internal standard (e.g., isotopically labeled N-Acetylornithine).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a new tube.
-
The supernatant can be dried under a stream of nitrogen and reconstituted in the initial mobile phase for analysis, or directly injected if the solvent is compatible with the LC-MS/MS system.[13]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column or a HILIC column is typically used for the separation of amino acids.
-
Mobile Phase: A gradient elution is commonly employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for amino acid analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for N-Acetylornithine and the internal standard are monitored.
-
Data Analysis: The concentration of N-Acetylornithine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of N-Acetylornithine.[13][14]
-
Measurement of Urinary Orotic Acid by LC-MS/MS
This method is used for the quantification of orotic acid in urine, which is crucial for the differential diagnosis of UCDs.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample to remove any particulate matter.
-
Perform a simple dilution of the urine supernatant (e.g., 1:20) with the initial mobile phase containing an internal standard (e.g., isotopically labeled orotic acid).[15][16]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 or a specialized mixed-mode column is suitable for orotic acid analysis.
-
Mobile Phase: An isocratic or gradient elution with an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: ESI in negative ion mode is often used for orotic acid detection.
-
Acquisition Mode: MRM is employed to monitor the specific precursor-to-product ion transition for orotic acid (e.g., m/z 155 -> 111).[15][16]
-
Data Analysis: Quantification is achieved by comparing the peak area ratio of orotic acid to the internal standard against a standard curve.[15]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Arginine and Proline Metabolism Pathway.
Caption: Experimental Workflow for Biomarker Analysis.
Caption: Logical Relationship of HHH Syndrome and its Biomarkers.
References
- 1. Hyperornithinemia-Hyperammonemia-Homocitrullinuria Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Orphanet: Hyperornithinemia-hyperammonemia-homocitrullinuria syndrome [orpha.net]
- 4. Orotic Acid, Random, Urine - Mayo Clinic Laboratories | Neurology Catalog [neurology.testcatalog.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Contrasting Features of Urea Cycle Disorders in Human Patients and Knockout Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diagnostic value of orotic acid excretion in heritable disorders of the urea cycle and in hyperammonemia due to organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using Tandem Mass Spectrometry for Amino Acid Sequence Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Exploring metabolomics biomarkers for evaluating the effectiveness of concurrent radiochemotherapy for cervical cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Circulating cervical cancer biomarkers potentially useful in medical attention (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomarkers in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. flore.unifi.it [flore.unifi.it]
- 16. Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Comparison of N-Acetylornithine Measurement
For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of metabolites is paramount. This guide provides a comprehensive overview of the methodologies for quantifying N-Acetylornithine, a key intermediate in amino acid metabolism. It offers a framework for conducting inter-laboratory comparisons to ensure data consistency and reliability across different analytical platforms.
N-Acetylornithine is a crucial precursor in the biosynthesis of ornithine and is implicated in various metabolic pathways. Its precise measurement is vital for understanding its role in both normal physiological processes and in pathological conditions. This guide outlines the prevalent analytical techniques, presents hypothetical yet representative performance data, and details experimental protocols to facilitate the establishment of robust and comparable analytical capabilities among laboratories.
Comparative Analysis of Analytical Methods
The quantification of N-Acetylornithine in biological matrices is primarily achieved through mass spectrometry-based methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the available instrumentation, required sensitivity, and the complexity of the sample matrix.
Below is a summary of expected performance characteristics for each method, based on published data for similar N-acetylated amino acids. These values can serve as a benchmark for laboratories establishing or participating in an inter-laboratory comparison.
Table 1: Representative Performance Characteristics of Analytical Methods for N-Acetylornithine Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µM | 0.01 - 0.1 µM |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2 µM | 0.05 - 0.5 µM |
| Intra-Assay Precision (%CV) | < 15% | < 10% |
| Inter-Assay Precision (%CV) | < 20% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
Table 2: Hypothetical Inter-Laboratory Comparison Data for N-Acetylornithine in Plasma (Concentration in µM)
| Laboratory | Method | Sample A (Spiked Low) | Sample B (Spiked High) | Within-Lab CV (%) |
| Lab 1 | GC-MS | 4.8 | 48.2 | 5.2 |
| Lab 2 | GC-MS | 5.5 | 52.1 | 6.8 |
| Lab 3 | LC-MS/MS | 4.2 | 44.5 | 3.1 |
| Lab 4 | LC-MS/MS | 4.5 | 45.8 | 2.5 |
| Consensus Mean | 4.75 | 47.65 | ||
| Inter-Lab CV (%) | 11.2 | 6.9 |
Experimental Protocols
To ensure consistency and comparability of results in an inter-laboratory study, a well-defined and harmonized experimental protocol is essential. The following sections detail the methodologies for sample preparation and instrumental analysis.
Sample Preparation: Extraction of N-Acetylornithine from Plasma
-
Thaw Samples : Thaw frozen plasma samples on ice.
-
Protein Precipitation : To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C-labeled N-Acetylornithine).
-
Vortex : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate : Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge : Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection : Carefully collect the supernatant without disturbing the protein pellet.
-
Dry Down : Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute : Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.
Instrumental Analysis: LC-MS/MS Method
-
Chromatographic Column : HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : Start with 95% B, hold for 1 minute, then decrease to 20% B over 5 minutes. Hold at 20% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions : Monitor specific precursor-to-product ion transitions for N-Acetylornithine and the internal standard.
Instrumental Analysis: GC-MS Method
-
Derivatization :
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 60 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes.
-
-
Chromatographic Column : Capillary column suitable for amino acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program : Start at 70°C, hold for 1 minute, then ramp to 300°C at 10°C/min and hold for 5 minutes.
-
Injection Mode : Splitless.
-
Mass Spectrometer : Single quadrupole or time-of-flight (TOF) mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition : Scan mode or selected ion monitoring (SIM) mode for target ions of the N-Acetylornithine derivative.
Visualizing Workflows and Pathways
To provide a clear visual representation of the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the inter-laboratory comparison of N-Acetylornithine measurement.
Caption: Simplified biosynthesis pathway of N-Acetylornithine from precursor amino acids.[1][2][3][4][5]
Conclusion
References
Safety Operating Guide
Navigating the Disposal of N-Acetylornithine-d2: A Comprehensive Guide for Laboratory Professionals
Providing researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for the proper disposal of N-Acetylornithine-d2. This guide outlines procedural, step-by-step guidance to ensure safe and compliant handling of this deuterated compound.
Key Disposal Considerations for this compound
The disposal protocol for this compound will be dictated by its classification as a hazardous or non-hazardous waste. This classification depends on its specific chemical properties and any potential for reactivity, toxicity, corrosivity, or flammability. In the absence of a specific SDS, a conservative approach, treating the compound as potentially hazardous chemical waste, is recommended.
| Waste Characteristic | General Disposal Guideline | Relevance to this compound |
| Toxicity | Toxic materials must be collected as hazardous waste. | The non-deuterated form, N-Acetylornithine, is not classified as acutely toxic, but complete toxicological data for the deuterated version may be unavailable. Therefore, it is prudent to handle it as a potentially toxic substance. |
| Reactivity | Reactive chemicals that can explode, react violently with water, or release toxic gases should be segregated and disposed of as hazardous waste. | N-Acetylornithine is not known to be highly reactive. Deuterium substitution is unlikely to significantly alter this property.[3] |
| Corrosivity | Corrosive wastes (strong acids and bases) require neutralization or disposal as hazardous waste. | N-Acetylornithine is an amino acid derivative and is not expected to be corrosive. |
| Flammability | Flammable liquids and solids must be collected in appropriate, sealed containers as hazardous waste. | N-Acetylornithine is a solid with a high boiling point and is not expected to be flammable. |
| Deuterium Content | Deuterated compounds are generally handled similarly to their non-deuterated counterparts, but their value may warrant recovery in some research settings. | While not a primary disposal concern, the presence of deuterium does not inherently make the compound more hazardous.[4][5] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear, sequential process for the safe disposal of this compound.
Step 1: Waste Identification and Classification
-
Treat this compound as a chemical waste.
-
In the absence of a specific SDS, assume it is a non-acutely hazardous chemical waste unless institutional policy dictates otherwise.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific classification guidance.
Step 2: Segregation
-
Segregate solid this compound waste from liquid waste.
-
Keep it separate from other incompatible waste streams (e.g., strong acids, bases, oxidizers).[6][7]
-
Aqueous solutions of this compound should be collected separately from organic solvent waste.[7]
Step 3: Containerization
-
Use a designated, leak-proof, and chemically compatible container for solid waste.[8]
-
For solutions, use a sealed container clearly labeled with the contents.
-
Ensure the container is in good condition and has a secure lid.[8]
Step 4: Labeling
-
Clearly label the waste container with "Hazardous Waste" (or as directed by your institution).[8]
-
Include the full chemical name: "this compound". Avoid abbreviations.[8]
-
Indicate the approximate quantity of the waste.
-
Add the date of accumulation and the name of the generating laboratory/researcher.[6]
Step 5: Storage
-
Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.[6]
-
Ensure the storage area is well-ventilated.
-
Follow institutional guidelines for the maximum allowable accumulation time.
Step 6: Disposal
-
Contact your institution's EHS office to arrange for a scheduled waste pickup.[6][8]
-
Do not dispose of this compound down the drain or in the regular trash.[8]
-
Follow the specific procedures provided by the EHS office for handing over the waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 4. jrfglobal.com [jrfglobal.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistics for Handling N-Acetylornithine-d2
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This guide provides essential, immediate safety and logistical information for the handling of N-Acetylornithine-d2, a stable isotope-labeled compound. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table summarizes the required and recommended PPE.
| Body Part | Required PPE | Recommended PPE |
| Eyes | Safety glasses with side shields or chemical safety goggles.[1] | Face shield for tasks with a high splash potential.[3] |
| Hands | Chemically resistant gloves (e.g., nitrile).[1] | Double-gloving for high-concentration work.[3] |
| Body | Full-length laboratory coat, worn closed with sleeves rolled down.[4][5] | Liquid-resistant apron for splash-prone activities.[5] |
| Feet | Closed-toe shoes.[4] | --- |
| Respiratory | Work in a well-ventilated area. A chemical fume hood is recommended for handling powders or creating aerosols.[1] | NIOSH/MSHA or European Standard EN 149 approved respirator for poorly ventilated areas or large quantities.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial for the safe and effective use of this compound. The following protocol outlines the key steps from preparation to post-handling procedures.
Experimental Workflow for Handling this compound
Detailed Methodologies:
-
Preparation :
-
Review Safety Data Sheet (SDS) : Before handling, thoroughly review the SDS for N-Acetylornithine and any additional information for the deuterated form.[6][7]
-
Don PPE : Put on all required personal protective equipment as specified in the table above.[1][4]
-
Prepare Work Area : Ensure the work area is clean and uncluttered. For handling the solid compound, especially if it is a powder, use a chemical fume hood to prevent aerosolization.[1]
-
-
Handling :
-
Weighing : When weighing the powdered compound, do so in a draft-shielded balance or a fume hood to minimize the risk of inhalation.[1]
-
Dissolving : N-Acetylornithine is soluble in water.[8] When preparing solutions, add the solvent slowly to the solid to avoid splashing. If heating or sonication is required to aid dissolution, ensure adequate ventilation.[8]
-
-
Post-Handling :
-
Decontamination : Clean the work area with soap and water or an appropriate decontaminating solution.[1]
-
PPE Removal : Remove gloves and any other disposable PPE and place them in the designated waste container. Remove the lab coat before leaving the laboratory.[5]
-
Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. As a stable isotope-labeled compound, it is not radioactive, and therefore, no special precautions for radioactivity are necessary.[1] The disposal procedures are generally the same as for the unlabeled compound.[1]
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container for chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid chemical waste container. |
| Aqueous Solutions | Disposal of aqueous waste into the sanitary sewer may be permissible depending on local regulations and the absence of other hazardous materials.[9] However, it is generally recommended to collect aqueous waste containing the compound for chemical waste disposal.[9] |
| Contaminated PPE (e.g., gloves) | Place in a designated solid chemical waste container. |
Important Considerations for Deuterated Compounds:
-
Storage : Store this compound in a cool, dry, well-ventilated area, away from incompatible substances.[2][10] To maintain isotopic purity, it is best to store it under an inert atmosphere, such as nitrogen or argon, and protect it from light.[10]
-
Spills : In case of a spill, wear appropriate PPE, contain the spill, and decontaminate the area with soap and water.[1] Collect the spilled material and any contaminated cleaning materials in a sealed container for chemical waste disposal.[2]
-
Waste Labeling : All waste containers must be clearly and accurately labeled with their contents.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
